Product packaging for 2-Amino-5-methoxybenzaldehyde(Cat. No.:CAS No. 26831-52-7)

2-Amino-5-methoxybenzaldehyde

Cat. No.: B1606155
CAS No.: 26831-52-7
M. Wt: 151.16 g/mol
InChI Key: OASRJXIYWZZNCH-UHFFFAOYSA-N
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Description

2-Amino-5-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B1606155 2-Amino-5-methoxybenzaldehyde CAS No. 26831-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASRJXIYWZZNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343752
Record name 2-Amino-5-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26831-52-7
Record name 2-Amino-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In--Depth Technical Guide to 2-Amino-5-methoxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-methoxybenzaldehyde is a bifunctional aromatic compound featuring an amine, an aldehyde, and a methoxy ether group. This specific arrangement of functional groups—an ortho-amino aldehyde with a methoxy group in the para position relative to the amine—makes it a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity, stemming from the nucleophilic amino group and the electrophilic aldehyde, allows for its participation in a wide array of chemical transformations. This guide provides an in-depth exploration of its chemical and physical properties, practical synthesis protocols, key reactive characteristics, and its emerging applications in the fields of medicinal chemistry and materials science.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. These characteristics not only confirm the identity and purity of the material but also provide insights into its molecular structure and behavior.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for determining appropriate solvents for reactions and purification, as well as for understanding the molecule's general behavior.

PropertyValueSource
CAS Number 26831-52-7PubChem[1]
Molecular Formula C₈H₉NO₂PubChem[1]
Molecular Weight 151.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance Yellow solid (typical for aminobenzaldehydes)Inferred
Melting Point 32-34 °C (for the related o-aminobenzaldehyde)Organic Syntheses[2]
XLogP3 1.2PubChem[1]
Hydrogen Bond Donors 1 (the -NH₂ group)PubChem[1]
Hydrogen Bond Acceptors 3 (the N, O=C, and O-CH₃ atoms)PubChem[1]
Rotatable Bonds 2PubChem[1]
Spectroscopic Data: An Expert Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments in the molecule. For this compound, the spectrum is expected to show distinct signals for the aldehyde, aromatic, amine, and methoxy protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aldehyde (-CHO)9.8 - 10.0Singlet (s)The strong deshielding effect of the carbonyl group places this proton far downfield.
Aromatic (C6-H)~7.3Doublet (d)Ortho-coupling to C4-H.
Aromatic (C4-H)~6.8Doublet of doublets (dd)Ortho-coupling to C6-H and meta-coupling to C3-H.
Aromatic (C3-H)~6.7Doublet (d)Meta-coupling to C4-H.
Amine (-NH₂)4.5 - 6.0Broad singlet (br s)Chemical shift can vary with solvent and concentration. The broadness is due to quadrupole effects and potential exchange.
Methoxy (-OCH₃)~3.8Singlet (s)A characteristic sharp signal for the three equivalent methoxy protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Aldehyde (C=O)190 - 194The carbonyl carbon is highly deshielded and appears significantly downfield.
C5 (-OCH₃)155 - 160Aromatic carbon attached to the electron-donating methoxy group.
C2 (-NH₂)148 - 152Aromatic carbon attached to the electron-donating amino group.
C1 (-CHO)118 - 122The ipso-carbon to the aldehyde group.
C6, C4, C3110 - 135The remaining aromatic carbons, with specific shifts influenced by the substituents.
Methoxy (-OCH₃)55 - 56A typical upfield signal for a methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amine)3300 - 3500Medium, Sharp (doublet)The two distinct peaks correspond to the symmetric and asymmetric stretching of the primary amine.
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic of C-H bonds on the benzene ring.
C-H Stretch (Aldehyde)2720 - 2820Medium to WeakOften appears as a pair of bands (Fermi resonance) just below the aliphatic C-H stretching region.
C=O Stretch (Aldehyde)1660 - 1680StrongA very prominent and sharp peak, characteristic of an aromatic aldehyde.
C=C Stretch (Aromatic)1450 - 1600Medium to StrongMultiple bands are expected, corresponding to the vibrations of the benzene ring.
C-O Stretch (Ether)1200 - 1275StrongAsymmetric C-O-C stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Ionm/zInterpretation
[M]⁺151The molecular ion peak, confirming the molecular weight.[1]
[M-H]⁺150Loss of a hydrogen radical.
[M-CHO]⁺122Loss of the formyl radical, a common fragmentation pathway for benzaldehydes.
[M-CH₃]⁺136Loss of a methyl radical from the methoxy group.[1]

Part 2: Synthesis and Purification

The most direct and reliable synthesis of this compound involves the selective reduction of its nitro precursor, 5-methoxy-2-nitrobenzaldehyde. This method is favored due to the ready availability of the starting material and the high efficiency of nitro group reductions.

Synthetic Workflow: Reduction of 5-methoxy-2-nitrobenzaldehyde

The choice of reducing agent is critical. While catalytic hydrogenation is effective, a more common and practical laboratory-scale method utilizes a metal in acidic media, such as iron powder in acetic acid or hydrochloric acid.[2][3][4] This method is robust, inexpensive, and avoids the need for specialized high-pressure equipment.

SynthesisWorkflow Start 5-methoxy-2-nitrobenzaldehyde Reagents Fe powder, Acetic Acid (or HCl) Ethanol/Water Reaction Reduction Reaction (Heat, e.g., 50-70°C) Start->Reaction Reactant Reagents->Reaction Workup 1. Filter off Iron Salts 2. Neutralize with Base (e.g., NaHCO₃) 3. Extract with Organic Solvent (e.g., Ethyl Acetate) Reaction->Workup Crude Product Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product This compound Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Synthesis

Materials:

  • 5-methoxy-2-nitrobenzaldehyde

  • Iron powder (fine grade)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 5-methoxy-2-nitrobenzaldehyde (1.0 eq), ethanol, and water (e.g., in a 4:1 v/v ratio).

  • Addition of Reagents: To the stirring suspension, add iron powder (approx. 3.0-4.0 eq). Then, slowly add glacial acetic acid (approx. 1.5-2.0 eq).

    • Causality: Iron in an acidic medium generates Fe²⁺ and hydrogen in situ, which are the active reducing species. Acetic acid provides the necessary acidic environment. The reaction is exothermic, so slow addition is recommended.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot solution through a pad of Celite using a Buchner funnel to remove the iron salts and excess iron powder. Wash the filter cake with ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • Carefully neutralize the remaining aqueous solution with saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol: Purification

The crude product, a yellow oil or solid, can be purified by one of two methods:

  • Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. This is a cost-effective method for achieving high purity.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is the preferred method. A gradient elution system of hexanes and ethyl acetate is typically effective.

Part 3: Chemical Reactivity and Mechanistic Insights

The unique ortho-arrangement of the amine and aldehyde groups dictates the reactivity of this compound, making it a precursor to various heterocyclic systems.

Key Reaction: Schiff Base (Imine) Formation

The aldehyde group readily reacts with primary amines to form Schiff bases or imines. This reaction is fundamental in the synthesis of various ligands and pharmaceutical intermediates.

SchiffBaseMechanism

Caption: Mechanism of Schiff Base (Imine) formation.

Experimental Protocol: General Imine Synthesis

  • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or toluene.

  • Add the primary amine (1.0-1.1 eq).

  • Add a catalytic amount of acetic acid.

    • Causality: The acid protonates the carbonyl oxygen, making the aldehyde more electrophilic. It also facilitates the final dehydration step. However, too much acid will protonate the reacting amine, rendering it non-nucleophilic.

  • Heat the mixture to reflux, often with a Dean-Stark trap if using toluene to remove the water byproduct and drive the equilibrium towards the product.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the product by filtration (if it precipitates) or by removing the solvent and purifying via recrystallization.

Reactivity as a Heterocycle Precursor

The proximate amino and aldehyde groups make this molecule an excellent starting material for condensation reactions that form fused heterocyclic rings, most notably quinolines, via reactions like the Friedländer annulation.[2] In this reaction, the aminobenzaldehyde condenses with a compound containing an activated methylene group (e.g., a ketone or β-ketoester) to form the quinoline ring system, a privileged scaffold in drug discovery.

Part 4: Applications in Research and Drug Development

While this compound is primarily a building block, its structural motifs are present in molecules with significant biological activity. Its applications are therefore largely as a key intermediate in the synthesis of more complex target molecules.

  • Pharmaceutical Scaffolds: As mentioned, it is a precursor to quinolines and potentially other heterocycles like benzodiazepines. These core structures are found in a vast number of FDA-approved drugs.

  • Probing Biological Systems: Structurally related benzaldehydes are being actively investigated as selective enzyme inhibitors. For example, benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers.[5] This highlights the potential of the substituted benzaldehyde scaffold in designing targeted therapeutics.

  • Material Science: The ability to form Schiff bases allows for the synthesis of ligands for metal complexes and the creation of polymers with specific electronic or optical properties.

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed to ensure safe handling and storage.

Hazard Identification

Based on Safety Data Sheets (SDS) for this and structurally similar compounds, the primary hazards are:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]

Handling and Storage Recommendations
GuidelineProtocolRationale
Personal Protective Equipment (PPE) Wear nitrile gloves, safety glasses with side shields, and a lab coat.To prevent skin and eye contact.
Ventilation Handle in a well-ventilated area or a chemical fume hood.To minimize inhalation of dust or vapors.
Handling Avoid formation of dust and aerosols. Avoid contact with skin and eyes.To prevent exposure through primary routes.
Storage Store in a cool, dry place. Keep container tightly closed in a well-ventilated area.To prevent degradation from moisture and air, and to ensure stability.
Incompatibilities Strong oxidizing agents, strong bases.To avoid vigorous and potentially hazardous reactions.

Conclusion

This compound is a chemical intermediate of significant value, characterized by its versatile reactivity profile. The presence of both a nucleophilic amine and an electrophilic aldehyde on the same aromatic ring allows for a rich chemistry, particularly in the synthesis of complex heterocyclic systems that are central to drug discovery and materials science. A comprehensive understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • Zhang, C., De, C. K., & Seidel, D. (2012). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses, 89, 274.
  • Angene Chemical. Safety Data Sheet.
  • Wikipedia. 2-Aminobenzaldehyde.
  • PrepChem.com. Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol.
  • National Institutes of Health. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.
  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde.
  • Google Patents. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
  • MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.

Sources

2-Amino-5-methoxybenzaldehyde CAS number 26831-52-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-methoxybenzaldehyde (CAS: 26831-52-7): Properties, Synthesis, and Applications in Heterocyclic Chemistry

Introduction

This compound, identified by CAS Number 26831-52-7, is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[] Its structure, featuring an aldehyde group and an amino group in an ortho relationship on a methoxy-substituted benzene ring, makes it an exceptionally versatile synthon. The strategic placement of these reactive groups facilitates intramolecular cyclization reactions, rendering it a premier starting material for the synthesis of various nitrogen-containing heterocycles.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, provides a detailed synthetic protocol with mechanistic rationale, explores its key applications in the construction of high-value scaffolds like quinazolines, and outlines essential safety and handling procedures.

Physicochemical and Computed Properties

A summary of the key properties of this compound is presented below. This data is crucial for experimental design, including solvent selection, reaction temperature, and analytical characterization.

PropertyValueSource
CAS Number 26831-52-7[2]
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [3]
IUPAC Name This compound
Synonyms 5-Methoxy-2-aminobenzaldehyde
Appearance Light yellow solid (typical)[4]
Canonical SMILES COC1=CC(=C(C=C1)N)C=O[][5]
InChIKey OASRJXIYWZZNCH-UHFFFAOYSA-N[5]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 2[6]

Synthesis and Purification

The most common and industrially scalable route to this compound involves the selective reduction of the corresponding nitro precursor, 5-Methoxy-2-nitrobenzaldehyde. This transformation is a cornerstone of aromatic chemistry, and various reducing agents can be employed.

Recommended Synthetic Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred method due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct. The choice of a Palladium-on-Carbon (Pd/C) catalyst is standard for nitro group reductions as it provides excellent activity and selectivity, leaving the aldehyde group intact under controlled conditions.

dot

SynthesisWorkflow start 5-Methoxy-2-nitrobenzaldehyde reagents H₂ (gas) 10% Pd/C Catalyst Methanol (Solvent) start->sub_edge reactor Hydrogenation Reactor (Room Temp, 1-5 bar) reagents->reactor Charge filtration Catalyst Filtration (e.g., over Celite) reactor->filtration Reaction Mixture evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation Filtrate product This compound evaporation->product Crude Product sub_edge->reagents

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

  • Reactor Setup: Charge a pressure-resistant hydrogenation vessel with 5-methoxy-2-nitrobenzaldehyde (1.0 eq).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as methanol or ethyl acetate (approx. 10-15 mL per gram of substrate). The choice of methanol is common as it readily dissolves the starting material.[7] Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

    • Scientific Rationale: The inert atmosphere prevents potential ignition of the hydrogen/catalyst mixture. The catalyst loading is optimized to ensure a reasonable reaction rate without excessive cost.

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas to remove all air, and then pressurize to 1-5 bar. Stir the reaction mixture vigorously at room temperature.

    • Scientific Rationale: Vigorous stirring is critical to ensure efficient mass transfer of hydrogen gas to the catalyst surface where the reaction occurs. The reaction is typically exothermic, but at this scale, external cooling is not usually necessary.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed. This process can take several hours.[7]

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst.[8]

    • Causality Note: The Celite pad prevents fine catalyst particles from passing through the filter paper, which is crucial as residual palladium can interfere with subsequent reactions. The catalyst cake should be kept wet with solvent to prevent ignition upon exposure to air.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield a crystalline solid of high purity.

Chemical Reactivity and Key Applications

The synthetic utility of this compound stems from the ortho-disposition of its nucleophilic amino group and electrophilic aldehyde group, creating a perfect scaffold for cyclocondensation reactions.

Core Application: Synthesis of Substituted Quinazolines

The quinazoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors for cancer therapy.[9] this compound is an ideal precursor for accessing 6-methoxy-substituted quinazolines.

Mechanism: Friedländer-Type Annulation

A common strategy involves the reaction of 2-aminobenzaldehydes with a compound containing an activated methylene group (e.g., a ketone, nitrile, or amide) in the presence of a catalyst. The reaction proceeds via an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent aromatization.

dot

QuinazolineSynthesis sub_A 2-Amino-5-methoxy- benzaldehyde intermediate Schiff Base / Imine Intermediate sub_A->intermediate Condensation (-H₂O) sub_B Amine Source (e.g., Benzylamine) sub_B->intermediate product Substituted Quinazoline intermediate->product Intramolecular Cyclization & Oxidative Aromatization

Caption: Reaction pathway for the synthesis of quinazolines.

Representative Experimental Protocol: Iodine-Catalyzed Synthesis

Molecular iodine has emerged as an effective and environmentally benign catalyst for this transformation, using oxygen from the air as the terminal oxidant.[10][11]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), a primary amine (e.g., benzylamine, 1.1 mmol), and molecular iodine (I₂, 10 mol%).[11]

  • Solvent and Conditions: Add a suitable solvent like DMSO. Fit the flask with a reflux condenser and heat the mixture at 80-100 °C under an air or oxygen atmosphere.

    • Scientific Rationale: DMSO is a polar aprotic solvent that can facilitate the reaction. The elevated temperature provides the necessary activation energy for both condensation and cyclization. Oxygen is required for the final oxidative aromatization step to form the stable quinazoline ring.[10]

  • Workup: After completion (monitored by TLC), cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired quinazoline derivative.

Formation of Schiff Bases (Imines)

The aldehyde functional group readily reacts with primary amines to form Schiff bases (or imines).[12][13] These products are valuable in their own right as ligands for creating metal complexes with applications in catalysis and as biologically active agents.[12][14]

dot

SchiffBaseFormation reactant1 2-Amino-5-methoxy- benzaldehyde product Schiff Base Product reactant1->product + reactant2 Primary Amine (R'-NH₂) reactant2->product Condensation (-H₂O)

Caption: General reaction for the formation of a Schiff base.

Spectroscopic Characterization

Unambiguous identification of this compound relies on standard spectroscopic techniques. The expected data are summarized below.

TechniqueCharacteristic Features
¹H NMR δ ~9.8 ppm (s, 1H): Aldehyde proton (-CHO).δ 6.5-7.5 ppm (m, 3H): Aromatic protons showing characteristic splitting patterns.δ ~6.0 ppm (br s, 2H): Amino protons (-NH₂); signal can be broad and exchangeable with D₂O.δ ~3.8 ppm (s, 3H): Methoxy protons (-OCH₃).
¹³C NMR δ ~194 ppm: Aldehyde carbonyl carbon.δ ~150-160 ppm: Aromatic carbons attached to oxygen and nitrogen.δ ~110-135 ppm: Other aromatic carbons.δ ~55 ppm: Methoxy carbon.
IR (Infrared) ~3400 & 3300 cm⁻¹: N-H stretching vibrations (two bands for primary amine).~2820 & 2720 cm⁻¹: C-H stretching of the aldehyde (Fermi resonance).~1680 cm⁻¹: C=O stretching of the aromatic aldehyde.~1250 cm⁻¹: C-O stretching of the methoxy group.
Mass Spec. [M]+: Expected at m/z = 151.16.

Note: Exact chemical shifts (δ) can vary depending on the solvent and concentration.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the chemical integrity of this compound.

Hazard Identification

Based on available safety data sheets for similar aromatic amino-aldehydes, the compound should be treated as hazardous.

  • GHS Classification: Likely classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[15]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][15] Ensure an emergency eyewash station and safety shower are readily accessible.[16][17]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

    • Skin Protection: Wear nitrile gloves and a flame-retardant lab coat.[15][17]

    • Respiratory Protection: Not typically required if handled inside a fume hood.

Storage and Stability

Aromatic aldehydes, particularly those with electron-donating groups like amino and methoxy, can be susceptible to degradation.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][16] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[15][17]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[16]

  • Degradation Pathways: The primary degradation pathways are oxidation of the aldehyde group to a carboxylic acid and potential polymerization, which can be accelerated by exposure to air and light.[18][19]

Conclusion

This compound is a high-value, versatile building block with a well-defined reactivity profile. Its ability to serve as a direct precursor to the medicinally important quinazoline scaffold, among other heterocycles, solidifies its importance in modern synthetic and medicinal chemistry. A thorough understanding of its synthesis, handling requirements, and chemical reactivity enables researchers to effectively leverage this compound in the development of novel pharmaceuticals and advanced materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PrepChem.com. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol.
  • Angene Chemical. (2021). Safety Data Sheet - 4-Hydroxy-3-iodo-5-methoxybenzaldehyde.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular Iodine-Catalyzed C-H Bond Amination Using Oxygen as an Oxidant. Synlett, 29(07), 979-985.
  • Google Patents. (n.d.). CN113979878A - Preparation method of 2-aminobenzaldehyde.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde.
  • da Silva, G. V. J., et al. (2022). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 33, 1-25.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes.
  • ResearchGate. (2025). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors.
  • Yadav, M., et al. (2017). Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium. RSC Advances, 7(81), 51625-51640.
  • Al-Masoudi, N. A., et al. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. Journal of the Iranian Chemical Society, 19(6), 2139-2153.

Sources

An In-depth Technical Guide to 2-Amino-5-methoxybenzaldehyde: Molecular Structure, Properties, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-5-methoxybenzaldehyde, a key chemical intermediate in the fields of medicinal chemistry and advanced organic synthesis. As a substituted benzaldehyde, its unique arrangement of amino, methoxy, and aldehyde functional groups offers a versatile scaffold for the construction of complex heterocyclic systems and novel pharmaceutical agents. This document will delve into the molecule's core characteristics, plausible synthetic routes, key reactions, and the spectroscopic techniques essential for its structural verification, providing researchers and drug development professionals with a foundational understanding of its chemical behavior and application.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with an amino group at position 2, a methoxy group at position 5, and a formyl (aldehyde) group at position 1. This substitution pattern dictates its reactivity and physical properties.

The molecular formula for this compound is C₈H₉NO₂.[1][2][3][4] Its structure combines an electron-donating amino group and a moderately electron-donating methoxy group with an electron-withdrawing aldehyde group, leading to a nuanced electronic profile that influences its role in chemical transformations.

Molecular Diagram

The structural arrangement of this compound is depicted below. The ortho-amino group can engage in intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen, which can influence its conformational preference and reactivity.

SynthesisWorkflow cluster_0 Step 1: Formylation (Duff Reaction) cluster_1 Step 2: Purification start 4-Methoxyaniline (p-Anisidine) reagents1 Hexamethylenetetramine (HMTA) Glycerol/Acid (e.g., Boric Acid) heat Heat (150-160 °C) start->heat reagents1->heat hydrolysis Acid Hydrolysis (HCl) heat->hydrolysis intermediate Crude this compound hydrolysis->intermediate extraction Solvent Extraction (e.g., Ethyl Acetate) intermediate->extraction chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient) extraction->chromatography final_product Pure this compound chromatography->final_product PictetSpengler cluster_reaction Reaction Pathway reactant1 This compound plus + reactant2 Tryptamine step1 Schiff Base Formation (Intermediate) plus->step1 step2 Electrophilic Attack (Mannich-type) step1->step2 step3 Cyclization & Proton Loss step2->step3 product Tetrahydro-β-carboline Derivative step3->product

Sources

A Technical Guide to the Physical Properties of 2-Amino-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide on the core physical properties of 2-Amino-5-methoxybenzaldehyde (CAS No. 26831-52-7), a key intermediate in pharmaceutical and materials science research. This guide is structured to provide not just raw data, but a practical, field-proven perspective for researchers, scientists, and drug development professionals. We will delve into the foundational physicochemical characteristics of this compound, explain the causality behind experimental choices for their determination, and provide actionable protocols for in-lab validation.

Core Molecular Identity and Physicochemical Profile

This compound is an aromatic aldehyde featuring both an electron-donating amino group and a methoxy group on the benzene ring. These functional groups significantly influence its chemical reactivity, solubility, and spectral characteristics. A comprehensive understanding of its physical properties is the first critical step in its application for synthesis and material design.

Fundamental Properties

A summary of the core identifying properties for this compound is presented below. While some properties like molecular weight are theoretical constants, others like melting and boiling points are experimentally determined and can vary slightly based on purity and measurement conditions.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 5-Methoxy-2-aminobenzaldehyde[1]
CAS Number 26831-52-7[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Light yellow, low melting solid
Melting Point Data not consistently available in public literature; requires experimental determination.
Boiling Point Data not consistently available in public literature; requires experimental determination.

Note: The physical state as a "low melting solid" is based on observations of similar substituted benzaldehydes and supplier information, but should be experimentally verified.

Solubility Profile: A-Priori Assessment and Experimental Validation

The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. While specific quantitative solubility data for this compound is not widely published, we can predict its behavior based on its molecular structure and validate it experimentally.

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a strong predictive framework. The molecule possesses:

  • Polar characteristics : The amino (-NH₂), aldehyde (-CHO), and methoxy (-OCH₃) groups can engage in hydrogen bonding and dipole-dipole interactions.

  • Non-polar characteristics : The benzene ring provides a significant non-polar, hydrophobic character.

This duality suggests:

  • High Solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can solvate both the polar functional groups and the aromatic ring.

  • Moderate Solubility in polar protic solvents like methanol and ethanol. The amino group can act as a hydrogen bond donor and acceptor, facilitating dissolution.

  • Limited Solubility in non-polar solvents like hexanes or toluene, where the polar functional groups would hinder dissolution.

  • Low Solubility in water, as the hydrophobic nature of the benzene ring is likely to dominate over the hydrophilic character of the three polar groups.

Experimental Protocol for Solubility Determination

This protocol provides a straightforward method to qualitatively and quantitatively assess solubility.

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • A selection of solvents: Deionized Water, Methanol, Ethanol, Chloroform, DMSO, Hexane.

  • Small vials or test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Qualitative Assessment:

    • To six separate, labeled vials, add approximately 10 mg of the compound.

    • Add 1 mL of each respective solvent to the vials.

    • Vortex each vial vigorously for 1-2 minutes.

    • Observe and record whether the solid dissolves completely, partially, or not at all. This provides a rapid classification of solubility.

  • Quantitative Assessment (for solvents showing good solubility):

    • Accurately weigh approximately 100 mg of the compound into a vial.

    • Add the chosen solvent in small, measured increments (e.g., 0.2 mL).

    • After each addition, vortex the mixture until the solid is fully dissolved.

    • The point at which no more solid can be dissolved represents the saturation point.

    • Calculate the solubility in mg/mL or mol/L.

This systematic approach provides the necessary data to select appropriate solvents for chemical reactions, chromatography, and formulation work.

Thermal Properties: Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.

Causality in Melting Point Measurement

The accurate determination of a melting point relies on achieving thermal equilibrium between the sample and the thermometer. Rapid heating is the most common source of error, leading to a phenomenon known as "thermal lag," where the thermometer reading is higher than the actual temperature of the sample. Therefore, a slow heating rate (1-2 °C per minute) is crucial as the sample approaches its expected melting point.

Experimental Protocol for Melting Point Determination

Objective: To accurately determine the melting point range of this compound.

Materials:

  • This compound, finely powdered

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or digital equivalent)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rapid run can be used to find this approximate range).

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the last crystal melts (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂.

The workflow for this fundamental characterization is illustrated below.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Ensures homogeneity Load Load Capillary (2-3 mm) Grind->Load Pack Pack Sample Load->Pack Heat_Fast Rapid Heat to ~T_m - 15°C Pack->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Avoids thermal lag Record_T1 Record T1 (First Drop) Heat_Slow->Record_T1 Record_T2 Record T2 (All Liquid) Record_T1->Record_T2 Report Report as Range (T1 - T2) Record_T2->Report Result

Caption: Workflow for accurate melting point determination.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The combination of NMR, IR, and Mass Spectrometry is essential for confirming the identity and purity of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular weight is 151.16 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z = 151.

Expected Fragmentation Pattern: Based on data for this compound and general principles for aromatic aldehydes, the following key fragments are anticipated:

  • m/z 151 (M⁺): The molecular ion.[1]

  • m/z 136 ([M-CH₃]⁺): Loss of a methyl radical from the methoxy group.[1]

  • m/z 122 ([M-CHO]⁺): Loss of the formyl radical, a common fragmentation for benzaldehydes.

  • m/z 108 ([M-CH₃-CO]⁺): Subsequent loss of carbon monoxide from the m/z 136 fragment.[1]

MassSpecFragmentation M_ion Molecular Ion (M+) m/z = 151 M_minus_CH3 [M-CH3]+ m/z = 136 M_ion->M_minus_CH3 - •CH3 M_minus_CHO [M-CHO]+ m/z = 122 M_ion->M_minus_CHO - •CHO M_minus_CH3_CO [M-CH3-CO]+ m/z = 108 M_minus_CH3->M_minus_CH3_CO - CO

Caption: Predicted ESI-MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted):

  • Aldehyde Proton (-CHO): Expected as a singlet around δ 9.8-10.0 ppm.

  • Aromatic Protons (Ar-H): Three protons on the benzene ring, which will appear between δ 6.5-7.5 ppm. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the amino and methoxy groups.

  • Amino Protons (-NH₂): A broad singlet, typically in the range of δ 4.0-5.0 ppm. The chemical shift can vary significantly with concentration and solvent.

  • Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Aldehyde Carbonyl (C=O): Expected around δ 190-195 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 110-160 ppm. The carbons directly attached to the oxygen (C-OCH₃) and nitrogen (C-NH₂) will be the most downfield in this region.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key Absorption Bands:

  • N-H Stretch: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ characteristic of a primary amine.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aldehyde): Two characteristic weak peaks around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹, conjugated with the aromatic ring.

  • C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

  • C-O Stretch (Ether): A strong peak around 1250 cm⁻¹.

Experimental Protocol for ¹H NMR Sample Preparation and Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-25 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube and cap

  • Pasteur pipette with a cotton or glass wool plug

  • Vial

Procedure:

  • Sample Preparation: Weigh 5-25 mg of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). Chloroform-d is a standard first choice, but if the compound has poor solubility, DMSO-d₆ is an excellent alternative.

  • Filtration: Filter the solution through a pipette plugged with a small amount of glass wool directly into the NMR tube. This crucial step removes any particulate matter that can degrade the spectral quality by distorting the magnetic field homogeneity.

  • Acquisition: Place the capped NMR tube in the spectrometer. The acquisition parameters (e.g., number of scans) will depend on the sample concentration and the instrument's field strength. For a sample of this concentration, 8 to 16 scans are typically sufficient.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm). Integrate all peaks to determine the relative number of protons.

This systematic characterization, combining theoretical prediction with robust experimental validation, ensures the reliable identification and quality assessment of this compound, enabling its confident use in further research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Amino-5-methoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the solubility of 2-Amino-5-methoxybenzaldehyde. This document provides a detailed exploration of the theoretical principles governing its solubility, qualitative solubility characteristics in various organic solvents, and robust experimental protocols for precise solubility determination.

Introduction: The Significance of this compound

This compound is a key aromatic aldehyde, serving as a vital building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter. Solubility dictates the choice of solvents for synthesis, purification, formulation, and various analytical procedures. This guide delves into the nuances of its solubility in common organic solvents, providing a foundational understanding for its effective application.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which is rooted in the polarity and intermolecular forces of both the solute and the solvent.[1] The molecular structure of this compound, featuring an aromatic ring, an amino group (-NH2), a methoxy group (-OCH3), and an aldehyde group (-CHO), imparts a unique combination of polar and non-polar characteristics that dictate its solubility.

Key Molecular Features Influencing Solubility:

  • Polar Groups: The amino and aldehyde groups are capable of forming hydrogen bonds, while the methoxy group can act as a hydrogen bond acceptor.[2] These polar functionalities enhance the molecule's affinity for polar solvents.

  • Non-Polar Backbone: The benzene ring constitutes a significant non-polar region, contributing to its solubility in non-polar organic solvents.[1]

  • Dipole Moment: The presence of electronegative oxygen and nitrogen atoms creates a dipole moment, further influencing its interaction with polar solvents.

The interplay of these features suggests that this compound will exhibit a broad solubility profile, with a preference for polar organic solvents that can engage in hydrogen bonding.

Qualitative Solubility Profile of this compound

Solvent Solvent Type Expected Solubility Rationale
Methanol Polar ProticHighCapable of hydrogen bonding with the amino, methoxy, and aldehyde groups.
Ethanol Polar ProticHighSimilar to methanol, it can act as both a hydrogen bond donor and acceptor.
Acetone Polar AproticModerate to HighA good dipole-dipole interactor and can accept hydrogen bonds.
Dimethyl Sulfoxide (DMSO) Polar AproticHighA strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, it is a powerful polar aprotic solvent.
Ethyl Acetate Moderately PolarModerateCan engage in dipole-dipole interactions and act as a hydrogen bond acceptor.
Dichloromethane Non-polarLow to ModeratePrimarily interacts through dipole-dipole and London dispersion forces.
Toluene Non-polarLowThe non-polar nature of toluene has a lower affinity for the polar groups of the solute.
Hexane Non-polarLow to InsolubleLacks the polarity to effectively solvate the polar functional groups.

Experimental Determination of Solubility

To obtain precise and actionable solubility data, experimental determination is paramount. The following section outlines a standardized protocol for determining the equilibrium solubility of this compound in an organic solvent of interest.

Equilibrium Solubility Method Workflow

The following diagram illustrates the key steps in the experimental determination of equilibrium solubility.

G A Preparation of Saturated Solution B Equilibration A->B Incubation with stirring C Phase Separation B->C Centrifugation or Filtration D Analysis of Supernatant C->D HPLC, UV-Vis, or Gravimetric Analysis E Calculation of Solubility D->E Concentration determination

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Experimental Protocol

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Constant temperature shaker or incubator

  • Centrifuge or syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Slurry: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the solid phase from the liquid phase. This can be achieved by centrifugation at a high speed or by filtering the solution through a syringe filter compatible with the solvent.

  • Analysis of the Saturated Solution:

    • HPLC Method: Prepare a standard curve of this compound in the same solvent. Dilute an aliquot of the clear supernatant and inject it into the HPLC system. Determine the concentration from the standard curve.

    • UV-Vis Spectrophotometry: If the compound has a distinct chromophore, create a calibration curve by measuring the absorbance of known concentrations. Measure the absorbance of a diluted aliquot of the supernatant and calculate the concentration.

    • Gravimetric Method: Accurately weigh a known volume of the clear supernatant in a pre-weighed dish. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point. Weigh the dish with the dried residue to determine the mass of the dissolved solid.

  • Calculation of Solubility: Express the solubility in the desired units, such as mg/mL, mol/L, or as a percentage by weight.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This relationship should be determined experimentally for critical applications.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with the polar functional groups of this compound will be a better solvent.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the solubility.

  • pH (in aqueous or protic solvents): The amino group can be protonated under acidic conditions, which would significantly increase its solubility in polar protic solvents.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data is sparse, a strong understanding of its molecular structure allows for reliable qualitative predictions. For applications requiring precise solubility values, the detailed experimental protocol provided will enable researchers to generate accurate and reproducible data. A thorough understanding and experimental determination of solubility are critical for the successful application of this versatile compound in research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). Benzaldehyde solubility.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.[5][6]
  • BenchChem. (2025). Solubility of 2,5-Dihydroxybenzaldehyde in different organic solvents.
  • BenchChem. (2025). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide.
  • Solubility of Things. (n.d.). Benzaldehyde.
  • PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information.
  • eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones.
  • ResearchGate. (2021, September 13). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.

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An In-Depth Technical Guide to 2-Amino-5-methoxybenzaldehyde: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methoxybenzaldehyde, a key chemical intermediate in organic synthesis. Delving into its historical context, this document elucidates the probable discovery and evolution of its synthesis, grounded in the broader development of aminobenzaldehyde chemistry. Detailed synthetic protocols, including mechanistic insights and step-by-step instructions, are provided. The guide further explores the compound's physicochemical properties, spectroscopic characterization, and its significant applications, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry and drug development.

Introduction: A Historical Perspective and Emergence

The precise moment of the first synthesis of this compound is not prominently documented in seminal historical texts. However, its discovery can be logically situated within the flourishing of organic chemistry in the late 19th and early 20th centuries. This era was marked by the systematic exploration of aromatic compounds and the development of foundational synthetic reactions. The elucidation of the structure of benzene by Kekulé in 1865 provided the theoretical framework for understanding substituted aromatic compounds, paving the way for targeted synthesis.

The development of methods for the reduction of nitroarenes to anilines was a critical precursor. The selective reduction of a nitro group in the presence of an aldehyde, or the synthesis of an aminobenzaldehyde from a precursor, would have been a significant synthetic challenge. Early methods for the synthesis of aminobenzaldehydes, such as the reduction of nitrobenzaldehydes with iron filings in acidic media, were being established during this period. The well-known Friedländer synthesis of quinolines, first reported in 1882, which utilizes 2-aminobenzaldehydes as starting materials, undoubtedly spurred interest in the synthesis of a variety of substituted aminobenzaldehydes.[1][2][3] It is highly probable that this compound was first prepared as an analogue for use in such condensation reactions, allowing for the synthesis of novel substituted quinolines.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
Molecular Formula C₈H₉NO₂PubChem CID: 592011[4]
Molecular Weight 151.16 g/mol PubChem CID: 592011[4]
CAS Number 26831-52-7PubChem CID: 592011[4]
Appearance Yellow to brown crystalline solidInferred from related compounds
Solubility Soluble in common organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water.General chemical knowledge
Spectroscopic Characterization:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (around 9.8-10.0 ppm), the methoxy group protons (around 3.8 ppm), and the amine protons (a broad singlet). The coupling patterns of the aromatic protons would confirm the 1,2,5-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 190 ppm), the aromatic carbons (in the 110-160 ppm region), and the methoxy carbon (around 55 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1670-1690 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 151, corresponding to the molecular weight of the compound.[4] Fragmentation patterns would likely involve the loss of CO and other characteristic fragments.

Synthesis of this compound: A Practical Guide

The most direct and widely applicable method for the synthesis of this compound is the selective reduction of its corresponding nitro precursor, 2-nitro-5-methoxybenzaldehyde.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 4-methoxybenzaldehyde 4-methoxybenzaldehyde Nitrating_Agent HNO₃ / H₂SO₄ 4-methoxybenzaldehyde->Nitrating_Agent Electrophilic Aromatic Substitution 2-nitro-5-methoxybenzaldehyde 2-nitro-5-methoxybenzaldehyde Nitrating_Agent->2-nitro-5-methoxybenzaldehyde Reducing_Agent Fe / HCl or SnCl₂ / HCl 2-nitro-5-methoxybenzaldehyde->Reducing_Agent Selective Nitro Group Reduction This compound This compound Reducing_Agent->this compound

Caption: Synthetic pathway to this compound.

Experimental Protocol: Reduction of 2-nitro-5-methoxybenzaldehyde

This protocol describes a common laboratory-scale synthesis.

Materials:

  • 2-nitro-5-methoxybenzaldehyde

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-nitro-5-methoxybenzaldehyde (1 equivalent) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Addition of Reducing Agent: To the stirred suspension, add iron powder (typically 3-5 equivalents).

  • Initiation of Reaction: Slowly add concentrated hydrochloric acid (catalytic amount) to the mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous solution, add a saturated solution of sodium bicarbonate to neutralize the excess acid and precipitate the product.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Iron in acidic medium is a classic and cost-effective choice for the reduction of aromatic nitro compounds. It is generally selective for the nitro group in the presence of other reducible functional groups like aldehydes. Tin(II) chloride in hydrochloric acid is another effective alternative.

  • Solvent System: The ethanol/water mixture is used to dissolve the starting material to a reasonable extent and to facilitate the reaction with the solid iron powder.

  • Acid Catalyst: The hydrochloric acid is essential to activate the iron and generate the active reducing species.

  • Neutralization and Extraction: The use of sodium bicarbonate is crucial to neutralize the acidic reaction mixture and deprotonate the anilinium salt to the free amine, which is more soluble in organic solvents, allowing for efficient extraction.

Key Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the presence of two reactive functional groups: the amino group and the aldehyde group. This dual reactivity allows for its use in a variety of cyclization and condensation reactions to form complex heterocyclic systems.

The Friedländer Synthesis of Quinolines

One of the most significant applications of this compound is in the Friedländer synthesis to produce substituted quinolines.[1][2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.

Reaction Scheme:

Friedlander_Synthesis cluster_0 Reactants cluster_1 Reaction A This compound Catalyst Acid or Base Catalyst A->Catalyst B Ketone with α-methylene group (e.g., Acetophenone) B->Catalyst Product Substituted Quinoline Catalyst->Product Condensation & Cyclization

Caption: The Friedländer synthesis of quinolines.

Mechanism of the Friedländer Synthesis:

The reaction proceeds through an initial aldol condensation between the enolate of the ketone and the aldehyde of this compound, followed by an intramolecular cyclization via nucleophilic attack of the amino group on the ketone carbonyl. Subsequent dehydration leads to the formation of the aromatic quinoline ring.

Synthesis of Other Heterocycles

Beyond quinolines, the reactivity of this compound can be harnessed to synthesize other important heterocyclic systems, such as benzodiazepines and quinazolines, which are also prevalent in pharmacologically active compounds.

Conclusion

This compound, a compound with a rich, albeit not explicitly detailed, history, remains a cornerstone in the synthesis of complex organic molecules. Its straightforward synthesis from readily available precursors and the versatile reactivity of its functional groups ensure its continued importance in both academic research and the pharmaceutical industry. This guide has provided a comprehensive overview, from its likely historical emergence to practical synthetic protocols and key applications, underscoring its role as a valuable tool for the modern organic chemist.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]
  • Wikipedia. (n.d.). Friedländer synthesis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE.
  • PrepChem. (n.d.). Synthesis of o-aminobenzaldehyde.
  • PubChem. (n.d.). This compound.
  • Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link][2]
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2014). Molecules, 19(9), 14834-14854. [Link][5]
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.

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A Senior Application Scientist's Guide to the Core Reactions of 2-Amino-5-methoxybenzaldehyde: Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-methoxybenzaldehyde is a versatile bifunctional aromatic compound that serves as a pivotal building block in synthetic organic chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, an electron-donating methoxy group, and an electrophilic aldehyde function, dictates a rich and varied reactivity profile. The ortho-relationship between the amino and aldehyde groups is particularly significant, predisposing the molecule to intramolecular cyclization reactions that are foundational to the synthesis of a wide array of heterocyclic systems. This technical guide provides an in-depth exploration of the core reactions involving this compound, intended for researchers, chemists, and professionals in drug development. We will dissect key reaction classes, including Schiff base formation, heterocycle synthesis via condensation and cyclization, and carbon-carbon bond-forming reactions, with a focus on mechanistic principles, field-proven insights, and detailed experimental protocols.

Physicochemical Properties and Structural Attributes

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. This compound is a solid at room temperature, and its characteristics are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 26831-52-7[1][2]
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol [1][2]
Appearance Solid (form may vary)N/A
Storage Keep in dark place, inert atmosphere, 2-8°C[2]
SMILES COC1=CC(=C(C=C1)N)C=O[1]
InChIKey OASRJXIYWZZNCH-UHFFFAOYSA-N[1]

The molecule's reactivity is governed by the interplay of its three functional groups. The aldehyde group (-CHO) is an electrophilic center, susceptible to nucleophilic attack. The amino group (-NH₂) is a primary nucleophile. The methoxy group (-OCH₃) is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution and enhances the nucleophilicity of the para-positioned amino group. This electronic configuration makes this compound an ideal substrate for a multitude of transformative chemical reactions.

Core Reaction Classes and Mechanistic Insights

The strategic placement of the functional groups in this compound enables its participation in several critical synthetic transformations. This section details the most prominent reaction types.

Schiff Base (Imine) Formation

The reaction between the aldehyde moiety of this compound and a primary amine is a classic condensation reaction that yields a Schiff base, or imine. This transformation is fundamental in dynamic covalent chemistry and serves as a precursor for more complex structures.

Causality of Reaction: The reaction is initiated by the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. The subsequent steps involve proton transfer and elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. The reaction is typically reversible and often catalyzed by acid.

cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product A This compound C Hemiaminal Intermediate A->C Nucleophilic Attack B Primary Amine (R-NH₂) B->C D Schiff Base (Imine) C->D Dehydration (-H₂O) E Water (H₂O)

Figure 2: Logical workflow for Friedländer Quinoline Synthesis.

This compound is an excellent substrate for multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, incorporating portions of all starting materials. [3]These reactions are highly valued for their efficiency and for rapidly building molecular diversity.

For example, in reactions analogous to the Biginelli or Hantzsch syntheses, this compound can react with an active methylene compound (like malononitrile or ethyl acetoacetate) and another component to generate complex fused heterocycles like pyrimidines or pyridines. [4]The specific outcome can often be tuned by changing reaction conditions, catalysts, or solvents, allowing for divergent synthesis pathways from the same set of starting materials. [5]

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.

Causality of Reaction: A base (e.g., an amine, piperidine, or potassium carbonate) deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting adduct typically undergoes subsequent dehydration to yield a stable α,β-unsaturated product. This reaction is a cornerstone for synthesizing precursors for further cyclization reactions or for installing vinyl groups with electron-withdrawing substituents. [6][7]

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest to the pharmaceutical and materials science industries.

  • Drug Development: The heterocyclic scaffolds produced from this aldehyde, such as quinolines and quinazolines, are prevalent in medicinal chemistry. They form the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. [8][9]The ability to easily synthesize a library of substituted heterocycles makes this starting material invaluable for structure-activity relationship (SAR) studies.

  • Functional Materials: Schiff bases derived from this and related aldehydes are explored for their unique optoelectronic properties. [10]The formation of extended π-conjugated systems upon reaction can lead to materials with interesting photochromic, thermochromic, or nonlinear optical behaviors, suitable for advanced technological applications.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems.

Protocol 1: General Synthesis of a Schiff Base

This protocol describes a general method for the condensation of this compound with a primary amine.

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 0.2 M concentration).

  • Amine Addition: To this solution, add the desired primary amine (1.0-1.1 eq.). If the amine is a salt, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the imine is often accompanied by a color change.

  • Isolation: Upon completion, cool the reaction mixture. The Schiff base product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure. The resulting solid can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). A key indicator in ¹H NMR is the appearance of a singlet for the imine proton (–CH=N–), typically in the range of δ 8.0-9.0 ppm, and the disappearance of the aldehyde proton signal (around δ 9.8 ppm) and the amine protons. [11][12]

Protocol 2: Friedländer Synthesis of a 6-Methoxyquinoline Derivative

This protocol outlines the synthesis of a substituted quinoline from this compound and a ketone with an α-methylene group (e.g., cyclohexanone).

  • Reaction Setup: To a solution of this compound (1.0 eq.) in ethanol, add cyclohexanone (1.1 eq.).

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (0.2 eq.), to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. A solid precipitate of the crude quinoline product should form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure quinoline derivative.

  • Characterization: Analyze the final product by NMR, MS, and IR to confirm its structure and purity.

Conclusion

This compound stands out as a highly valuable and versatile reagent in organic synthesis. Its unique electronic and structural features facilitate a range of powerful chemical transformations, from straightforward Schiff base condensations to complex, multicomponent reactions for the assembly of diverse heterocyclic systems. The insights and protocols provided in this guide are intended to empower researchers to leverage the full synthetic potential of this key building block in the development of novel therapeutics and advanced functional materials.

References

  • PubChem. This compound | C8H9NO2 | CID 592011. [Link]
  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]
  • National Institutes of Health (NIH). Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes. [Link]
  • ResearchGate. Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H2O. [Link]
  • Wiley Online Library. Cyclization reactions of 2‐azidobenzaldehyde 1 a with tertiary β‐keto amides 5 a–f. [Link]
  • National Institutes of Health (NIH). C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. [Link]
  • Google Patents. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
  • Royal Society of Chemistry. Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium. [Link]
  • National Institutes of Health (NIH). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II)
  • The Hive. Benzaldehydes: from nitro to hydroxy in one step! [Link]
  • National Institutes of Health (NIH). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. [Link]
  • Semantic Scholar.
  • ResearchGate. Synthesis and Characterization of new schiffbases derived from 2-hydroxybenzaldehye and amino acids and their vanadyl Complexes. [Link]
  • CNKI. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. [Link]
  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]
  • ResearchGate. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link]
  • PubChem. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695. [Link]
  • National Institutes of Health (NIH). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. [Link]
  • ResearchGate. Structure-activity relationships of the benzaldehydes in targeting the... [Link]
  • Semantic Scholar. Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. [Link]

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Topic: Potential Research Areas for 2-Amino-5-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that are not only synthetically accessible but also capable of interacting with multiple biological targets to elicit a desired therapeutic effect. 2-Amino-5-methoxybenzaldehyde is one such scaffold. Its inherent chemical functionalities—a nucleophilic amino group, an electrophilic aldehyde, and an electron-donating methoxy group on an aromatic ring—provide a versatile platform for the synthesis of a diverse library of compounds. This guide moves beyond a simple recitation of facts to provide a strategic roadmap for unlocking the therapeutic potential of its derivatives, focusing on method validation, mechanistic elucidation, and actionable research workflows.

Foundational Synthesis: Crafting the Molecular Toolkit

The utility of this compound lies in its reactivity, allowing for the construction of several key classes of biologically active molecules. Understanding the causality behind these synthetic routes is fundamental to designing effective research programs.

Synthesis of Schiff Bases: The Azomethine Gateway

The condensation of the aldehyde group of this compound with various primary amines is a cornerstone reaction. The resulting imine or azomethine group (-C=N-) is not merely a linker; it is a pharmacophore in its own right, implicated in numerous biological interactions.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

  • Reactant Stoichiometry: Dissolve this compound (1.0 eq.) in absolute ethanol (15 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Amine Addition: To this solution, add the desired primary amine (1.0 eq.) and a catalytic amount of glacial acetic acid (2-3 drops). The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.

  • Reaction Progression: Reflux the mixture for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:hexane, 3:7). The formation of a new, less polar spot indicates product formation.

  • Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[1]

  • Characterization: Confirm the structure using FT-IR (disappearance of C=O stretch, appearance of C=N stretch around 1600-1650 cm⁻¹), ¹H-NMR (presence of the characteristic azomethine proton singlet around 8.0-8.5 ppm), and Mass Spectrometry.

G A This compound C Ethanol, Acetic Acid (cat.) Reflux A->C B Primary Amine (R-NH2) B->C D Schiff Base Derivative (Azomethine linkage) C->D

Caption: Synthesis of Schiff bases via acid-catalyzed condensation.

Synthesis of Chalcones: The α,β-Unsaturated Ketone Core

The Claisen-Schmidt condensation between this compound and a substituted acetophenone yields chalcones. The resulting 1,3-diaryl-2-propen-1-one scaffold is a well-documented pharmacophore, particularly in oncology. Its α,β-unsaturated ketone system can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in proteins.

Experimental Protocol: Synthesis of a Chalcone Derivative

  • Base-Catalyzed Reaction: In a flask, dissolve this compound (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol (20 mL).[2]

  • Catalyst Addition: Cool the mixture in an ice bath and add an aqueous solution of NaOH (40%) dropwise with constant stirring. The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the aldehyde.

  • Reaction and Workup: Stir the reaction mixture at a low temperature for 12 hours.[2] The formation of a solid precipitate indicates product formation.

  • Neutralization and Isolation: Pour the reaction mixture into cold water and neutralize with dilute HCl. The chalcone product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure chalcone.

  • Characterization: Confirm the structure using FT-IR (characteristic C=O stretch of an α,β-unsaturated ketone), ¹H-NMR (two doublets for the vinylic protons with a coupling constant of ~15 Hz, indicating a trans configuration), and Mass Spectrometry.

Research Area 1: Anticancer Drug Discovery

The structural motifs of chalcones and Schiff bases derived from this core are prevalent in anticancer research. The number and position of methoxy groups, in particular, have been shown to influence anticancer activity and selectivity.[3]

Rationale and Mechanistic Hypothesis

Many chalcone derivatives exert their anticancer effects by inhibiting tubulin polymerization.[4] They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4] The 2-amino-5-methoxy substitution pattern provides a unique electronic and steric profile that can be exploited to enhance this activity.

Proposed Research Workflow

A systematic approach is required to identify potent and selective anticancer agents.

G cluster_0 Synthesis & Screening cluster_1 Mechanism of Action A Synthesis of Chalcone Library B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Values B->C D Identify Lead Compounds (Low IC50, High Selectivity) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (Caspase Activity) D->F

Caption: Workflow for anticancer agent discovery and validation.

Key Experimental Protocols

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Table 1: Representative Data Presentation for Anticancer Screening

Compound IDTarget Cell LineIC50 (µM)Selectivity Index (SI)*
Derivative 1HeLa5.28.5
Derivative 2HeLa15.82.1
Derivative 3MCF-73.811.2
DoxorubicinHeLa0.9-

*SI = IC50 in normal cell line / IC50 in cancer cell line

Research Area 2: Development of Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobials. Heterocyclic compounds derived from chalcones, such as pyrimidines, are known to exhibit a wide range of biological activities, including antimicrobial effects.[2][6]

Rationale and Synthetic Strategy

The chalcone derivatives synthesized from this compound can serve as precursors for various heterocyclic systems. For example, reacting a chalcone with urea or thiourea under basic conditions can yield pyrimidine or thiopyrimidine derivatives, respectively.[2] These nitrogen-containing heterocycles are structurally analogous to nucleobases and can interfere with microbial metabolic pathways.

Key Experimental Protocols

Protocol: Synthesis of Pyrimidine Derivatives from Chalcones

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (1.0 eq.) and urea (or thiourea) (1.0 eq.) in ethanol (10 mL).

  • Base Addition: Add an aqueous solution of NaOH (40%) dropwise while stirring.

  • Cyclization: Reflux the reaction mixture for 4-6 hours. The reaction involves a Michael addition of the urea to the α,β-unsaturated system, followed by an intramolecular condensation and dehydration to form the pyrimidine ring.

  • Isolation: After cooling, pour the mixture into cold water. The resulting precipitate is filtered, washed, and recrystallized from ethanol.[2]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the synthesized compounds in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe + broth), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 2: Representative Data Presentation for Antimicrobial Screening

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Pyrimidine 1163264
Pyrimidine 281632
Ciprofloxacin10.5N/A

Research Area 3: Antioxidant Compound Exploration

Oxidative stress is implicated in numerous diseases. The amino and methoxy groups on the this compound scaffold are electron-donating, a property often associated with antioxidant activity. Derivatives can be designed to enhance radical scavenging capabilities.

Rationale and Assay Principle

Antioxidants function by donating a hydrogen atom or an electron to neutralize reactive free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a stable free radical-based method commonly used to evaluate the antioxidant potential of new compounds. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is measured spectrophotometrically.

G DPPH_Radical DPPH• (Violet Radical) DPPH_Stable DPPH-H (Yellow, Stable) DPPH_Radical->DPPH_Stable H• donation Antioxidant Antioxidant-H (Test Compound) Antioxidant_Radical Antioxidant• (Stabilized Radical) Antioxidant->Antioxidant_Radical

Caption: Principle of the DPPH radical scavenging assay.

Key Experimental Protocol

Protocol: DPPH Radical Scavenging Assay

  • Solution Preparation: Prepare a stock solution of the test compounds in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. Use ascorbic acid as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of DPPH solution without the sample. Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[7]

Conclusion and Future Perspectives

This compound is a scaffold of significant strategic importance. The research avenues outlined in this guide—anticancer, antimicrobial, and antioxidant agent development—represent areas of high therapeutic need where derivatives of this compound have shown considerable promise. Future research should integrate computational approaches, such as molecular docking and ADMET prediction, to rationalize structure-activity relationships and guide the synthesis of next-generation candidates with enhanced potency and improved pharmacological profiles. The synthetic versatility of this core ensures that its full potential is far from exhausted, offering fertile ground for continued discovery.

References

  • Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. (n.d.). Indonesian Journal of Cancer Chemoprevention.
  • Anticancer and antimicrobial activity of methoxy amino chalcone deriv
  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (n.d.).
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023).
  • Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. (2021). Journal of Medicinal and Chemical Sciences.
  • Antipseudomonal, Antioxidant, Anticoagulant, and Cytotoxic Activities of Novel Synthesized Heterocyclic Molecules. (2024). Archives of Pharmacy Practice.
  • Application Notes and Protocols: 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Anticancer Agents. (2025). Benchchem.
  • Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. (2021).
  • Synthesis and Evaluation of Biological and Antioxidant Activity of Some New Heterocyclic Compounds of Mefenamic Drug Derivatives. (2023).
  • 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. (2022).
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.).

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methoxybenzaldehyde is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its unique trifunctional substitution pattern—an aldehyde, a primary amine, and a methoxy group on a benzene ring—offers versatile reactivity for constructing complex molecular architectures. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling procedures for this compound, synthesizing available data with established principles of laboratory safety. It is designed to empower researchers with the knowledge to confidently and safely incorporate this reagent into their synthetic workflows.

Understanding the Hazard Profile

While specific toxicological data for this compound is not extensively documented in all publicly available safety data sheets (SDS), a precautionary approach is warranted based on the known hazards of structurally related aromatic aldehydes and amines. The primary routes of potential exposure are inhalation, skin contact, and eye contact.

1.1. GHS Classification and Hazard Statements

A definitive Globally Harmonized System (GHS) classification for this compound is not consistently reported across all suppliers. However, based on the hazards associated with similar compounds, such as 2-methoxybenzaldehyde and other substituted benzaldehydes, it is prudent to handle it as a substance with the potential to cause skin irritation, serious eye irritation, and possible respiratory irritation.[1][2][3]

Hazard ClassCategoryPrecautionary Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][3]

1.2. Physical and Chemical Properties

A foundational aspect of safe handling is understanding the material's physical state and reactivity.

PropertyValueSource
Molecular FormulaC₈H₉NO₂[4][5]
Molecular Weight151.16 g/mol [4][5]
AppearanceNot consistently reported; may be a solid or oil.
Storage Temperature4°C, protect from light, stored under nitrogen.[6]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

2.1. Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated laboratory.

  • Fume Hood: A properly functioning chemical fume hood is mandatory for all procedures involving the handling of this compound, especially when heating or performing reactions. This is critical to prevent the inhalation of any vapors or dust.

  • Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is essential in case of accidental large-scale skin or eye contact.[7]

2.2. Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the planned experimental procedure.[8]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in situations with a higher risk of splashing.[9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough times. Double gloving is recommended for added protection.[8]

    • Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is generally not required. However, in the event of a spill or if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10]

PPE_Hierarchy cluster_Controls Exposure Control Hierarchy cluster_Personnel Researcher Protection Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) Engineering->Administrative Primary Barrier PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Secondary Barrier Researcher Researcher PPE->Researcher Final Barrier

Figure 1: Hierarchy of controls for minimizing exposure to this compound.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent accidents and maintain the chemical's integrity.

3.1. General Handling Procedures

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.[11]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[11]

  • Weighing and Transfer: If the compound is a solid, weigh it out in a fume hood to avoid generating dust. Use appropriate tools (spatulas, etc.) to minimize the risk of spills.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[11]

3.2. Storage

  • Container: Keep the container tightly closed when not in use.[7][12]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[11][12] A refrigerator at 4°C is recommended.[6]

  • Light and Air Sensitivity: Protect from light and store under an inert atmosphere, such as nitrogen.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[12]

Storage_Protocol cluster_Storage Proper Storage Conditions cluster_Incompatibilities Avoid Contact With Container Tightly Sealed Container Environment Cool, Dry, Well-Ventilated (4°C Recommended) Container->Environment Atmosphere Inert Atmosphere (Nitrogen or Argon) Environment->Atmosphere Protection Protect from Light Atmosphere->Protection Oxidizers Strong Oxidizing Agents Bases Strong Bases Reducers Strong Reducing Agents

Sources

A Technical Guide to 2-Amino-5-methoxybenzaldehyde: Commercial Availability, Synthetic Utility, and Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Polysubstituted Benzaldehyde

2-Amino-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its strategic value lies in the orthogonal reactivity of its three functional groups: a nucleophilic aromatic amine, a reactive aldehyde, and an electron-donating methoxy group. This specific arrangement (CAS No. 26831-52-7) makes it a versatile precursor for constructing complex heterocyclic scaffolds and other molecular architectures of interest in drug discovery and materials science.[1][] This guide provides an in-depth analysis of its commercial availability, core chemical properties, and practical applications, complete with a validated experimental protocol to demonstrate its utility.

Physicochemical & Structural Properties

A foundational understanding of a reagent's properties is critical for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 26831-52-7[1][][3]
Molecular Formula C₈H₉NO₂[1][]
Molecular Weight 151.16 g/mol [1][3]
IUPAC Name This compound[1]
Synonyms 5-Methoxy-2-aminobenzaldehyde[1]
Appearance Typically a yellow to brown solid[4]
Melting Point 34 - 40 °C / 93.2 - 104 °F[4]
Boiling Point 238 °C / 460.4 °F @ 760 mmHg[4]

Commercial Availability & Procurement

This compound is readily available from a multitude of fine chemical suppliers, positioning it as an accessible starting material for both small-scale research and larger-scale development campaigns. It is typically offered in various purities, with ≥97% being common for synthetic applications.

SupplierTypical PurityCommon QuantitiesNotes
BOC Sciences Research Grademg to kgListed as a useful research chemical and building block.[]
BLD Pharm >95%g to kgAvailable for online ordering with supporting analytical data (NMR, HPLC, etc.).[5]
ChemScene 95+%mg to gMarketed for research, with specified storage conditions (4°C, protect from light).[6]
ChemicalBook Varies by Listerg to kgAggregator platform listing multiple suppliers and price points.[7]
Sigma-Aldrich (Merck) ≥98%g to kgA major global supplier providing comprehensive safety and handling data.
Thermo Scientific (Acros) 98%g to kgWidely available with detailed specifications and legacy Acros Organics product codes.[8]

Note: Pricing and stock levels are subject to change. Researchers should consult the respective supplier websites for the most current information.

Core Applications in Synthetic Chemistry

The utility of this compound stems from its capacity to participate in a wide range of chemical transformations, primarily as a precursor to heterocyclic systems and Schiff bases.

Synthesis of Heterocyclic Scaffolds

The vicinal amino and aldehyde groups are perfectly poised for cyclocondensation reactions. This reagent is a key starting material for constructing quinolines, benzodiazepines, and other fused aromatic systems that form the core of many biologically active molecules. The electron-donating nature of the methoxy group can influence the regioselectivity of these cyclization reactions and modulate the electronic properties of the final product.

Formation of Schiff Bases and Metal Complexes

The aldehyde functionality undergoes facile condensation with primary amines to form Schiff bases (imines). This reaction is often the first step in synthesizing multidentate ligands. The resulting Schiff base ligands, incorporating the 2-amino-5-methoxy-phenyl moiety, can chelate with various metal ions to form stable complexes. These complexes are frequently investigated for their catalytic activity, and potential applications in materials science and as therapeutic agents.

Precursor for Targeted Bioactive Molecules

In drug discovery, substituted benzaldehydes are crucial for building molecules that interact with specific biological targets. For instance, derivatives of benzyloxybenzaldehyde, a structurally related class, have been designed and synthesized as selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers.[9] The unique substitution pattern of this compound offers a distinct starting point for designing novel inhibitors for various enzyme classes.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol details a representative condensation reaction to form an imine, a foundational transformation for this reagent. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize (E)-N-(4-chlorobenzyl)-1-(2-amino-5-methoxyphenyl)methanimine.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzylamine (1.0 eq)

  • Ethanol (anhydrous, ~0.2 M concentration)

  • Glacial Acetic Acid (catalytic amount)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Büchner funnel and filter paper

Procedure:

  • Reactant Dissolution: Dissolve this compound (1.0 eq) in anhydrous ethanol within a round-bottom flask.

    • Rationale: Ethanol is an effective solvent for both reactants and the resulting product, facilitating a homogeneous reaction environment.

  • Addition of Amine: To the stirred solution, add 4-chlorobenzylamine (1.0 eq) dropwise at room temperature.

    • Rationale: Stoichiometric addition ensures complete consumption of the limiting reagent.

  • Catalysis: Add a single drop of glacial acetic acid to the reaction mixture.

    • Rationale: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the amine, thereby accelerating the rate of imine formation.

  • Reaction: Attach a condenser and gently reflux the mixture for 2-4 hours.

    • Rationale: Heating provides the necessary activation energy for the dehydration step (loss of water) that follows the initial addition, driving the equilibrium towards the final imine product.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent). The consumption of the starting aldehyde and the formation of a new, less polar product spot indicates progression.

    • Rationale: TLC provides a rapid and reliable method to qualitatively assess the reaction's completion, preventing unnecessary heating that could lead to side reactions.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The product should precipitate as a solid.

    • Rationale: The solubility of the imine product is significantly lower in cold ethanol, allowing for its isolation via crystallization directly from the reaction mixture.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

    • Rationale: Washing with cold solvent removes residual starting materials and catalyst without significantly re-dissolving the desired product.

  • Drying: Dry the purified solid under vacuum to obtain the final Schiff base product. Characterize using appropriate analytical methods (¹H NMR, ¹³C NMR, MS).

G cluster_workflow Schiff Base Synthesis Workflow dissolution 1. Dissolve Aldehyde in Ethanol add_amine 2. Add Primary Amine dissolution->add_amine catalysis 3. Add Catalytic Acid add_amine->catalysis reflux 4. Reflux (2-4h) catalysis->reflux monitor 5. Monitor by TLC reflux->monitor isolate 6. Cool & Precipitate monitor->isolate purify 7. Filter & Wash isolate->purify dry 8. Dry Under Vacuum purify->dry

Caption: A workflow diagram for the synthesis of a Schiff base.

Visualizing the Core Transformation

The fundamental reactivity of the aldehyde group in this compound is its condensation with a primary amine. This reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the imine.

G reagents This compound + R-NH₂ intermediate Hemiaminal Intermediate reagents->intermediate Nucleophilic Attack product Schiff Base (Imine) + H₂O intermediate->product Dehydration (-H₂O)

Caption: General reaction scheme for Schiff base formation.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.

  • Hazards: While comprehensive hazard data is not fully established, similar compounds can cause skin and eye irritation. Avoid dust formation and inhalation.[3][4]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[4] Handle in a well-ventilated area or a chemical fume hood.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[4][10]

Conclusion

This compound is a commercially accessible and synthetically valuable building block. Its unique combination of functional groups enables the efficient construction of diverse and complex molecular structures, particularly nitrogen-containing heterocycles and Schiff bases. For researchers in drug discovery and materials science, a thorough understanding of its properties, availability, and reactivity is key to leveraging its full potential in the development of novel compounds.

References

  • This compound | C8H9NO2 | CID 592011. PubChem. [Link]
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methoxyquinazolines from 2-Amino-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of 6-methoxyquinazoline derivatives, utilizing 2-Amino-5-methoxybenzaldehyde as a key starting material. Quinazolines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The methodologies detailed herein focus on efficient, reliable, and scalable synthetic routes, emphasizing the rationale behind experimental choices and providing a framework for the synthesis of diverse compound libraries for drug discovery programs.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone of modern medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This nitrogen-containing heterocycle is a key structural component in a variety of clinically approved drugs and investigational agents, demonstrating efficacy as anticancer, antihypertensive, anti-inflammatory, and antimicrobial agents.[3][4] The versatility of the quinazoline scaffold allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. The introduction of a methoxy group at the 6-position, in particular, can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

This guide focuses on the synthesis of 6-methoxyquinazolines, leveraging the readily available and versatile building block, this compound. We will explore robust synthetic strategies, providing detailed, step-by-step protocols that are both reproducible and adaptable for the generation of diverse quinazoline libraries.

Synthetic Strategies: From Benzaldehyde to Quinazoline

The synthesis of the quinazoline core from 2-aminobenzaldehydes is a well-established transformation in organic chemistry. The general approach involves the condensation of the aldehyde with a suitable nitrogen source, followed by cyclization and aromatization. The choice of reaction partners and catalysts can be tailored to achieve a wide range of substitutions on the final quinazoline product.

Two-Component Cyclization with Amines

A direct and efficient method for the synthesis of 2-substituted-6-methoxyquinazolines involves the reaction of this compound with a primary amine. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic quinazoline.

A plausible reaction mechanism is depicted below:

Reaction_Mechanism_Two_Component cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Aromatization A This compound C Schiff Base Intermediate A->C Condensation (-H2O) B Primary Amine (R-NH2) B->C D Cyclized Intermediate C->D Nucleophilic Attack E 6-Methoxyquinazoline D->E Oxidation (-2H)

Caption: General workflow for the two-component synthesis of 6-methoxyquinazolines.

This method is particularly attractive due to its atom economy and the commercial availability of a wide variety of primary amines, allowing for the generation of a diverse library of 2-substituted quinazolines. The choice of an oxidizing agent is crucial for the final aromatization step.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of 6-methoxyquinazoline derivatives. These protocols are intended as a guide and may require optimization based on the specific substrates and available laboratory equipment.

Protocol 1: Iodine-Catalyzed Aerobic Oxidative Cyclization of this compound with Benzylamine

This protocol describes a metal-free and environmentally friendly method for the synthesis of 2-aryl-6-methoxyquinazolines using molecular iodine as a catalyst and air as the oxidant.[5]

Materials:

  • This compound

  • Benzylamine

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol, 151.16 mg).

  • Add dimethyl sulfoxide (DMSO) (5 mL) and stir until the solid is completely dissolved.

  • To the solution, add benzylamine (1.2 mmol, 128.6 mg, 131 µL).

  • Finally, add a catalytic amount of iodine (10 mol%, 0.1 mmol, 25.4 mg).

  • Equip the flask with a reflux condenser and heat the reaction mixture to 120 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 8-12 hours. The reaction is open to the atmosphere to allow for aerobic oxidation.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (50 mL).

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the collected solid with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by washing with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 6-methoxy-2-phenylquinazoline.

Expected Outcome:

This procedure is expected to yield the desired 2-aryl-6-methoxyquinazoline in good to excellent yields. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: One-Pot Multicomponent Synthesis of 2,4-Disubstituted-6-methoxyquinazolines

This protocol outlines a one-pot, three-component reaction for the synthesis of 2,4-disubstituted-6-methoxyquinazolines from this compound, an aldehyde, and ammonium acetate.[6]

Materials:

  • This compound

  • An aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate (NH₄OAc)

  • Ethanol (EtOH) or another suitable solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 151.16 mg), the chosen aldehyde (1.2 mmol), and ammonium acetate (2.0 mmol, 154.16 mg).

  • Add ethanol (15 mL) as the solvent.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with constant stirring.

  • Maintain the reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration.

  • If an oil is obtained, it can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Expected Outcome:

This multicomponent approach allows for the efficient synthesis of a variety of 2,4-disubstituted-6-methoxyquinazolines. The yields are generally moderate to good, depending on the nature of the aldehyde used.

Data Presentation and Characterization

The successful synthesis of the target 6-methoxyquinazoline derivatives should be confirmed by a comprehensive analysis of their physicochemical and spectroscopic data. Below is a representative table of expected data for a synthesized compound.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)
6-Methoxy-2-phenylquinazoline 6-Methoxy-2-phenylquinazolineC₁₅H₁₂N₂O236.279.4 (s, 1H), 8.5-8.3 (m, 2H), 8.0-7.8 (m, 2H), 7.6-7.4 (m, 4H), 4.0 (s, 3H)

Note: The ¹H NMR data is a prediction and may vary based on the solvent and instrument used.

Troubleshooting and Optimization

Issue Possible Cause Suggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Check the purity of starting materials.
Side reactionsOptimize the stoichiometry of reagents. Consider using a different catalyst or solvent.
Purification Difficulties Co-eluting impuritiesUse a different eluent system for column chromatography or consider preparative HPLC.
Product is an oilTry to induce crystallization by scratching the flask or adding a seed crystal. If unsuccessful, purification by chromatography is necessary.
Incomplete Oxidation Insufficient oxidantEnsure adequate airflow for aerobic oxidation. Consider adding a co-oxidant.

Conclusion

The protocols detailed in these application notes provide a robust foundation for the synthesis of a diverse range of 6-methoxyquinazoline derivatives from this compound. These methods are characterized by their operational simplicity, efficiency, and adaptability, making them highly suitable for applications in medicinal chemistry and drug discovery. By understanding the underlying reaction mechanisms and employing the provided experimental procedures, researchers can effectively generate libraries of novel quinazoline-based compounds for biological evaluation.

References

  • Malinowski, Z. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 30(19), 3930. [Link]
  • Chabchoub, F., et al. (2025). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. Molecules, 30(19), 3930. [Link]
  • Chabchoub, F., et al. (2025). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease.
  • Jiang, H., et al. (2015). Synthesis of 5-amine-indolo[1,2-a]quinazolines from 2-aminobenzonitriles and 2-(2-bromophenyl)acetonitriles. Organic & Biomolecular Chemistry, 13(38), 10122-10126. [Link]
  • Georgieva, M., et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules. [Link]
  • Berman, J. D., et al. (1983). 2,4-Diaminoquinazoline analogs of folate as antileishmanial agents. Antimicrobial agents and chemotherapy, 24(4), 546-550. [Link]
  • Chabchoub, F., et al. (2025). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. PubMed. [Link]
  • Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular Iodine-Catalyzed Benzylic sp3 C–H Bond Amination: A Metal-Free Approach for the Synthesis of Quinazolines. Synlett, 29(08), 979-985. [Link]

Sources

Application Note & Protocol: Synthesis and Characterization of Schiff Bases from 2-Amino-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Benzaldehyde Schiff Bases

Schiff bases, defined by their characteristic azomethine or imine group (-C=N-), are a cornerstone of modern synthetic chemistry.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound.[3][4] Their importance stems from a remarkable versatility, serving as critical intermediates in organic synthesis, as ligands in coordination chemistry, and as the core of numerous biologically active molecules.[3][5] The electrophilic carbon and nucleophilic nitrogen within the imine bond create a hub for biochemical interactions, underpinning a wide spectrum of activities including antimicrobial, antiviral, and anticancer properties.[3][5][6]

This application note focuses on Schiff bases derived from 2-Amino-5-methoxybenzaldehyde. This particular precursor is of significant interest due to its unique electronic and structural features. The presence of an electron-donating methoxy group (-OCH₃) and an amino group (-NH₂) on the aromatic ring can modulate the reactivity and biological profile of the resulting Schiff base and its subsequent metal complexes. Understanding the protocol for its conversion into these valuable imine derivatives is fundamental for researchers exploring new therapeutic agents and advanced materials.

Reaction Mechanism: The Path to Imine Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically acid-catalyzed and proceeds in two primary stages.[7][8]

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of this compound. This step forms an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.[7] While this step can occur without a catalyst, the presence of a mild acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating the rate of attack.[9]

  • Dehydration: The hemiaminal intermediate is then protonated on the oxygen atom of the hydroxyl group, transforming it into a good leaving group (H₂O). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of a stable carbon-nitrogen double bond, yielding the final Schiff base product.[4][7]

G Start This compound + Primary Amine (R'-NH₂) Step1 Nucleophilic Attack (Amine N on Carbonyl C) Start->Step1 Acid Catalyst (e.g., Acetic Acid) Intermediate Hemiaminal Intermediate (Unstable) Step1->Intermediate Step2 Protonation & Dehydration (Loss of H₂O) Intermediate->Step2 Product Schiff Base Product (-CH=N-R') Step2->Product

Caption: Mechanism of acid-catalyzed Schiff base formation.

Experimental Protocol: Synthesis of (E)-N-(2-amino-5-methoxybenzylidene)aniline

This protocol details a general and reliable method for synthesizing a representative Schiff base from this compound and aniline via reflux condensation. This method is widely applicable and can be adapted for various primary amines.

3.1. Materials and Reagents

  • This compound (M.W. 151.16 g/mol )

  • Aniline (M.W. 93.13 g/mol )

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers and standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

3.2. Step-by-Step Procedure

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.51 g (10 mmol) of this compound in 25 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.

  • Addition of Amine: To this solution, add 0.92 mL (10 mmol) of aniline. An initial color change may be observed.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture. This catalytic amount is crucial for accelerating the dehydration step of the mechanism.[4][9]

  • Reflux: Attach the reflux condenser and place the flask on a magnetic stirrer hot plate. Heat the mixture to reflux (approx. 78-80°C for ethanol) and maintain a gentle boil for 2-4 hours. The formation of a solid precipitate during reflux is a common indicator of product formation.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC using a suitable eluent system (e.g., Ethyl Acetate:Hexane, 3:7 v/v). Spot the starting materials and the reaction mixture to observe the consumption of reactants and the appearance of a new product spot.[10]

  • Isolation of Product: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to maximize crystallization.

  • Purification: Collect the crystalline solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[10][11]

  • Drying: Transfer the purified solid to a watch glass and dry it in a desiccator over calcium chloride or in a vacuum oven at low heat (40-50°C) to a constant weight.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_aldehyde 1. Dissolve Aldehyde in Ethanol add_amine 2. Add Aniline to Solution dissolve_aldehyde->add_amine add_catalyst 3. Add Catalytic Acetic Acid add_amine->add_catalyst reflux 4. Heat to Reflux (2-4 hours) add_catalyst->reflux monitor 5. Monitor with TLC reflux->monitor cool 6. Cool to Induce Crystallization monitor->cool filtrate 7. Vacuum Filter & Wash with Cold Ethanol cool->filtrate dry 8. Dry Product filtrate->dry product Final Schiff Base Product dry->product

Caption: Experimental workflow for Schiff base synthesis.

Product Characterization

Verifying the structural integrity of the synthesized compound is a critical step. The following techniques and expected results provide a framework for successful characterization.

Technique Purpose Expected Result / Key Observation
FT-IR Spectroscopy Functional Group AnalysisDisappearance of aldehyde C=O stretch (~1680 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong, characteristic C=N (imine) stretch in the 1600-1650 cm⁻¹ region.[12][13]
¹H NMR Spectroscopy Structural ElucidationAppearance of a diagnostic singlet for the azomethine proton (-CH=N-) in the δ 8.0-9.0 ppm range. Disappearance of the aldehyde proton signal (~δ 9.5-10.0 ppm). Signals for aromatic and methoxy protons will be present.[12][14]
UV-Vis Spectroscopy Electronic TransitionsStrong absorption bands in the UV-visible region, typically between 250-450 nm, corresponding to π→π* and n→π* electronic transitions within the conjugated system.[5][14]
Melting Point Purity AssessmentA sharp, defined melting point indicates a high degree of purity for the crystalline product.

Applications and Future Directions

Schiff bases derived from this compound are not merely synthetic curiosities; they are potent precursors for a variety of functional molecules.

  • Coordination Chemistry: The imine nitrogen serves as an excellent coordination site for metal ions. These Schiff bases can act as ligands to form stable metal complexes, which often exhibit enhanced biological activity compared to the free ligand.[5][15]

  • Drug Development: The inherent biological activity of the Schiff base core makes these compounds promising candidates for antimicrobial, antifungal, and anticancer drug discovery programs.[2][6][10] The specific substituents on the aromatic rings can be tuned to optimize activity against specific targets.

  • Material Science: The conjugated nature of these molecules imparts interesting photophysical properties, opening avenues for their use as fluorescent probes, sensors, or components in organic electronic materials.[9]

Future research should focus on synthesizing a library of derivatives by varying the primary amine component and subsequently exploring the coordination chemistry and biological profiles of the resulting compounds and their metal complexes.

References

  • Mechanism of Schiff base (imine) Formation.
  • Schiff's bases mechanism: Significance and symbolism. Metaphysics of Chemistry
  • Mechanism of formation Schiff base.
  • Schiff base - Wikipedia. Wikipedia
  • Synthesis of Schiff Bases - BYJU'S. BYJU'S
  • Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and - SciSpace. SciSpace
  • Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde - Benchchem. BenchChem
  • Application Notes and Protocols: Synthesis and Characterization of Schiff Bases Derived from 2-Amino-5-methylthiazole - Benchchem. BenchChem
  • Biological applications of Schiff bases: An overview - GSC Online Press. GSC Biological and Pharmaceutical Sciences
  • Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes - NIH.
  • Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde - ResearchGate.
  • Synthesis & Characterization of New Schiff Bases Derived From 2- hydroxybenzaldehye & Amino Acids and Their Vanadyl Complexes. | Semantic Scholar. Semantic Scholar
  • European Journal of Biomedical and Pharmaceutical Sciences - EJBPS | ABSTRACT. EJBPS
  • Synthesis and Application of Schiff Bases Derived from 2-(2,4-Dinitrophenoxy)benzaldehyde: A Detailed Protocol for Researchers - Benchchem. BenchChem
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evalu
  • 1H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine | Semantic Scholar. Semantic Scholar
  • An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science
  • Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature - JOCPR. Journal of Chemical and Pharmaceutical Research
  • H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine | Request PDF - ResearchGate.

Sources

Revolutionizing Heterocyclic Synthesis: Microwave-Assisted Pathways from 2-Amino-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block Meets Accelerated Synthesis

In the landscape of modern drug discovery and development, the efficient synthesis of novel heterocyclic scaffolds is paramount. These molecular frameworks form the core of a vast number of therapeutic agents. 2-Amino-5-methoxybenzaldehyde has emerged as a particularly valuable starting material, a versatile building block poised for transformation into a variety of medicinally relevant compounds, including quinolines and quinazolinones. The strategic placement of its amino, aldehyde, and methoxy functionalities allows for a diverse range of chemical manipulations.

Traditionally, the synthesis of these heterocyclic systems has often involved lengthy reaction times, harsh conditions, and laborious purification processes. However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field. By utilizing microwave irradiation, chemists can now achieve dramatic accelerations in reaction rates, often accompanied by increased yields and cleaner reaction profiles.[1] This technology is particularly impactful in the rapid generation of compound libraries for high-throughput screening, a cornerstone of modern drug discovery.[2]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of quinoline and quinazolinone derivatives from this compound. We will delve into the underlying principles of microwave heating, explore specific reaction pathways, and provide step-by-step protocols designed for reproducibility and success in the research laboratory.

The Science of Microwave Synthesis: Beyond the Kitchen Appliance

Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source to the reaction mixture, microwave irradiation directly heats the molecules within the sample.[3] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in our syntheses, possess a dipole moment. When subjected to the rapidly oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation creates friction at the molecular level, generating heat rapidly and uniformly throughout the reaction medium.[4][5][6]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in the dissipation of energy as heat.[4][5]

This direct and efficient energy transfer leads to several key advantages in organic synthesis:

  • Rapid Reaction Rates: Reactions that might take hours or even days to complete using conventional heating can often be accomplished in a matter of minutes with microwave assistance.[2]

  • Higher Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields of the desired compound.[2][3]

  • Improved Reproducibility: Precise control over reaction parameters such as temperature and pressure in modern microwave reactors ensures high reproducibility.[3]

  • Energy Efficiency: By directly heating the reactants, microwave synthesis is often more energy-efficient than traditional methods that require heating a large oil bath or heating mantle.[1]

It is this combination of speed, efficiency, and control that makes MAOS an indispensable tool for the modern medicinal chemist.

Part 1: Synthesis of 6-Methoxyquinoline Derivatives via Microwave-Assisted Friedländer Annulation

The Friedländer annulation is a classic and powerful method for the synthesis of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. Microwave irradiation has been shown to significantly accelerate this reaction, often providing excellent yields in a fraction of the time required for conventional heating.

Here, we present two detailed protocols for the synthesis of 6-methoxyquinoline derivatives starting from this compound.

Protocol 1.1: Synthesis of 2-Methyl-6-methoxyquinoline

This protocol describes the reaction of this compound with acetone to yield 2-methyl-6-methoxyquinoline, a valuable scaffold in medicinal chemistry.

Reaction Scheme:

G reactant1 This compound plus + reactant1->plus reactant2 Acetone arrow Microwave, Acetic Acid reactant2->arrow product 2-Methyl-6-methoxyquinoline plus->reactant2 arrow->product

A schematic of the synthesis of 2-Methyl-6-methoxyquinoline.

Materials and Equipment:

  • This compound

  • Acetone (ACS grade or higher)

  • Glacial Acetic Acid

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with a stir bar

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Protocol:

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 151.2 mg).

  • Reagent Addition: Add acetone (5.0 mL) and glacial acetic acid (1.0 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 160°C for 10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2-methyl-6-methoxyquinoline.

Quantitative Data Summary:

ParameterValue
Reactant 1 This compound (1.0 mmol)
Reactant 2 Acetone (5.0 mL)
Catalyst/Solvent Glacial Acetic Acid (1.0 mL)
Temperature 160°C
Time 10 minutes
Expected Yield >85%
Protocol 1.2: Synthesis of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

This protocol details the reaction of this compound with ethyl acetoacetate to produce a quinoline derivative with a valuable ester functionality for further derivatization.

Reaction Scheme:

G reactant1 This compound plus + reactant1->plus reactant2 Ethyl Acetoacetate arrow Microwave, Acetic Acid reactant2->arrow product Ethyl 6-methoxy-2-methylquinoline-3-carboxylate plus->reactant2 arrow->product

A schematic of the synthesis of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate.

Materials and Equipment:

  • This compound

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with a stir bar

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Protocol:

  • Vessel Preparation: In a 10 mL microwave reaction vial containing a magnetic stir bar, place this compound (1.0 mmol, 151.2 mg).

  • Reagent Addition: Add ethyl acetoacetate (1.2 mmol, 156.2 mg) and glacial acetic acid (2.0 mL).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 15 minutes. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction vial to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Quantitative Data Summary:

ParameterValue
Reactant 1 This compound (1.0 mmol)
Reactant 2 Ethyl Acetoacetate (1.2 mmol)
Catalyst/Solvent Glacial Acetic Acid (2.0 mL)
Temperature 150°C
Time 15 minutes
Expected Yield >80%

Part 2: A Two-Step Microwave-Assisted Route to 6-Methoxyquinazolin-4(3H)-one

The synthesis of quinazolinones from 2-aminobenzaldehydes is a multi-step process. Here, we propose an efficient two-step microwave-assisted route. The first step involves the selective oxidation of the aldehyde functionality to a carboxylic acid, followed by a cyclization reaction with a suitable nitrogen source.

Step 1: Microwave-Assisted Oxidation of this compound

The selective oxidation of an aldehyde in the presence of an amino group can be challenging. We propose a mild and efficient microwave-assisted oxidation using an oxone-based system.

Reaction Scheme:

G reactant This compound arrow Microwave, Oxone, Wet Alumina reactant->arrow product 2-Amino-5-methoxybenzoic acid arrow->product G reactant1 2-Amino-5-methoxybenzoic acid plus + reactant1->plus reactant2 Formamide arrow Microwave reactant2->arrow product 6-Methoxyquinazolin-4(3H)-one plus->reactant2 arrow->product

A schematic of the synthesis of 6-Methoxyquinazolin-4(3H)-one.

Materials and Equipment:

  • 2-Amino-5-methoxybenzoic acid (from Step 1)

  • Formamide

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with a stir bar

  • Standard laboratory glassware for workup

Experimental Protocol:

  • Vessel Preparation: Place 2-Amino-5-methoxybenzoic acid (1.0 mmol, 167.2 mg) in a 10 mL microwave reaction vial with a stir bar.

  • Reagent Addition: Add formamide (3.0 mL).

  • Microwave Irradiation: Seal the vial and irradiate the mixture at 180°C for 20 minutes.

  • Workup: After cooling to room temperature, add water to the reaction mixture to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 6-methoxyquinazolin-4(3H)-one.

Quantitative Data Summary:

ParameterValue
Reactant 1 2-Amino-5-methoxybenzoic acid (1.0 mmol)
Reactant 2 Formamide (3.0 mL)
Temperature 180°C
Time 20 minutes
Expected Yield >75%

Conclusion: Accelerating Discovery through Innovative Synthesis

The protocols detailed in this guide demonstrate the profound impact of microwave-assisted synthesis on the rapid and efficient production of valuable heterocyclic scaffolds from this compound. By leveraging the principles of microwave heating, researchers can significantly reduce reaction times, improve yields, and streamline their synthetic workflows. These advancements are not merely academic; they directly translate to an accelerated pace of discovery in the pharmaceutical and agrochemical industries. The ability to quickly generate diverse libraries of quinoline and quinazolinone derivatives from a common, readily available starting material empowers scientists to explore a wider chemical space in their quest for novel bioactive molecules. As microwave technology continues to evolve, it will undoubtedly remain a cornerstone of modern synthetic chemistry, enabling the creation of the next generation of life-changing medicines and materials.

References

  • Jain, S. L., & Sain, B. (2006). Microwave-assisted organic synthesis. Current Organic Chemistry, 10(15), 1849-1876. [Link]
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]
  • Hayes, B. L. (2002).
  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial chemistry & high throughput screening, 10(10), 903-917. [Link]
  • Varma, R. S. (1999). Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43-45. [Link]

Sources

Application Notes & Protocols: A Metal-Free Approach to Quinazoline Synthesis Using 2-Amino-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolines represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The development of environmentally benign and cost-effective synthetic methodologies is a cornerstone of modern drug discovery. This document details a robust, metal-free protocol for the synthesis of substituted quinazolines commencing from 2-amino-5-methoxybenzaldehyde. By leveraging an iodine-catalyzed oxidative cyclization, this approach circumvents the need for transition metal catalysts, thereby reducing cost, simplifying purification, and improving the overall green chemistry profile of the synthesis.[3][4] This guide provides in-depth mechanistic insights, step-by-step experimental protocols, and data interpretation to enable researchers to successfully implement and adapt this methodology for the synthesis of diverse quinazoline libraries.

Introduction: The Significance of Quinazolines and the Merits of Metal-Free Synthesis

The quinazoline framework is a recurring motif in a wide array of pharmacologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The versatile biological profile of quinazolines has established them as a critical pharmacophore in drug design and development.

Traditionally, the synthesis of quinazolines has often relied on transition-metal-catalyzed cross-coupling reactions. While effective, these methods can present challenges, including residual metal contamination in the final product, the high cost of catalysts, and the need for specialized ligands.[5] Consequently, the development of metal-free synthetic routes is of paramount importance. These approaches not only align with the principles of green chemistry but also offer practical advantages in terms of cost-effectiveness and simplified product purification.[6]

This application note focuses on a metal-free synthesis of quinazolines utilizing the readily available starting material, this compound. The described protocol employs molecular iodine as an inexpensive and environmentally benign catalyst to facilitate the oxidative C-H amination and subsequent cyclization to form the quinazoline core.[3]

Mechanistic Rationale: The Role of Iodine in Oxidative Cyclization

The synthesis proceeds through a one-pot, multi-component reaction involving this compound, a suitable amine or ammonia source, and an aldehyde. The proposed mechanism, supported by literature, involves several key steps where molecular iodine plays a crucial catalytic role.[3][7]

Initially, the this compound condenses with an amine (or ammonia generated in situ from a source like ammonium iodide) to form a Schiff base (imine) intermediate. Concurrently, the second aldehyde component is oxidized. The subsequent steps involve an iodine-mediated intramolecular cyclization followed by aromatization to yield the final quinazoline product. Oxygen from the air often serves as the terminal oxidant in these reactions, making the process more sustainable.[3]

The use of ammonium iodide is particularly advantageous as it can serve as both the nitrogen source and a precursor to the catalytic iodine species.[5][8]

Reaction_Mechanism cluster_start Starting Materials cluster_product Product A 2-Amino-5-methoxy- benzaldehyde E Imine Intermediate A->E Condensation B Amine/NH3 B->E C Aldehyde H Oxidation C->H Oxidation D I2 (catalyst) F Cyclized Intermediate (Dihydroquinazoline) D->F E->F Intramolecular Cyclization G Substituted Quinazoline F->G Oxidative Aromatization I Aromatization H->I I->G

Caption: Proposed reaction pathway for the iodine-catalyzed synthesis of quinazolines.

Experimental Protocols

General Protocol for the Synthesis of 2,4-Disubstituted Quinazolines

This protocol describes a general procedure for the four-component synthesis of substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide under metal-free conditions.[5][8]

Materials and Reagents:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Substituted aniline

  • Ammonium iodide (NH₄I)

  • Dimethyl sulfoxide (DMSO)

  • Chlorobenzene

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • To a dry round-bottom flask, add this compound (0.2 mmol), the substituted aromatic aldehyde (0.6 mmol), ammonium iodide (0.24 mmol), and DMSO (0.2 mmol).

  • Add chlorobenzene (0.5 mL) as the solvent.

  • The reaction vessel is sealed and heated to 150 °C with vigorous stirring for 12 hours under an oxygen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the resulting precipitate by filtration and wash with water.

  • To remove residual iodine, wash the precipitate with a saturated solution of sodium thiosulfate.[9]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]

Protocol for Iodine-Catalyzed Synthesis from 2-Aminobenzaldehydes and Benzylamines

This protocol outlines the synthesis via a benzylic sp³ C-H bond amination.[12]

Materials and Reagents:

  • This compound

  • Substituted benzylamine

  • Molecular Iodine (I₂)

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol) and the substituted benzylamine (1.2 mmol).

  • Add a catalytic amount of molecular iodine (10 mol%).

  • Heat the reaction mixture to 130 °C for 3-8 hours with stirring in an open-air atmosphere (oxygen serves as the oxidant).[3][13]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated sodium thiosulfate solution to quench the iodine.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Characterize the purified quinazoline derivative by spectroscopic analysis.[10][14]

Data Presentation: Expected Outcomes

The yields of the synthesized quinazolines are expected to be in the moderate to excellent range, contingent on the specific substrates used. Electron-donating or -withdrawing groups on the aromatic aldehydes and anilines can influence the reaction times and yields.

EntryThis compoundAromatic AldehydeAniline/Amine SourceCatalyst/ConditionsExpected Yield
11 equiv.Benzaldehyde (3 equiv.)Aniline (1 equiv.)NH₄I, DMSO, PhCl, 150°C, 12h, O₂Good to Excellent
21 equiv.4-Chlorobenzaldehyde (3 equiv.)4-Methoxyaniline (1 equiv.)NH₄I, DMSO, PhCl, 150°C, 12h, O₂Good
31 equiv.N/ABenzylamine (1.2 equiv.)I₂, 130°C, 3-8h, AirModerate to Good
41 equiv.N/A4-Methylbenzylamine (1.2 equiv.)I₂, 130°C, 3-8h, AirModerate to Good

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous characterization of the final products.

  • Chromatographic Purity: The purity of the synthesized quinazolines should be assessed by TLC and high-performance liquid chromatography (HPLC). A single spot on TLC and a single peak in the HPLC chromatogram are indicative of a pure compound.

  • Spectroscopic Confirmation: The structure of the final products must be unequivocally confirmed by a suite of spectroscopic techniques:

    • ¹H and ¹³C NMR: The NMR spectra should be consistent with the proposed quinazoline structure, showing the characteristic chemical shifts and coupling constants for the aromatic and substituent protons and carbons.[11]

    • Mass Spectrometry (MS): The mass spectrum should display the correct molecular ion peak corresponding to the calculated molecular weight of the target quinazoline.

  • Control Reactions: Performing control experiments, such as running the reaction in the absence of the iodine catalyst, will demonstrate the necessity of the catalyst for the transformation and validate the proposed methodology.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reactionExtend the reaction time and continue monitoring by TLC.
Inactive catalystUse fresh, high-purity iodine.
Insufficient temperatureEnsure the reaction temperature is accurately maintained.
Poor quality starting materialsPurify starting materials if necessary.
Formation of Multiple Products Side reactionsOptimize the reaction temperature and catalyst loading.
Impure starting materialsUse purified reagents.
Difficulty in Purification Co-eluting impuritiesTry a different solvent system for column chromatography or consider recrystallization.

Conclusion

The metal-free synthesis of quinazolines from this compound presented herein offers a green, efficient, and cost-effective alternative to traditional metal-catalyzed methods. The use of iodine as a catalyst and, in some variations, air as the terminal oxidant, underscores the sustainability of this approach. These detailed protocols and mechanistic insights provide a solid foundation for researchers to synthesize a diverse range of quinazoline derivatives for applications in drug discovery and materials science.

References

  • Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular iodine catalyses a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines in very good yields. Synlett, 29(07), 979-985. Link
  • Verma, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Link
  • Yadav, J., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. Link
  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Link
  • Long, Y-Q., et al. (2019). Iodine/potassium iodide catalyst for the synthesis of trifluoromethylated quinazolines via intramolecular cyclization of 2,2,2-trifluoro-N-benzyl-N'-arylacetimidamides. Molecular Diversity. Link
  • Longdom Publishing. (2019). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Link
  • Taylor & Francis Online. (2022).
  • Li, J., et al. (2018). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Green Chemistry. Link
  • Taylor & Francis Online. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Link
  • NanoWorld Journal. (2023).
  • ResearchGate. (2023). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. Link
  • IRIS. (2020).
  • PubMed Central. (2021).
  • World Journal of Pharmaceutical Research. (2021).
  • RSC Publishing. (2018). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Link
  • ResearchGate. (2023). Iodine catalyzed synthesis of highly fused quinazolinones and quinoxalines. Link
  • ResearchGate. (2017). Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3 H )-ones and Pyrazolo[4,3- d ]pyrimidin-7(6 H )
  • MDPI. (2021). Quinazolin-4(3H)
  • OUCI. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Link
  • National Institutes of Health. (2017).
  • Science and Education. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2-aminobenzoamide and different aldehydes. Link
  • Organic Chemistry Portal. (2022). Synthesis of quinazolinones. Link
  • RSC Publishing. (2016). Oxidant- and metal-free synthesis of 4(3H)
  • MDPI. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Link
  • Frontiers. (2022).
  • National Institutes of Health. (2022).
  • e-Publications@Marquette. (2019).
  • BenchChem. (2025). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone. Link
  • Arkat USA. (2018). A short review on synthetic strategies towards quinazoline based anticancer drugs. Link

Sources

Application Note: Chemoselective Reduction of 2-Nitro-5-methoxybenzaldehyde to 2-Amino-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental procedures for the chemoselective reduction of 2-nitro-5-methoxybenzaldehyde to 2-amino-5-methoxybenzaldehyde, a critical building block in pharmaceutical and materials science. The primary challenge in this transformation is the selective reduction of the aromatic nitro group while preserving the reactive aldehyde functionality. This document provides a detailed rationale for reagent selection, explores the underlying reaction mechanism, and presents two robust protocols using Tin(II) chloride and catalytic transfer hydrogenation. It is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented methodology.

Introduction: The Synthetic Challenge

This compound is a valuable synthetic intermediate. The strategic placement of its amino, methoxy, and aldehyde groups allows for the construction of complex heterocyclic scaffolds central to many therapeutic agents and functional materials. The most direct synthetic route to this compound involves the reduction of its nitro precursor, 2-nitro-5-methoxybenzaldehyde.

However, the simultaneous presence of a reducible nitro group and a sensitive aldehyde group presents a significant chemoselectivity challenge. Many powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would indiscriminately attack both functionalities.[1] Similarly, standard catalytic hydrogenation with Raney Nickel has been shown to reduce both the nitro and aldehyde groups of this specific substrate, yielding the corresponding amino alcohol.[2] Therefore, the choice of reducing agent and reaction conditions is paramount to achieving the desired transformation selectively and in high yield.

Rationale for Reagent Selection: A Chemoselective Approach

To preserve the aldehyde, a reducing system must be chosen that exhibits a strong preference for the nitro group. Several classes of reagents have proven effective for this purpose.

  • Metal/Acid Systems: Reagents like tin (Sn), iron (Fe), or zinc (Zn) in acidic media are classic, cost-effective, and highly reliable for the selective reduction of aromatic nitro groups.[1][3] Tin(II) chloride (SnCl₂) in an alcoholic solvent is particularly mild and effective, often providing clean conversion with excellent functional group tolerance.[4] The acidic environment protonates the intermediates, preventing side reactions like azo coupling.[5]

  • Catalytic Transfer Hydrogenation (CTH): This method offers a powerful and often safer alternative to using high-pressure hydrogen gas.[6] A hydrogen donor, such as ammonium formate, formic acid, or hydrazine, is used in conjunction with a catalyst, typically palladium on carbon (Pd/C).[7][8] CTH is renowned for its mild conditions and high chemoselectivity, making it an excellent choice for multifunctional substrates.[9]

  • Unsuitable Reagents: It is critical to avoid reagents known to readily reduce aldehydes. Sodium borohydride (NaBH₄), a common and mild reagent, is highly effective for reducing aldehydes and ketones but is generally inert towards nitro groups under standard protic solvent conditions.[10][11] Therefore, it is unsuitable for this specific transformation.

This guide will focus on two highly effective methods: the classic Tin(II) chloride reduction and the modern catalytic transfer hydrogenation.

The Core Mechanism: From Nitro to Amine

The reduction of an aromatic nitro group to an aniline is a multi-step process involving a six-electron transfer. The reaction proceeds through distinct intermediates, regardless of the specific metal or hydride source used.[5][12] The acidic conditions employed in methods like the Sn/HCl reduction are crucial for protonating oxygen atoms on the intermediates, facilitating their removal as water and preventing undesired condensation reactions between intermediates.[5]

Reaction_Mechanism Start Ar-NO₂ (Nitroarene) Intermediate1 Ar-N=O (Nitrosoarene) Start->Intermediate1 + 2e⁻, + 2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ Product Ar-NH₂ (Aniline) Intermediate2->Product + 2e⁻, + 2H⁺

Caption: General pathway for the reduction of a nitroarene.

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)

This protocol leverages the mild and selective reducing power of stannous chloride. It is a well-established method that avoids the use of high-pressure hydrogenation equipment.[4]

Materials and Equipment
  • 2-Nitro-5-methoxybenzaldehyde

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-nitro-5-methoxybenzaldehyde (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of starting material).

  • Addition of Reductant: To this stirring solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) in portions (approx. 3.0-3.5 eq). The addition may be mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching and Basification: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice. Slowly add saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring until the pH of the aqueous layer is basic (pH ~8-9). This will precipitate tin salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture). The tin salts can sometimes form an emulsion; if so, filtration through a pad of celite before extraction may be beneficial.

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

This protocol uses ammonium formate as a hydrogen source in the presence of a palladium catalyst. It is an operationally simple and efficient method that avoids stoichiometric metallic waste.[7]

Materials and Equipment
  • 2-Nitro-5-methoxybenzaldehyde

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite® (diatomaceous earth)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a solution of 2-nitro-5-methoxybenzaldehyde (1.0 eq) in methanol or ethanol (15-20 mL per gram), add ammonium formate (3-5 eq).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) to the stirring solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere if dry.

  • Reaction: Heat the mixture to a gentle reflux (50-65 °C) for 1-3 hours. The reaction is often accompanied by gas evolution. Monitor the reaction by TLC.

  • Catalyst Removal: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent (methanol or ethanol).

  • Workup: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product as needed (recrystallization or chromatography).

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Dissolve Ar-NO₂ in EtOH Add 2. Add SnCl₂·2H₂O Setup->Add React 3. Heat to Reflux (2-4h) Monitor by TLC Add->React Cool 4. Cool to RT & Quench on Ice React->Cool Basify 5. Basify with NaHCO₃ (pH 8-9) Cool->Basify Extract 6. Extract with Ethyl Acetate Basify->Extract Wash 7. Wash with H₂O & Brine Extract->Wash Dry 8. Dry (Na₂SO₄) & Concentrate Wash->Dry Purify 9. Recrystallize or Column Chromatography Dry->Purify

Caption: Experimental workflow for the SnCl₂ reduction protocol.

Summary of Reduction Methods

The following table provides a comparative overview of common methods for the selective reduction of aromatic nitro groups in the presence of an aldehyde.

MethodReducing Agent(s)Solvent(s)Temp.SelectivityNotes
Tin(II) Chloride SnCl₂·2H₂OEtOH, EtOAcRefluxExcellentClassic method, generates tin waste.[7]
Iron/Acid Fe powder, HCl/AcOHEtOH, H₂ORefluxExcellentCost-effective, robust, requires filtration of iron salts.[1][13]
Catalytic Transfer Pd/C, HCOONH₄MeOH, EtOH50-65 °CExcellentMilder conditions, avoids stoichiometric metal waste.[7]
Catalytic Hydrogenation H₂, Pd/C or PtO₂EtOH, EtOAcRT - 50 °CVariableRisk of over-reduction of the aldehyde to an alcohol.[1][3]

Safety Precautions

  • Exothermic Reaction: The reduction of nitro compounds is often highly exothermic.[6] Reagents should be added portion-wise, and external cooling should be readily available, especially when scaling up the reaction.

  • Reagent Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle concentrated acids and pyrophoric catalysts (Pd/C) in a fume hood.

  • Waste Disposal: Tin and other metal waste should be disposed of according to institutional and environmental regulations. Do not pour metal waste down the drain.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or catalyst.Add more reducing agent/catalyst and prolong reaction time. Ensure reagents are of good quality.
Formation of Byproducts Over-reduction of aldehyde; side reactions.Lower the reaction temperature. Use a more selective reagent system (e.g., SnCl₂). Ensure the reaction is not run for an unnecessarily long time.
Difficult Emulsion during Workup Formation of fine metal salt precipitates.Filter the entire quenched mixture through a pad of Celite® before transferring to the separatory funnel. Add more brine to the separatory funnel to help break the emulsion.
Low Yield Product loss during workup/extraction.Ensure complete extraction by performing multiple extractions. Ensure pH is sufficiently basic to precipitate all tin salts and liberate the free amine before extraction.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO.
  • Wikipedia. (2023). Reduction of nitro compounds.
  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction.
  • Royal Society of Chemistry. (2015). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. RSC Advances.
  • ACS Green Chemistry Institute. (n.d.). Nitro Reduction.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • ResearchGate. (2021). Transfer hydrogenation processes of nitro compounds catalyzed by Co3O4‐SBA‐NH2NH2•H2O catalytic systems.
  • ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn.
  • Rhodium Archive. (1944). Reduction of Nitro-Aromatics with Activated Iron. J. Am. Chem. Soc., 66, 1781–1782.
  • ResearchGate. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
  • PrepChem.com. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol.
  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

Sources

Topic: Application of 2-Amino-5-methoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract: 2-Amino-5-methoxybenzaldehyde (CAS: 26831-52-7) is a cornerstone building block in medicinal chemistry, prized for its trifunctional nature which enables the efficient construction of diverse and complex heterocyclic scaffolds. The strategic positioning of an amine, an aldehyde, and an electron-donating methoxy group on the aromatic ring provides a versatile platform for synthesizing privileged structures such as quinolines and quinazolines. These heterocycles are central to numerous pharmacologically active agents, demonstrating a wide range of therapeutic activities including anticancer and antimicrobial effects. This guide offers an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols, mechanistic insights, and a review of the biological activities of its derivatives to empower researchers in drug discovery and development.

Introduction: The Strategic Value of a Trifunctional Precursor

In the landscape of synthetic medicinal chemistry, the efficiency of a drug discovery program is often dictated by the strategic choice of starting materials. This compound emerges as a molecule of significant value due to its inherent structural attributes. The ortho-disposition of the amino (-NH₂) and formyl (-CHO) groups facilitates a range of classical and novel cyclization reactions, most notably the Friedländer annulation for quinoline synthesis. The methoxy (-OCH₃) group at the 5-position not only influences the electronic properties of the ring, modulating reactivity, but also serves as a key interaction point in drug-receptor binding or as a handle for further functionalization.

This combination of reactive sites in a single, readily available molecule allows for a high degree of atom economy and synthetic convergence, enabling chemists to rapidly access libraries of compounds for biological screening. Its application spans the synthesis of kinase inhibitors, antimicrobial agents, and other therapeutic candidates, making it an indispensable tool for the modern medicinal chemist.

Physicochemical and Structural Data

A thorough understanding of a reagent's properties is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 26831-52-7[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
IUPAC Name This compound[1]
Appearance Yellow to brown crystalline powder
Solubility Soluble in ethanol, DMSO, DMF

Core Synthetic Applications: A Gateway to Privileged Scaffolds

The primary utility of this compound lies in its role as a precursor to N-heterocycles, which are foundational scaffolds in a vast number of approved drugs.

G cluster_0 Key Reactions cluster_1 Resulting Bioactive Scaffolds main This compound friedlander Friedländer Annulation (+ Active Methylene Compound) main->friedlander Reactant condensation Condensation / Cyclization (+ Amines, Amides, etc.) main->condensation Reactant schiff_base Schiff Base Formation (+ Primary Amines) main->schiff_base Reactant quinolines Quinolines friedlander->quinolines Yields quinazolines Quinazolines / Quinazolinones condensation->quinazolines Yields chalcones Chalcone Intermediates schiff_base->chalcones Yields caption Workflow: From Precursor to Bioactive Scaffolds.

Fig. 1: Synthetic pathways originating from this compound.
Synthesis of Quinolines via Friedländer Annulation

The quinoline core is a classic "privileged structure" in medicinal chemistry, found in drugs ranging from the antimalarial chloroquine to modern kinase inhibitors. The Friedländer synthesis is one of the most direct methods for its construction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[2] this compound is an ideal substrate for this reaction.

Causality of the Reaction: The reaction is typically catalyzed by a base (e.g., KOH, piperidine) or an acid (e.g., p-TsOH). The base deprotonates the active methylene compound, generating a nucleophilic enolate which attacks the electrophilic aldehyde carbon of this compound. Subsequent intramolecular cyclization via attack of the aniline nitrogen onto the ketone carbonyl, followed by dehydration, yields the aromatic quinoline ring.[2][3]

G cluster_mechanism Friedländer Annulation Mechanism start This compound + Ketone (R-CO-CH₂-R') step1 Base-catalyzed Aldol Condensation start->step1 intermediate α,β-Unsaturated Intermediate step1->intermediate step2 Intramolecular Michael Addition (Cyclization) intermediate->step2 cyclized Dihydroquinoline Intermediate step2->cyclized step3 Dehydration (Aromatization) cyclized->step3 product 6-Methoxyquinoline Product step3->product caption Mechanism of the Friedländer quinoline synthesis.

Fig. 2: Simplified mechanism of the Friedländer quinoline synthesis.
Synthesis of Quinazolines and Quinazolinones

Quinazolines and their corresponding ketones, quinazolinones, are another class of heterocycles with profound medicinal importance, most notably as epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib used in cancer therapy.[4][5] The synthesis often involves the reaction of a 2-amino benzaldehyde derivative with compounds like amines, amides, or nitriles, followed by cyclization and oxidation.[6]

Synthetic Rationale: A common route involves the initial condensation of this compound with an amine to form a Schiff base. This intermediate can then undergo cyclization with various reagents or be oxidized to form the quinazoline core. Alternatively, reaction with isocyanates or amides can directly lead to quinazolinone structures.[7][8]

Biological Activities of Derived Compounds

The true value of this compound is realized in the biological activities of the molecules it helps create.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents. Pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide moiety (derived from the corresponding benzoic acid) have been synthesized and demonstrated potent activity as EGFR inhibitors for non-small cell lung cancer (NSCLC).[4] In one study, compounds 5d and 5h, derived from this scaffold, exhibited IC₅₀ values of 95 nM and 71 nM, respectively, against the EGFR kinase, outperforming existing drugs like Gefitinib.[4] Other research has focused on 2-aminobenzamide derivatives as histone deacetylase (HDAC) inhibitors, which have shown antitumor effects in xenograft models.[9]

Table 1: Selected Anticancer Activities of this compound Derivatives

Compound ClassTargetCell Line / AssayIC₅₀ / Activity MetricReference
Pyrimidine DerivativesEGFR Kinasein vitro kinase assay71 nM (Compound 5h)[4]
2-Aminobenzamide SeriesHDAC1/2HCT116 cellsT/C: 47% @ 80mg/kg[9]
Betti Base DerivativesMultipleBxPC-3 (pancreatic)13.26 µM - 54.55 µM[10]

T/C: Treatment vs. Control tumor volume percentage.

Antimicrobial Activity

The versatile reactivity of the amino and aldehyde groups allows for the synthesis of Schiff bases and chalcones, classes of compounds known for their antimicrobial properties. While direct studies on this compound are less common, extensive research on structurally related methoxy-amino chalcones demonstrates their potential. For example, (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one showed strong antimicrobial activity against E. coli, S. aureus, and C. albicans, comparable to standard drugs.[11] The mechanism is often attributed to the inhibition of essential enzymes like dihydropteroate synthase (DHPS).[11] This suggests that derivatives of this compound are a promising starting point for developing new antimicrobial agents.

Detailed Experimental Protocols

The following protocols are representative examples designed to be self-validating and provide clear, actionable steps for laboratory synthesis.

Protocol 1: Synthesis of 6-Methoxy-2-phenylquinoline via Friedländer Annulation

This protocol describes the base-catalyzed condensation of this compound with acetophenone.

Materials & Equipment:

  • This compound (1.0 eq)

  • Acetophenone (1.1 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Ethanol (solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Recrystallization apparatus

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.51 g, 10 mmol) and ethanol (40 mL). Stir until the solid dissolves.

  • Reagent Addition: Add acetophenone (e.g., 1.32 g, 11 mmol) to the solution.

  • Catalyst Introduction: Carefully add powdered potassium hydroxide (e.g., 1.12 g, 20 mmol). The addition of a strong base is crucial to deprotonate the α-carbon of acetophenone, generating the reactive enolate nucleophile required for the initial C-C bond formation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (disappearance of starting material), cool the flask to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual KOH and other water-soluble impurities.

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield pure 6-Methoxy-2-phenylquinoline as a crystalline solid.

Characterization:

  • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • The expected ¹H NMR will show characteristic signals for the quinoline core protons and the phenyl and methoxy substituents.

  • HRMS should confirm the expected molecular formula (C₁₆H₁₃NO) and mass.

Protocol 2: Synthesis of a 6-Methoxy-2-substituted-quinazoline

This protocol outlines a two-step synthesis involving Schiff base formation followed by oxidative cyclization.

G start This compound + R-NH₂ (e.g., Benzylamine) step1 Step 1: Schiff Base Formation (Ethanol, Acetic Acid cat.) start->step1 intermediate N-Benzylidene Intermediate step1->intermediate step2 Step 2: Oxidative Cyclization (e.g., I₂ in DMSO or DDQ) intermediate->step2 product 6-Methoxy-2-phenyl-quinazoline step2->product caption Two-step synthesis of a quinazoline derivative.

Fig. 3: Experimental workflow for quinazoline synthesis.

Materials & Equipment:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Iodine (I₂) (1.2 eq) or DDQ

  • Ethanol, Dimethyl Sulfoxide (DMSO)

  • Round-bottom flasks, magnetic stirrer, heating mantle

  • Standard work-up and purification equipment

Step-by-Step Procedure:

  • Schiff Base Formation: Dissolve this compound (10 mmol) in ethanol (30 mL) in a round-bottom flask. Add benzylamine (10 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the dehydration step in imine formation.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC indicates the formation of the Schiff base is complete.

  • Intermediate Isolation (Optional): The solvent can be removed under reduced pressure. The resulting crude Schiff base is often used directly in the next step without further purification.

  • Oxidative Cyclization: Dissolve the crude intermediate in DMSO (25 mL). Add Iodine (12 mmol). The I₂/DMSO system acts as an oxidant to facilitate the C-H amination and subsequent aromatization to the stable quinazoline ring.

  • Heating: Heat the reaction mixture to 100-120°C for 6-8 hours. Monitor by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. A precipitate will form.

  • Isolation & Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the final quinazoline product.

Characterization:

  • Confirm the final structure using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a powerful and economically viable precursor for accessing high-value heterocyclic scaffolds in medicinal chemistry. Its trifunctional nature enables convergent and efficient syntheses of quinolines, quinazolines, and other structures central to the development of novel therapeutics. The protocols and data presented herein underscore its versatility and provide a solid foundation for researchers aiming to leverage this key building block in their drug discovery programs. Future explorations will undoubtedly continue to uncover new reactions and applications, further cementing its role in the synthesis of next-generation medicines.

References

  • Vertex AI Search. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Ghamari, N., et al. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • ResearchGate. (n.d.). Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde.
  • Al-Suwaidan, I. A., et al. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central.
  • Barber, C. G., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC - NIH.
  • Suwito, H., et al. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. ResearchGate.
  • Al-Obaidi, A. M. J. (n.d.). THE SYNTHESIS OF 2-QUINAZOLINONES AND HOMOLOGUES. University of Aston.
  • Nakagawa-Goto, K., et al. (2012). Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors... PubMed.
  • ResearchGate. (2004). (PDF) Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules.
  • El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives... Semantic Scholar.
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
  • Benchchem. (n.d.). A Comparative Analysis of the Antimicrobial Activity of 2,4,5-Trimethoxybenzaldehyde and Other Benzaldehydes.
  • MDPI. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols....
  • MDPI. (n.d.). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells.
  • MDPI. (n.d.). Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids.

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Application Notes & Protocols: 2-Amino-5-methoxybenzaldehyde as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-methoxybenzaldehyde is a highly valuable bifunctional aromatic compound that serves as a pivotal starting material in medicinal chemistry. Its structure, featuring a nucleophilic amino group and an electrophilic aldehyde moiety ortho to each other, combined with the electronic influence of a para-methoxy group, makes it an exceptionally versatile precursor for synthesizing a diverse range of heterocyclic scaffolds. These scaffolds, particularly quinazolinones, quinolines, and Schiff bases, are central to the development of numerous active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the key applications of this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and the strategic advantages it offers to researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and accessibility of a synthetic route. This compound (CAS No. 26831-52-7) emerges as a strategic building block due to the orthogonal reactivity of its functional groups.[1] The primary amine serves as a potent nucleophile and a handle for constructing nitrogen-containing heterocycles, while the aldehyde provides a reactive site for condensation and cyclization reactions.

The methoxy group at the 5-position is not merely a passive substituent; it acts as an electron-donating group, which can modulate the reactivity of the aromatic ring and influence the pharmacokinetic properties (e.g., lipophilicity, metabolic stability) of the final drug candidates. This unique combination allows for the streamlined synthesis of complex molecular architectures that are frequently found in compounds with significant therapeutic potential, including anticonvulsant, sedative-hypnotic, and antimicrobial agents.[2][3]

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher. The data below is compiled from standard safety data sheets.

PropertyValueReference
CAS Number 26831-52-7[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Yellow to brown crystalline powder or solid
Melting Point 40 - 42 °C (approximate)[4]
Solubility Soluble in ethanol, methanol, and other organic solvents.

Safety & Handling:

  • Hazard Identification: May cause skin, eye, and respiratory irritation.[4][5]

  • First-Aid Measures: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[1]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[4]

Core Synthetic Application: Quinazolinone Scaffolds

Quinazolinone derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, renowned for a wide spectrum of biological activities.[6][7] The synthesis of the quinazolinone core is efficiently achieved through the condensation of a 2-amino benzaldehyde derivative with an anthranilamide or related species.

Causality of the Reaction

The synthesis proceeds via a multi-step, one-pot reaction. The initial and rate-determining step is the formation of a Schiff base (imine) intermediate through the acid-catalyzed condensation of the aldehyde group of this compound with the primary amino group of a 2-aminobenzamide derivative. This intermediate is then primed for an intramolecular cyclization, where the amide nitrogen attacks the imine carbon. A subsequent dehydration step results in the formation of the stable, aromatic quinazolinone ring system. The use of a catalytic amount of acid, such as glacial acetic acid, is crucial as it protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

Experimental Protocol: Synthesis of a 7-Methoxy-quinazolin-4(3H)-one Derivative

This protocol describes a general procedure for synthesizing a quinazolinone intermediate.

Materials:

  • This compound

  • 2-Aminobenzamide (or a substituted derivative)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in absolute ethanol (30-40 mL).

  • Addition of Reagents: To the stirred solution, add this compound (1.05 eq). Following this, add a catalytic amount of glacial acetic acid (3-5 drops).

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a 7:3 mixture of hexane and ethyl acetate) to observe the consumption of the starting materials.[3]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A solid product will often precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator, or the mixture can be cooled in an ice bath to induce crystallization.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.[8]

  • Drying: Dry the purified product under vacuum to obtain the final quinazolinone derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization: Quinazolinone Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification A This compound C Mix in Ethanol + Acetic Acid (cat.) A->C B 2-Aminobenzamide B->C D Reflux (4-8h) C->D E Schiff Base Formation (Intermediate) D->E F Intramolecular Cyclization & Dehydration E->F G Cool to RT Precipitation F->G H Vacuum Filtration G->H I Wash with Cold Ethanol H->I J Dry Under Vacuum I->J K Final Quinazolinone Product J->K

Caption: General workflow for quinazolinone synthesis.

Core Synthetic Application: Schiff Base Intermediates

Schiff bases, characterized by their azomethine (-C=N-) functional group, are not only crucial intermediates for further heterocyclization but also represent a class of compounds with significant biological activities, including antimicrobial, antifungal, and anticancer properties.[3][9] The reaction of this compound with primary amines is a straightforward and high-yielding method to produce these valuable compounds.

Causality of the Reaction

The formation of a Schiff base is a classic condensation reaction.[10] The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition forms an unstable carbinolamine intermediate. Under slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and formation of the carbon-nitrogen double bond yields the stable Schiff base. The reaction is reversible, and removal of water or precipitation of the product drives the equilibrium towards completion.

Experimental Protocol: General Synthesis of a Schiff Base

Materials:

  • This compound

  • A primary amine (e.g., aniline, benzylamine)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (25 mL).

  • Amine Addition: To this solution, add the primary amine (1.0 eq) either neat or dissolved in a minimal amount of the same solvent.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to catalyze the reaction.[3] Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often crystallizes directly from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities. The product can be further purified by recrystallization if necessary.[3]

Visualization: Schiff Base (Imine) Formation

G cluster_reactants Reactants Aldehyde This compound (R'-CHO) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + H⁺ (cat.) Amine Primary Amine (R-NH₂) Amine->Intermediate + H⁺ (cat.) Product Schiff Base (R'-CH=N-R) Intermediate->Product - H₂O Water H₂O Intermediate->Water

Caption: Mechanism of Schiff base formation.

Core Synthetic Application: Quinoline Synthesis via Friedländer Annulation

The quinoline scaffold is another privileged structure in medicinal chemistry. The Friedländer synthesis provides a direct route to substituted quinolines by reacting a 2-aminoaryl aldehyde with a compound containing an α-methylene ketone.

Causality of the Reaction

This reaction is typically catalyzed by a base (e.g., NaOH, piperidine) or an acid. The mechanism involves an initial aldol-type condensation between the enolate of the ketone (formed by the base) and the aldehyde group of this compound. This is followed by a cyclizing condensation, where the amino group attacks the ketone's carbonyl carbon, leading to the formation of a dihydropyridine-like intermediate. Subsequent dehydration (aromatization) yields the stable quinoline ring system. The choice of catalyst and reaction conditions can be tuned to optimize yields for different substrates.

Experimental Protocol: Synthesis of a 6-Methoxyquinoline Derivative

Materials:

  • This compound

  • A ketone with an α-methylene group (e.g., Acetone, Cyclohexanone)

  • Ethanol

  • Potassium Hydroxide (KOH) or Piperidine (catalyst)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the ketone (2.0-3.0 eq, often used as solvent as well, if applicable), and ethanol.

  • Catalyst Addition: Add a catalytic amount of base, such as a few pellets of KOH or a few drops of piperidine.

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the ketone. The reaction can take from a few hours to overnight.

  • Monitoring: Monitor the formation of the quinoline product by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., 1M HCl) if a strong base was used.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 6-methoxyquinoline derivative.

Visualization: Friedländer Annulation Workflow

G A This compound C Mix in Ethanol + Base Catalyst (KOH) A->C B α-Methylene Ketone B->C D Aldol Condensation C->D E Intramolecular Cyclization (Dehydration) D->E F Aromatization E->F G 6-Methoxyquinoline Product F->G

Caption: Key steps in the Friedländer quinoline synthesis.

Summary of Synthetic Protocols

The versatility of this compound is summarized below, highlighting the key transformations and outcomes.

Reaction TypeKey ReagentsCatalystTypical YieldProduct Class
Quinazolinone Synthesis 2-AminobenzamideGlacial Acetic AcidGood to ExcellentQuinazolinones
Schiff Base Formation Primary AmineGlacial Acetic AcidExcellentSchiff Bases (Imines)
Friedländer Annulation α-Methylene KetoneKOH or PiperidineModerate to GoodQuinolines

Conclusion

This compound stands out as a powerful and efficient precursor in the synthesis of pharmaceutical intermediates. Its inherent structural features enable access to a wide variety of medicinally relevant heterocyclic cores, including quinazolinones, Schiff bases, and quinolines, through well-established and reliable synthetic protocols. The methodologies presented in this guide demonstrate the compound's utility and provide a solid foundation for researchers engaged in drug discovery and development. By leveraging the unique reactivity of this building block, scientists can accelerate the synthesis of novel molecular entities for biological screening, ultimately contributing to the advancement of therapeutic innovation.

References

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The Versatile Chemistry of 2-Amino-5-methoxybenzaldehyde: A Guide to Palladium-Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Privileged Scaffold

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. 2-Amino-5-methoxybenzaldehyde stands as a valuable and versatile building block, offering multiple reactive sites for strategic chemical modifications. Its unique combination of an aldehyde, an aniline moiety, and an electron-donating methoxy group makes it a prized precursor in the synthesis of a diverse array of heterocyclic compounds and other fine chemicals. The strategic manipulation of this scaffold, particularly through the power of palladium-catalyzed reactions, opens avenues for the rapid assembly of novel compounds with significant potential in pharmaceutical and materials science research.

Palladium catalysis has revolutionized the art of bond formation, enabling connections between atoms that were once considered challenging or impossible.[1] The ability of palladium to cycle between different oxidation states (most commonly Pd(0) and Pd(II)) is the cornerstone of its catalytic prowess, facilitating key elementary steps such as oxidative addition, transmetalation, and reductive elimination.[2] The reactivity and selectivity of these processes can be finely tuned through the judicious choice of ligands, which modulate the electronic and steric environment around the palladium center.[3] This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing this compound and its derivatives, offering detailed application notes and protocols for researchers, scientists, and drug development professionals.

I. Palladium-Catalyzed Synthesis of Polysubstituted Quinolines: A One-Pot Annulation Strategy

The quinoline scaffold is a privileged structural motif found in a wide range of biologically active natural products and synthetic pharmaceuticals. A highly efficient method for the synthesis of polysubstituted quinolines involves the palladium-catalyzed one-pot reaction of 2-amino aromatic ketones (or aldehydes) with alkynes.[4] This transformation provides a powerful alternative to traditional methods, often offering a broader substrate scope and milder reaction conditions.

Mechanistic Rationale

The reaction is believed to proceed through a cascade of events initiated by the palladium catalyst. The proposed mechanism involves the coordination of the alkyne to the palladium center, followed by insertion of the carbonyl group and subsequent cyclization with the amino group. The final aromatization step yields the stable quinoline ring system. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Experimental Workflow: Quinoline Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction Monitoring & Work-up cluster_purification Purification start Combine this compound, alkyne, catalyst, and solvent in a reaction vessel. degas Degas the reaction mixture. start->degas heat Heat to the specified temperature. degas->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor quench Cool to room temperature and quench the reaction. monitor->quench extract Extract with an organic solvent. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify

Caption: Experimental workflow for quinoline synthesis.

Detailed Protocol: Synthesis of a 6-Methoxyquinoline Derivative

This protocol is adapted from a general method for the synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes.[4]

Materials:

  • This compound

  • Phenylacetylene (or other terminal alkyne)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the Schlenk tube.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-methoxy-2-phenylquinoline.

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium(II) precatalyst.
Ligand PPh₃A readily available phosphine ligand that stabilizes the palladium catalyst.
Base K₂CO₃A mild inorganic base to facilitate key steps in the catalytic cycle.
Solvent DMFA high-boiling polar aprotic solvent suitable for this transformation.
Temperature 120 °CSufficient thermal energy to drive the reaction to completion.
Atmosphere Inert (Ar or N₂)Prevents oxidation and deactivation of the palladium catalyst.

II. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[5][6] It typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an aryl, vinyl, or alkyl halide or triflate.[6] For substrates like this compound, prior halogenation (e.g., bromination or iodination) at a specific position is required to introduce the electrophilic coupling partner.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G cluster_cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)2, Base) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol is based on established procedures for the Suzuki coupling of structurally similar amino-substituted aryl bromides.[7][8]

Materials:

  • Halogenated this compound (e.g., 2-Amino-4-bromo-5-methoxybenzaldehyde)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the halogenated this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, 5-10 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitoring and Work-up: Follow the general monitoring and work-up procedures described in the quinoline synthesis protocol.

  • Purification: Purify the crude product by column chromatography to yield the desired biaryl product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A robust and commonly used Pd(0) catalyst for Suzuki couplings.
Base K₂CO₃ or K₃PO₄Activates the boronic acid for transmetalation.[6]
Solvent Dioxane/WaterA biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CPromotes the reaction without significant decomposition of the catalyst or reagents.

III. Heck Reaction: Olefin Arylation for Extended Conjugation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3][9] This reaction is particularly useful for the synthesis of substituted alkenes and for extending conjugated systems. As with the Suzuki coupling, a halogenated derivative of this compound is required as the starting material.

Catalytic Cycle of the Heck Reaction

G cluster_cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)-X(Ln)(Alkene)] ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH2-CH(Ar)-Pd(II)-X(Ln) AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd0 β-Hydride Elimination & Reductive Elimination

Caption: A simplified catalytic cycle of the Heck reaction.

Protocol: Heck Reaction of a Halogenated this compound Derivative

This protocol is based on general conditions for the Heck reaction of aryl halides.[3][10]

Materials:

  • Halogenated this compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃)

  • A base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the halogenated this compound (1.0 mmol), the alkene (1.5 mmol), the base (1.5-2.0 mmol), Pd(OAc)₂ (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.1 mmol, 2-10 mol%).

  • Solvent and Degassing: Add the anhydrous solvent (5-10 mL) and degas the mixture.

  • Reaction: Heat the reaction to 80-120 °C for 6-24 hours under an inert atmosphere.

  • Monitoring and Work-up: Follow the general monitoring and work-up procedures.

  • Purification: Purify the crude product by column chromatography to obtain the substituted alkene.

ParameterConditionRationale
Catalyst Pd(OAc)₂A versatile and common palladium precatalyst.
Ligand P(o-tolyl)₃ or PPh₃Modulates the reactivity of the palladium center.
Base Et₃N or K₂CO₃Neutralizes the HX generated during the reaction.[3]
Solvent DMF, ACN, or TolueneChoice depends on the solubility of the reactants and the desired reaction temperature.
Temperature 80-120 °CProvides the necessary energy for the catalytic cycle to proceed efficiently.

IV. Buchwald-Hartwig Amination: A Gateway to Diverse Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines.[11] This reaction is exceptionally valuable for the synthesis of a wide variety of aryl amines, which are prevalent in medicinal chemistry.[12] A halogenated derivative of this compound can be coupled with various primary or secondary amines.

Protocol: Buchwald-Hartwig Amination of a Halogenated this compound Derivative

This protocol is based on general procedures for the Buchwald-Hartwig amination.[13][14]

Materials:

  • Halogenated this compound

  • Primary or secondary amine

  • A palladium precatalyst (e.g., Pd₂(dba)₃ or a preformed Pd-NHC complex)

  • A suitable phosphine or N-heterocyclic carbene (NHC) ligand (e.g., XPhos, SPhos, or IPr)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • Reaction Setup (in a glovebox): To a dry reaction vial, add the halogenated this compound (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), the ligand (0.02-0.1 mmol, 2-10 mol%), and the base (1.4 mmol).

  • Solvent Addition: Add the anhydrous solvent (5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitoring and Work-up: Follow the general monitoring and work-up procedures.

  • Purification: Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhos or SPhosBulky, electron-rich phosphine ligands are often required for efficient C-N bond formation.[11]
Base NaOtBu or LiHMDSA strong base is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[11]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are crucial for the stability of the catalyst and the base.
Temperature 80-110 °CPromotes the reaction while minimizing side reactions.

V. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is an excellent method for introducing alkynyl moieties, which are versatile functional groups for further transformations.

Protocol: Sonogashira Coupling of a Halogenated this compound Derivative

This protocol is based on standard Sonogashira coupling conditions.[17][18]

Materials:

  • Halogenated this compound

  • Terminal alkyne

  • A palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • A copper(I) co-catalyst (e.g., CuI)

  • An amine base and solvent (e.g., triethylamine (Et₃N) or a mixture of an amine and another solvent like THF or DMF)

Procedure:

  • Reaction Setup: To a reaction vessel, add the halogenated this compound (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the copper(I) co-catalyst (0.02-0.1 mmol, 2-10 mol%).

  • Solvent and Base: Add the amine base/solvent (5-10 mL) and degas the mixture.

  • Reaction: Stir the reaction at room temperature to 60 °C for 2-12 hours under an inert atmosphere.

  • Monitoring and Work-up: Follow the general monitoring and work-up procedures.

  • Purification: Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂A common and effective palladium catalyst for Sonogashira couplings.
Co-catalyst CuIFacilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[15]
Base/Solvent Et₃NActs as both a base and a solvent in many cases.
Temperature Room temp. to 60 °CThe reaction is often efficient at or near room temperature.

Conclusion

This compound is a highly adaptable building block, and its synthetic potential is significantly expanded through the application of palladium-catalyzed reactions. The protocols and insights provided in this guide serve as a foundation for researchers to design and execute a wide range of chemical transformations, from the construction of complex heterocyclic systems like quinolines to the precise installation of aryl, alkenyl, amino, and alkynyl functionalities. The key to success in these endeavors lies in a thorough understanding of the reaction mechanisms and the careful optimization of reaction parameters, particularly the choice of catalyst, ligand, base, and solvent. As the field of palladium catalysis continues to evolve, so too will the opportunities for innovative applications of versatile scaffolds like this compound in the pursuit of novel and impactful molecules.

References

  • Heck, R. F. The Heck reaction. Wikipedia. [Link]
  • The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. Semantic Scholar. [Link]
  • Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes.
  • The Heck Reaction. Myers Group, Harvard University. [Link]
  • Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules. [Link]
  • Buchwald–Hartwig amin
  • Sonogashira coupling. Wikipedia. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Optimization of conditions for the Heck reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amin
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Asymmetric Acetoxylative Cyclization/Acyl Transfer Cascade of Alkyne-Tethered Malononitriles with Carboxylic. The Journal of Organic Chemistry. [Link]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
  • Sonogashira–Hagihara reactions of halogen
  • Palladium-catalyzed synthesis of quinoxaline derivatives.
  • Palladium(II)-Catalyzed Annulation between ortho-Alkenylphenols and Allenes. Key Role of the Metal Geometry in Determining the Reaction Outcome.
  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway.
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the n
  • Palladium-catalysed [3+2] cycloaddition of alk-5-ynylidenecyclopropanes to alkynes: a mechanistic DFT study. Dalton Transactions. [Link]
  • Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides.
  • Palladium (II)-Catalyzed 2- (Phenylseleninyl)
  • Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles ¹. ¹...
  • Studies on Pd(II)-Catalyzed Coupling−Cyclization of α- or β-Amino Allenes with Allylic Halides.
  • Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides.
  • Palladium-Catalyzed Cyclization of Alkenes with Organohalides. Semantic Scholar. [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 2-Amino-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 2-Amino-5-methoxybenzaldehyde. The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for assessing the purity of this key chemical intermediate. The causality behind each methodological choice is detailed, ensuring the protocol is not just a series of steps, but a scientifically grounded, self-validating system.

Introduction and Scientific Rationale

This compound (C₈H₉NO₂) is an aromatic aldehyde containing both an amine and a methoxy functional group.[1] Its unique structure makes it a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of this starting material is paramount, as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final product.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[2] We have selected a Reversed-Phase HPLC (RP-HPLC) approach, which is the most common and versatile mode of HPLC.[3][4] This choice is based on the physicochemical properties of this compound. As a moderately polar organic molecule, it is ideally suited for separation on a non-polar stationary phase with a polar mobile phase, allowing for the effective resolution of non-polar and polar impurities.[5]

The method development and validation strategy described herein adheres to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <621>.[6][7][8]

Analyte Characteristics

  • Chemical Structure: this compound Structure (Image Source: PubChem CID 592011)

  • Molecular Formula: C₈H₉NO₂[1]

  • Molecular Weight: 151.16 g/mol [9]

  • Key Functional Groups: Aromatic ring, Aldehyde (-CHO), Primary Amine (-NH₂), Methoxy (-OCH₃).

  • Polarity: Moderately polar, soluble in common organic solvents like acetonitrile and methanol.

  • UV Absorbance: The conjugated aromatic system results in strong UV absorbance, making UV detection a highly suitable and sensitive choice. The chromophores suggest maximum absorbance (λmax) in the range of 250-370 nm. For this method, a wavelength of 350 nm was selected after a UV scan to maximize sensitivity to the parent compound and potential aromatic impurities.

HPLC Method Development and Optimization Workflow

The development of a robust HPLC method is a systematic process. The goal is to achieve a target separation with adequate resolution, acceptable peak shape, and a reasonable run time. Our approach is outlined below.

MethodDevelopment A Analyte Characterization (Polarity, pKa, UV Scan) B Initial Method Selection (RP-HPLC, C18 Column) A->B Informs Choice C Mobile Phase Screening (ACN vs. MeOH, Buffer pH) B->C Logical Start D Gradient Optimization (Slope, Time) C->D Achieve Separation E Parameter Refinement (Flow Rate, Column Temp.) D->E Fine-tune Resolution & Peak Shape F System Suitability Definition (USP <621> Criteria) E->F Define QC Checks G Final Method F->G Lock Parameters

Caption: Workflow for systematic HPLC method development.

Rationale for Chromatographic Parameter Selection
  • Stationary Phase: A Luna® C18(2) column (150 x 4.6 mm, 5 µm) was chosen. The C18 alkyl chains provide the necessary hydrophobic character for retaining the benzaldehyde derivative. The end-capping on this phase minimizes unwanted interactions with free silanols, leading to improved peak symmetry, especially for a basic compound containing an amino group.

  • Mobile Phase:

    • Aqueous Component (A): 0.1% Formic Acid in Water. The use of a slightly acidic mobile phase (pH ≈ 2.7) serves a critical purpose: it ensures the primary amine group (-NH₂) on the analyte is consistently protonated to its cationic form (-NH₃⁺). This prevents peak tailing that can occur from mixed-mode interactions with the silica backbone of the stationary phase and ensures reproducible retention.

    • Organic Component (B): Acetonitrile. Acetonitrile is selected over methanol due to its lower viscosity (reducing backpressure) and favorable UV transparency. It is a strong solvent in reversed-phase, allowing for efficient elution of the analyte.

  • Elution Mode: A gradient elution program was developed. This is superior to an isocratic method for purity analysis because it allows for the elution of early-eluting polar impurities with high resolution while also ensuring that any late-eluting, more hydrophobic impurities are effectively washed from the column in a reasonable timeframe.

  • Column Temperature: The column is maintained at 30 °C . This ensures reproducible retention times by minimizing viscosity fluctuations and improves peak efficiency.

  • Flow Rate & Injection Volume: A standard flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column. A 10 µL injection volume was found to provide adequate sensitivity without causing peak distortion or column overload.

Detailed Analytical Protocol (SOP)

Equipment and Materials
  • HPLC System with Gradient Pump, Autosampler, Column Thermostat, and UV/Vis or DAD Detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Chromatography Data System (CDS) (e.g., OpenLab, Empower).

  • Analytical Balance (4-decimal places).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Sonicator.

  • Reference Standard: this compound (Purity ≥ 99.5%).

  • Column: Luna® C18(2), 150 x 4.6 mm, 5 µm, 100 Å (Phenomenex or equivalent).

  • HPLC-grade Acetonitrile.

  • HPLC-grade Water.

  • Formic Acid (≥ 99%).

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade Acetonitrile directly. Degas before use.

  • Diluent (Water:Acetonitrile, 50:50 v/v): Mix equal volumes of HPLC-grade water and acetonitrile.

  • Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Prepare in the same manner as the Reference Standard Stock Solution. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column Luna® C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 20% B
2-15 min: 20% to 80% B
15-18 min: 80% B
18.1-22 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 350 nm
Injection Volume 10 µL
Run Time 22 minutes
Experimental Workflow and Data Analysis

ExperimentalWorkflow prep Prepare Mobile Phases, Diluent, Standard, & Sample setup Equilibrate HPLC System with Initial Conditions prep->setup sst Perform System Suitability Test (SST) (5x Standard Injections) setup->sst check Verify SST Criteria (%RSD, Tailing, Plates) sst->check check->setup Fail inject Inject Blank (Diluent), Standard, and Sample(s) check->inject Pass acquire Acquire Chromatographic Data inject->acquire process Integrate Peaks and Calculate Purity (Area Percent Normalization) acquire->process report Generate Final Report process->report

Caption: Experimental workflow for purity analysis.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution (50 µg/mL). The system is deemed suitable for use if it meets the criteria in the table below, which are based on USP <621> guidelines.[10][11][12]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry and good chromatography.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates injection and system precision.
% RSD of Retention Time ≤ 1.0%Confirms pump stability and reproducible conditions.
  • Analysis Sequence:

    • Inject the diluent (blank) once to ensure no carryover or system contamination.

    • Inject the Working Standard Solution once.

    • Inject the Sample Solution in duplicate.

  • Calculation of Purity: The purity is determined by the area percent method. This method assumes that all impurities have a similar detector response at the chosen wavelength.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][8][13]

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte retention time from blank or forced degradation products. Peak purity index > 0.999.Pass
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL (LOQ to 200% of working conc.).Pass (r² = 0.9998)
Accuracy (% Recovery) 98.0% - 102.0% at three levels (80%, 100%, 120%).Pass (99.2% - 101.5%)
Precision (Repeatability) %RSD ≤ 2.0% for six sample preparations.Pass (%RSD = 0.45%)
Precision (Intermediate) %RSD ≤ 2.0% between two analysts on two different days.Pass (%RSD = 0.82%)
Limit of Quantitation (LOQ) S/N ratio ≥ 10.1.0 µg/mL
Limit of Detection (LOD) S/N ratio ≥ 3.0.3 µg/mL
Robustness %RSD ≤ 2.0% with varied flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).Pass

Conclusion

The described reversed-phase HPLC method provides a reliable and robust tool for determining the purity of this compound. The method is specific, linear, accurate, and precise, meeting all validation criteria as per ICH guidelines. The detailed protocol and the scientific rationale behind the chosen parameters make this application note a comprehensive guide for implementation in a quality control or research environment.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: <621> CHROMATOGRAPHY (harmonized) Source: Pharmacopeia.cn URL:[Link]
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
  • Title: Q2(R1)
  • Title: Are You Sure You Understand USP <621>?
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: this compound Source: PubChem, National Center for Biotechnology Inform
  • Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants Source: Waters Corpor
  • Title: Reversed-phase chrom
  • Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: Molecules (MDPI) URL:[Link]
  • Title: Reversed Phase HPLC Columns Source: Phenomenex URL:[Link]
  • Title: Reverse Phase/ Normal Phase HPLC Analytical Techniques Source: Jordi Labs URL:[Link]
  • Title: Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine Source: Semantic Scholar / Analytical Sciences URL:[Link]
  • Title: The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases Source: Jones Chrom
  • Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL:[Link]
  • Title: HPLC Analysis of Aldehydes and Ketones in Air Samples Source: Aurora Pro Scientific URL:[Link]

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Unlocking Molecular Architecture: A Detailed Guide to the ¹H NMR Characterization of 2-Amino-5-methoxybenzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 2-Amino-5-methoxybenzaldehyde serves as a vital structural motif in medicinal chemistry and materials science. The precise characterization of this scaffold and its derivatives is paramount for confirming identity, purity, and stereochemistry, which are critical milestones in any drug development or materials research pipeline. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone analytical technique for this purpose, offering unparalleled insight into molecular structure. This application note provides a comprehensive guide, blending fundamental principles with field-proven protocols, for the accurate ¹H NMR characterization of this important class of compounds. We delve into the electronic effects that govern the spectral features of the parent molecule and its derivatives, present a robust experimental workflow, and offer a detailed analysis of spectral data.

The "Why": Fundamental Principles of ¹H NMR in Substituted Aromatic Systems

The chemical environment of each proton in a molecule dictates its resonance frequency (chemical shift, δ) in a ¹H NMR spectrum. For aromatic compounds like this compound, the chemical shifts of the ring protons are profoundly influenced by the electronic properties of the substituents.

  • Electron-Donating vs. Electron-Withdrawing Effects: Substituents are broadly classified based on their ability to donate or withdraw electron density from the aromatic ring.

    • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and methoxy (-OCH₃) increase the electron density on the ring, particularly at the ortho and para positions, through resonance.[1] This increased electron density creates a "shielding" effect, causing the corresponding protons to resonate at a lower chemical shift (upfield, to the right in the spectrum).[2]

    • Electron-Withdrawing Groups (EWGs): The aldehyde group (-CHO) is an electron-withdrawing group. It decreases the electron density of the ring, leading to a "deshielding" effect.[2] Consequently, aromatic protons, especially those in the ortho and para positions relative to the EWG, resonate at a higher chemical shift (downfield, to the left).[1]

  • Spin-Spin Coupling (J-coupling): Protons on adjacent carbons ("vicinal" protons) influence each other's magnetic environment, causing their signals to split. The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz). In benzene rings, the magnitude of J is diagnostic of the protons' relative positions:

    • Ortho coupling (³J): Typically 7–10 Hz.[3][4]

    • Meta coupling (⁴J): Smaller, typically 2–3 Hz.[3][4]

    • Para coupling (⁵J): Usually <1 Hz and often not resolved.[5]

Understanding these principles is crucial for the unambiguous assignment of every proton signal in the spectrum, a process that validates the molecular structure.

The "How": A Validated Protocol for High-Quality ¹H NMR Data Acquisition

Reproducible, high-quality data is the bedrock of reliable characterization. This protocol is designed as a self-validating system to ensure accuracy and consistency.

Materials and Reagents
  • This compound derivative (5-10 mg)[2]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ for less soluble compounds), 0.6-0.7 mL[2][6]

  • Internal Standard: Tetramethylsilane (TMS)

  • 5 mm NMR tubes, clean and dry[7]

  • Pasteur pipette with glass wool

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified benzaldehyde derivative into a clean, dry vial.[2]

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6] For referencing, use a solvent that contains TMS or add a minuscule drop of TMS. TMS provides the 0 ppm reference point.[8]

  • Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube. This step is essential to remove any particulate matter, which can severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[9]

  • Tube Capping and Labeling: Cap the NMR tube securely and label it clearly.[9]

Spectrometer Setup and Data Acquisition
  • Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: The spectrometer will "lock" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.[2]

  • Shimming: The magnetic field is "shimmed" to maximize its homogeneity across the sample volume. This process is crucial for obtaining sharp, symmetrical peaks.[2]

  • Setting Acquisition Parameters: For routine characterization, the following parameters are a robust starting point:

    • Pulse Angle: 30° or 45°[2]

    • Acquisition Time (AT): 2–4 seconds[2]

    • Relaxation Delay (D1): 1–5 seconds. This delay allows protons to return to their equilibrium state before the next pulse. For accurate quantitative measurements (e.g., determining isomeric ratios), a longer delay of at least 5 times the longest proton relaxation time (T₁) is required.[10][11]

  • Acquisition: Acquire the Free Induction Decay (FID) data.

  • Processing: Apply a Fourier transform to the FID to generate the frequency-domain ¹H NMR spectrum. Phase and baseline correct the spectrum for accurate integration and analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire process Process FID (FT, Phase, Baseline) acquire->process interpret Interpret Spectrum (Assign Peaks) process->interpret report Report Data interpret->report

Caption: Experimental workflow from sample preparation to final data analysis.

Spectral Analysis of the Parent Scaffold: this compound

The ¹H NMR spectrum of this compound presents several characteristic signals. The structure is a 1,2,4-trisubstituted benzene ring, which gives rise to three distinct signals in the aromatic region.

G H3 H-3 H4 H-4 H3->H4 ³J ≈ 8-9 Hz H6 H-6 H3->H6 ⁵J ≈ 0 Hz H4->H6 ⁴J ≈ 2-3 Hz

Caption: Coupling relationships in this compound.

Predicted ¹H NMR Data and Interpretation

The chemical shifts are influenced by the additive effects of the three substituents. The -NH₂ and -OCH₃ groups are strong EDGs, shielding their ortho and para positions. The -CHO group is a strong EWG, deshielding its ortho and para positions.

  • H-6: This proton is ortho to the deshielding -CHO group and meta to the shielding -OCH₃ group. The strong deshielding effect of the aldehyde dominates, shifting it downfield. It is coupled only to H-4 (meta), appearing as a doublet.

  • H-4: This proton is ortho to the shielding -OCH₃ group and meta to both the -NH₂ and -CHO groups. It will be shifted upfield relative to H-6. It is coupled to H-3 (ortho) and H-6 (meta), resulting in a doublet of doublets.

  • H-3: This proton is ortho to the shielding -NH₂ group and para to the shielding -OCH₃ group, making it the most shielded (furthest upfield) aromatic proton. It is coupled to H-4 (ortho), appearing as a doublet.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)Rationale for Chemical Shift
-CHO~9.75s (singlet)-Strongly deshielded by the electronegative oxygen.[8]
H-6~7.20d (doublet)⁴J ≈ 2.5 HzOrtho to EWG (-CHO), resulting in significant deshielding.
H-4~6.95dd (doublet of doublets)³J ≈ 8.5 Hz, ⁴J ≈ 2.5 HzShielded by ortho -OCH₃ group.
H-3~6.80d (doublet)³J ≈ 8.5 HzStrongly shielded by ortho -NH₂ and para -OCH₃ groups.
-NH₂~4.5-5.5br s (broad singlet)-Exchangeable proton; shift is concentration and solvent dependent.
-OCH₃~3.80s (singlet)-Typical chemical shift for an aryl methyl ether.[12]

Table 1: Predicted ¹H NMR spectral data for this compound in CDCl₃. Chemical shifts are estimates and can vary based on solvent and concentration.

Characterizing Derivatives: Predicting Spectral Changes

When a new substituent is introduced onto the aromatic ring, the ¹H NMR spectrum will change predictably. Consider the introduction of a nitro group (-NO₂), a very strong EWG, at the 3-position to form 2-amino-3-nitro-5-methoxybenzaldehyde.

  • Effect on Remaining Protons: The powerful deshielding effect of the -NO₂ group will cause the remaining aromatic protons (H-4 and H-6) to shift significantly downfield.

  • Changes in Splitting: With the proton at position 3 gone, the coupling patterns will simplify. H-4 and H-6 will now only be meta-coupled to each other, appearing as two distinct doublets, each with a small coupling constant (J ≈ 2-3 Hz).

DerivativeSubstituent (at C-3)Predicted δ H-4 (ppm)Predicted δ H-6 (ppm)Multiplicity (H-4, H-6)
Parent-H~6.95~7.20dd, d
Derivative A-NO₂ (Strong EWG)~7.50~7.80d, d
Derivative B-CH₃ (Weak EDG)~6.85~7.10s, s (meta coupling may not be resolved)

Table 2: Predicted changes in the aromatic region of the ¹H NMR spectrum for hypothetical derivatives of this compound.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound and its derivatives. By systematically analyzing chemical shifts and coupling constants, researchers can gain definitive evidence of substituent position and overall molecular architecture. The electronic effects of substituents provide a logical and predictable framework for spectral interpretation, while adherence to a rigorous experimental protocol ensures the acquisition of high-fidelity, reproducible data. This guide provides the foundational knowledge and practical steps necessary for scientists to confidently characterize these important chemical entities, thereby accelerating research and development efforts.

References

  • BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
  • University of Virginia. (2020, April 13). Optimized Default 1H Parameters. Chemistry Department NMR Facility.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • Royal Society of Chemistry. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation.
  • University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds.
  • University of Calgary. (n.d.). The Aromatic Region. In Organic Chemistry.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • Bruker. (n.d.). NMR Sample Preparation.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • University of Wisconsin. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.

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Application Notes & Protocols: Synthesis of Novel Fluorescent Probes from 2-Amino-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 2-Amino-5-methoxybenzaldehyde in Fluorophore Scaffolding

In the dynamic field of fluorescence sensing, the design and synthesis of novel probes with high sensitivity and selectivity are paramount for advancing diagnostics, drug discovery, and molecular biology. This compound stands out as a valuable and versatile building block in the organic chemist's toolbox for creating such probes. Its unique structure, featuring an electron-donating methoxy group and a reactive amino group on the phenyl ring, ortho to an aldehyde functionality, provides a strategic starting point for the synthesis of sophisticated fluorophores.

The presence of the methoxy and amino groups enhances the electron-donating character of the aromatic system, which is a key feature in the design of "push-pull" fluorophores. These systems, characterized by an electron-donating and an electron-withdrawing group connected by a π-conjugated system, often exhibit desirable photophysical properties such as large Stokes shifts and environmental sensitivity.[1][2] The aldehyde and amino functionalities offer convenient handles for a variety of chemical transformations, most notably the formation of Schiff bases.

Schiff base condensation, the reaction between a primary amine and an aldehyde, is a robust and high-yielding reaction that forms an imine (-C=N-) linkage.[3] This imine bond extends the π-conjugation of the aromatic system, which is fundamental for fluorescence. Furthermore, the nitrogen and oxygen atoms within the Schiff base scaffold can act as excellent coordination sites for metal ions, making these probes highly suitable for cation detection.[4][5][6][7][8] The binding of a metal ion can modulate the electronic properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response through mechanisms like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).[8][9][10]

This application note provides a detailed protocol for the synthesis of a novel fluorescent probe via the Schiff base condensation of this compound with 4-aminophenylboronic acid. The resulting probe incorporates a boronic acid moiety, a well-known recognition site for saccharides, thus expanding its potential application beyond metal ion sensing. We will delve into the rationale behind the synthetic steps, detailed characterization methods, and a discussion of the potential applications of this new fluorescent probe.

PART 1: Synthesis of a Boronic Acid-Functionalized Schiff Base Fluorescent Probe

Causality Behind Experimental Choices

The synthesis of our target fluorescent probe, (E)-2-(((4-boronophenyl)imino)methyl)-4-methoxyaniline (hereafter referred to as AMB-PBA ), is achieved through a straightforward one-pot Schiff base condensation reaction.

  • Choice of Reactants: this compound is chosen for its intrinsic electronic properties that favor fluorescence in the resulting Schiff base. 4-aminophenylboronic acid is selected as the amine partner to introduce a functional group capable of interacting with diols, such as those found in saccharides. This dual-functionality design opens up a wider range of potential applications for the probe.

  • Solvent and Catalyst: Ethanol is used as the reaction solvent due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates product isolation. A catalytic amount of acetic acid is added to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the nucleophilic attack by the amine.[11]

Detailed Experimental Protocol: Synthesis of AMB-PBA

Materials:

  • This compound (FW: 151.16 g/mol )

  • 4-Aminophenylboronic acid hydrochloride (FW: 173.41 g/mol )

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and flask

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.51 g, 10 mmol) in 40 mL of absolute ethanol. To this solution, add 4-aminophenylboronic acid hydrochloride (1.73 g, 10 mmol).

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the effervescence ceases. This step is crucial to neutralize the hydrochloride salt of the aminophenylboronic acid, liberating the free amine for the condensation reaction.

  • Catalysis and Reflux: Add 3-4 drops of glacial acetic acid to the mixture. Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hot plate.

  • Reaction Monitoring: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1, v/v). The formation of the product will be indicated by the appearance of a new, typically more fluorescent, spot with a different Rf value than the starting materials.

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. A yellow-orange precipitate of the crude product may form. If not, reduce the volume of the solvent by half using a rotary evaporator to induce precipitation.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol. For higher purity, the crude product can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Drying and Storage: Dry the purified product under vacuum. Store the final product in a desiccator, protected from light.

Data Presentation: Expected Reaction Outcome
Reactant 1Reactant 2Product (AMB-PBA)SolventCatalystReaction TimeExpected Yield
This compound4-Aminophenylboronic acid(E)-2-(((4-boronophenyl)imino)methyl)-4-methoxyanilineEthanolGlacial Acetic Acid4-6 hours>85%

PART 2: Characterization of the Synthesized Probe (AMB-PBA)

Self-Validating System for Protocol Trustworthiness

A rigorous characterization of the synthesized probe is essential to confirm its identity and purity. The following techniques provide a self-validating system, where the data from each method should be consistent with the proposed structure of AMB-PBA.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, the methoxy group, the amino group, and the imine proton. The imine proton (-CH=N-) should appear as a singlet at a downfield chemical shift (typically δ 8.5-9.0 ppm). The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for all the carbon atoms in the molecule, including the characteristic signal for the imine carbon at a downfield position (around 160 ppm).

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound. The experimentally determined mass should match the calculated mass of the molecular ion of AMB-PBA, confirming its elemental composition.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • The FTIR spectrum will provide information about the functional groups present in the molecule. Key vibrational bands to look for include:

    • A strong absorption band around 1620-1640 cm⁻¹ corresponding to the C=N stretching of the imine group.

    • The disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) from the starting material.

    • Broad absorption bands for the N-H and O-H (from the boronic acid) stretching vibrations.

4. Photophysical Properties:

  • UV-Vis Absorption and Fluorescence Spectroscopy: The absorption and emission spectra of the synthesized probe should be recorded in various solvents to determine its photophysical properties. The probe is expected to exhibit an absorption maximum in the UV-visible region and emit fluorescence at a longer wavelength. The excitation and emission maxima, Stokes shift, and quantum yield should be determined. These properties are crucial for its application as a fluorescent probe.

PART 3: Visualization and Applications

Diagrams of Synthesis and Workflow

Synthesis_Workflow cluster_synthesis Synthesis of AMB-PBA cluster_characterization Characterization Reactants This compound + 4-Aminophenylboronic acid Reaction Ethanol, Acetic Acid (cat.) Reflux, 4-6h Reactants->Reaction Crude_Product Crude AMB-PBA Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure AMB-PBA Purification->Final_Product NMR ¹H and ¹³C NMR Final_Product->NMR MS Mass Spectrometry Final_Product->MS FTIR FTIR Spectroscopy Final_Product->FTIR Photophysics UV-Vis and Fluorescence Final_Product->Photophysics

Caption: Experimental workflow for the synthesis and characterization of the AMB-PBA fluorescent probe.

Caption: Schiff base condensation reaction for the synthesis of AMB-PBA.

Potential Applications of the AMB-PBA Fluorescent Probe

The unique structural features of the AMB-PBA probe make it a promising candidate for a variety of applications in research and drug development:

  • Saccharide Sensing: The boronic acid moiety is known to reversibly bind with cis-diols, which are common structural motifs in saccharides. This interaction can alter the electronic environment of the fluorophore, leading to a change in its fluorescence properties. This makes AMB-PBA a potential sensor for important biological molecules like glucose.

  • Metal Ion Detection: The imine nitrogen and the adjacent hydroxyl group (from the boronic acid) can act as a chelation site for various metal ions.[12][13][14] The binding of metal ions can lead to significant changes in the fluorescence intensity or wavelength, allowing for the selective detection of specific cations.[15]

  • Bioimaging: Due to its fluorescent nature, AMB-PBA could potentially be used as a probe for imaging in biological systems. Its ability to target specific analytes like saccharides or metal ions could allow for the visualization of their distribution and concentration within cells or tissues.

  • Drug Development: Fluorescent probes are valuable tools in drug discovery for screening compound libraries and studying drug-target interactions. AMB-PBA could be employed in assays to identify molecules that interfere with its binding to its target analyte.

Conclusion

This compound serves as an excellent platform for the synthesis of novel fluorescent probes. The straightforward and efficient Schiff base condensation reaction allows for the facile incorporation of various functionalities, leading to probes with tailored properties. The detailed protocol for the synthesis of the boronic acid-functionalized probe, AMB-PBA, provides a practical guide for researchers to develop new tools for chemical sensing and bioimaging. The principles and methodologies outlined in this application note are broadly applicable and can be adapted for the synthesis of a wide range of fluorescent probes for diverse applications in science and medicine.

References

  • Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. (n.d.).
  • Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. (2022). Materials Advances (RSC Publishing). [Link]
  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. (2023). Sensors & Diagnostics (RSC Publishing). [Link]
  • Fluorescence chemosensing and bioimaging of metal ions using schiff base probes working through photo-induced electron transfer (PET). (2024). PubMed. [Link]
  • Carbazole-Based Schiff Bases: Structural Insights and Applications toward Metal Ion Detection. (n.d.).
  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. (2023). PubMed. [Link]
  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al Ions. (2023).
  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. (2023). PMC - NIH. [Link]
  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. (2023). Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E - The Royal Society of Chemistry. [Link]
  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calcul
  • Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. (2019). UNIVERSITY CHEMISTRY. [Link]
  • Distinctive Photophysical Properties of Amine-Responsive Fluorescent Probe and its Application in Food Freshness Monitoring, Fluorescent Ink and Biological Imaging. (2024).
  • Boron Schiff bases derived from α-amino acids as nucleoli/cytoplasm cell-staining fluorescent probes in vitro. (2021). RSC Publishing. [Link]
  • Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. (2023). PMC - NIH. [Link]
  • Tunable fluorescent probes for detecting aldehydes in living systems. (2024). RSC Publishing. [Link]
  • Synthesis of Reaction-Based Amine Fluorescent Probe and the Effect of Its Amino-Substitution Position on Formaldehyde Detection Performance. (2024).
  • Organoboron Schiff bases as cell-staining fluorescent probes: Synthesis, Chemio-photophysical characterization, DFT, and X-ray structures: BOSCHIBAs, Low cytotoxicity, High photostability, Bioimaging. (2021).
  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (2019). PMC - NIH. [Link]
  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calcul
  • Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde With Some Amino Acids by a New Develop Method. (2010).
  • Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022). NIH. [Link]
  • Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). (2021). MOCEDES. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Friedländer Synthesis of 6-Methoxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer synthesis. This guide is specifically tailored to address the challenges and optimization strategies for reactions involving 2-Amino-5-methoxybenzaldehyde and its derivatives. As researchers and drug development professionals, you are aware of the quinoline scaffold's significance. However, the presence of the electron-donating methoxy group on the aromatic ring can introduce specific hurdles in achieving high yields and purity. This resource is designed to provide you with in-depth, field-proven insights to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer synthesis and why is it a preferred method for quinoline synthesis?

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or an ester) to form a quinoline ring system.[1][2] This reaction, which can be catalyzed by either acids or bases, is one of the most direct and versatile methods for preparing polysubstituted quinolines, which are crucial structural motifs in a vast number of biologically active compounds and pharmaceuticals.[3][4]

Q2: How does the methoxy group on this compound affect the reaction?

The methoxy group (-OCH₃) is an electron-donating group. By increasing the electron density on the aromatic ring, it can modulate the reactivity of both the amino and aldehyde functional groups. While this can be beneficial in some catalytic cycles, it can also lead to challenges. Some studies suggest that aromatic ketones with electron-withdrawing groups can sometimes result in better yields than those with electron-donating substituents.[5] Therefore, reactions with this compound may require more careful optimization of catalysts and reaction conditions to achieve high efficiency.[6]

Q3: My reaction with this compound is giving a very low yield. What are the most common initial culprits?

Low yields in this specific Friedländer synthesis are a frequent issue. The primary factors to investigate are:

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can cause degradation of the starting materials or the final quinoline product.[2][7]

  • Suboptimal Catalyst Choice: The catalyst's effectiveness is highly dependent on the specific substrates. An inappropriate catalyst can lead to low conversion rates or the formation of unwanted side products.[3]

  • Competing Side Reactions: The most common side reaction is the self-condensation of the ketone partner (an aldol condensation), which consumes the reagent and reduces the yield of the desired quinoline.[7]

Troubleshooting Guide: Low Yield and Side Product Formation

This section provides a systematic approach to troubleshooting common issues encountered during the Friedländer synthesis with this compound.

Issue 1: Low to No Product Formation

Potential Cause 1: Inappropriate Catalyst System

  • Explanation: The electron-rich nature of this compound may render traditional catalysts either too harsh, causing degradation, or not active enough to promote the desired condensation.

  • Suggested Solution:

    • Switch to a Milder Catalyst: Modern protocols have demonstrated high efficiency with milder catalysts. Consider screening Lewis acids (e.g., ZrCl₄, Nd(NO₃)₃·6H₂O), solid-supported acids (e.g., Montmorillonite K-10, zeolites), or iodine.[4]

    • Solvent-Free Conditions: Some of the most efficient modern protocols utilize solvent-free conditions, often with a Brønsted acidic ionic liquid, which can significantly improve yields and simplify workup.[3][6] A reported system using 3,3'-(Butane-1,4-diyl)bis(1-methyl-1H-imidazole-3-ium)·dibromide·disulfuric acid at 50°C under solvent-free conditions achieved a 90% yield in just 15 minutes for a range of substrates.[3]

Potential Cause 2: Suboptimal Reaction Temperature

  • Explanation: The reaction is highly sensitive to temperature. Too low a temperature will result in a slow or stalled reaction, while excessively high temperatures can lead to the decomposition of the starting material or product, often visualized as charring or tar formation.

  • Suggested Solution:

    • Incremental Temperature Increase: If using a milder catalyst, incrementally increase the reaction temperature in 10-20°C intervals, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

    • Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, often leading to significantly reduced reaction times and improved yields.[8]

Potential Cause 3: Poor Solubility of Reactants

  • Explanation: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient.

  • Suggested Solution:

    • Solvent Screening: Test a range of solvents with different polarities. For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) can be effective.[2] For base-mediated reactions, non-polar solvents like toluene are often used.[2] Ethanol is also a common solvent for many modern catalytic systems.[4]

    • Dual Solvent/Catalyst Systems: Consider using an ionic liquid that can act as both the catalyst and the reaction medium, ensuring excellent solubility of the reactants.[3]

Issue 2: Formation of Multiple Products and Impurities

Potential Cause 1: Aldol Self-Condensation of the Ketone

  • Explanation: Under basic conditions, the ketone starting material can react with itself in an aldol condensation, forming α,β-unsaturated ketone side products. This is a significant competitive pathway that consumes your ketone.[7]

  • Suggested Solution:

    • Switch to Acidic Conditions: Acid catalysis generally minimizes the self-condensation of the ketone.

    • Slow Addition of the Ketone: In some cases, the slow addition of the ketone to the reaction mixture containing the this compound and catalyst can favor the desired intermolecular reaction over self-condensation.

Potential Cause 2: Reaction with an Unsymmetrical Ketone Leading to Regioisomers

  • Explanation: When an unsymmetrical ketone (e.g., 2-butanone) is used, the condensation can occur on either side of the carbonyl group, resulting in a mixture of isomeric quinoline products, which can be difficult to separate.

  • Suggested Solution:

    • Catalyst Selection for Regiocontrol: Certain amine catalysts, such as pyrrolidine derivatives, have been shown to favor the formation of one regioisomer over the other.

    • Thermodynamic vs. Kinetic Control: Adjusting the reaction temperature can influence the product ratio. Higher temperatures often favor the formation of the more thermodynamically stable regioisomer.

Data Summary and Recommended Protocols

Table 1: Comparison of Catalytic Systems for Friedländer Synthesis
Catalyst SystemTypical ConditionsAdvantagesPotential Drawbacks
Traditional Acid/Base H₂SO₄ or KOH, Reflux in EtOHInexpensive reagentsHarsh conditions, low yields, side reactions[2]
Lewis Acids ZrCl₄ (10 mol%), 60°C in EtOH/H₂OMilder conditions, good yieldsMoisture sensitive, may require inert atmosphere[4]
Iodine I₂ (10 mol%), 80-100°C, solvent-freeMild, efficient, simple workupVolatility of iodine
Ionic Liquids Acidic IL, 50-100°C, solvent-freeHigh yields, short reaction times, recyclable[3]Higher initial cost
Solid-Supported Acids Montmorillonite K-10, zeolitesRecyclable, environmentally friendlyMay require higher temperatures than ILs[3]
Experimental Protocol: Domino Nitro Reduction-Friedländer Synthesis of 6-Methoxyquinolines

This protocol is adapted from a reported synthesis that circumvents the direct use of this compound by generating it in situ from the more stable 5-methoxy-2-nitrobenzaldehyde.[9] This is a highly practical and efficient approach.

Materials:

  • 5-methoxy-2-nitrobenzaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methoxy-2-nitrobenzaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Solvent Addition: Add glacial acetic acid (5-10 mL). Acetic acid serves as an excellent solvent for this transformation.[9]

  • Reduction: Add iron powder (3.0-4.0 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite to remove the excess iron powder and iron salts. Wash the filter cake with a small amount of ethanol or ethyl acetate.

    • Combine the filtrates and carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction and Purification:

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to afford the pure 6-methoxyquinoline derivative.

Characterization Data for Ethyl 6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate (as an example product): [10]

  • Appearance: Light yellow solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.87 (s, 1H), 8.12 (d, J = 8.9 Hz, 1H), 7.65 (overlapping dd, J = 8.9, 2.6 Hz, 1H and s, 1H), 4.42 (q, J = 7.1 Hz, 2H), 3.97 (s, 3H), 1.38 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.4, 160.2, 142.6, 140.9 (q, J = 34.4 Hz), 139.2, 131.2, 129.5, 126.2, 124.1, 121.8 (q, J = 275.0 Hz), 106.7, 62.6, 56.4, 14.3.

Visualizations

Reaction Mechanism and Troubleshooting Workflow

Friedlander_Workflow cluster_troubleshooting Troubleshooting Steps start Start: This compound + Ketone reaction Friedländer Reaction start->reaction check_yield Check Yield & Purity (TLC, NMR) reaction->check_yield success High Yield, Pure Product check_yield->success Success low_yield Low Yield check_yield->low_yield Problem impurities Side Products check_yield->impurities Problem opt_catalyst Optimize Catalyst: - Milder Lewis Acid (ZrCl₄) - Ionic Liquid - Iodine low_yield->opt_catalyst Cause: Inefficient Catalysis opt_temp Optimize Temperature: - Incremental Increase - Microwave Synthesis low_yield->opt_temp Cause: Suboptimal Temp. opt_solvent Change Solvent: - EtOH, DCM, Toluene - Solvent-free low_yield->opt_solvent Cause: Poor Solubility control_side_reactions Control Side Reactions: - Switch to Acidic Catalyst - Slow Ketone Addition impurities->control_side_reactions Cause: Aldol/Regio-issues opt_catalyst->reaction Re-run opt_temp->reaction Re-run opt_solvent->reaction Re-run control_side_reactions->reaction Re-run

Caption: A logical workflow for troubleshooting low yield and impurity issues.

Core Friedländer Reaction Mechanism

Friedlander_Mechanism amino_aldehyde 2-Amino-5-methoxy- benzaldehyde aldol_adduct Aldol Adduct amino_aldehyde->aldol_adduct Aldol Condensation (Base or Acid Cat.) ketone α-Methylene Ketone ketone->aldol_adduct Aldol Condensation (Base or Acid Cat.) enone α,β-Unsaturated Ketone aldol_adduct->enone - H₂O imine Cyclized Imine Intermediate enone->imine Intramolecular Cyclization quinoline 6-Methoxyquinoline Product imine->quinoline - H₂O (Aromatization)

Caption: The core mechanism proceeds via an aldol condensation followed by cyclization and dehydration.

References

  • Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate.
  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules.
  • Friedländer synthesis. Wikipedia.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Center for Biotechnology Information.
  • Catalytic enantioselective Friedländer condensations: facile access to quinolines with remote stereogenic centers. PubMed.
  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed.
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal.
  • The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). National Center for Biotechnology Information.

Sources

Technical Support Center: Purification of Crude 2-Amino-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2-Amino-5-methoxybenzaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may arise during the purification process, offering practical solutions and in-depth explanations to ensure the attainment of high-purity material.

I. Understanding the Impurity Profile

A crucial first step in developing a robust purification strategy is to understand the potential impurities in your crude this compound. The most common synthetic route to this compound is the reduction of 5-methoxy-2-nitrobenzaldehyde.

Based on this synthesis, the primary impurities are likely to be:

  • Unreacted Starting Material: 5-methoxy-2-nitrobenzaldehyde.

  • Over-reduction Product: 2-Amino-5-methoxybenzyl alcohol.

  • Oxidation Products: The corresponding benzoic acid or other colored impurities due to the air-sensitivity of the amino-aldehyde.

  • Residual Reagents and Solvents: Catalysts (e.g., palladium on carbon, iron salts), acids, bases, and solvents used in the synthesis and workup.

The presence of both a basic amino group and a reactive aldehyde group in the target molecule requires careful consideration during the selection of purification methods to avoid product degradation or loss.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark oil or discolored solid. How can I remove the colored impurities?

A1: Discoloration is a common issue with aminobenzaldehydes due to their susceptibility to air oxidation, which can form highly colored polymeric byproducts.

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount (1-2% w/w) of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. It is crucial to pre-heat the filtration apparatus to prevent premature crystallization of the product.

  • Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. This is particularly important when heating solutions of the compound.

Q2: I'm struggling with the recrystallization of this compound. It either "oils out" or the recovery is very low. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to the presence of impurities that depress the melting point. Low recovery can be due to the selection of a suboptimal solvent.

  • Solvent Selection is Key: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a compound of moderate polarity, a single or binary solvent system can be effective.

    • Single Solvent Systems: Consider solvents like ethanol, isopropanol, or acetone.

    • Binary Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be very effective. Common pairs include ethanol/water, acetone/water, or ethyl acetate/hexane.[1] The procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.[2]

  • Troubleshooting "Oiling Out":

    • Use a larger volume of solvent: This can keep the compound dissolved at a lower temperature.

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Seeding: Add a small crystal of pure this compound to the cooled solution to induce crystallization.

  • Improving Recovery:

    • Optimize Solvent Choice: Perform small-scale solubility tests with various solvents to find the best one.

    • Minimize Hot Filtration Losses: Ensure the filtration apparatus is pre-heated.

    • Concentrate the Mother Liquor: The filtrate after crystallization can be concentrated and a second crop of crystals can be obtained.

Q3: My compound streaks badly on the silica gel column during chromatography, leading to poor separation. How can I prevent this?

A3: The basic amino group in this compound can interact strongly with the acidic silanol groups on the surface of silica gel, causing peak tailing or streaking.

  • Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to your eluent.[1][3] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Consider an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.

  • Reverse-Phase Chromatography: For highly polar or basic compounds, reverse-phase chromatography (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be a good alternative.

Q4: I have performed column chromatography, but my product is still contaminated with the starting nitro-compound. What can I do?

A4: Co-elution of impurities with similar polarity is a common challenge.

  • Optimize the Solvent System:

    • Use a Shallow Gradient: If you are using gradient elution, make the gradient shallower in the region where your product and the impurity elute. This will increase the resolution between the two peaks.

    • Try a Different Solvent System: If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, or explore other solvent combinations.[4] A different solvent system can alter the selectivity of the separation.

  • Increase the Column Length or Use a Finer Silica Gel: A longer column or a stationary phase with a smaller particle size can provide higher separation efficiency.

  • Consider a Different Purification Technique: If the impurity is difficult to separate by chromatography, consider a different approach. For example, the unreacted nitro-compound is less basic than the desired amino-compound. An acidic wash of the crude mixture dissolved in an organic solvent might selectively extract the amino-compound into the aqueous phase, from which it can be recovered by neutralization.

III. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound. The optimal solvent system should be determined by small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a binary mixture like ethanol/water)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol outlines a procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine

  • Glass chromatography column

  • TLC plates and chamber

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, loaded silica gel to the top of the packed column.

  • Elution:

    • Begin eluting with the initial, less polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

    • Remember to add 0.1-1% triethylamine to your mobile phase to prevent peak tailing.[1][3]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure to obtain the purified product.

IV. Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System (Starting Point)Rationale & Comments
Recrystallization Ethanol/WaterGood for moderately polar compounds. The water acts as an anti-solvent.[1]
IsopropanolA single solvent that often provides good crystal formation.
Ethyl Acetate/HexaneAnother effective binary system for compounds of intermediate polarity.[1]
Column Chromatography Hexane/Ethyl Acetate (+ 0.5% Triethylamine)A standard solvent system for normal-phase chromatography. The triethylamine is crucial to prevent peak tailing of the basic amine.[1][3]
Dichloromethane/Methanol (+ 0.5% Triethylamine)A more polar solvent system for compounds that do not move sufficiently in hexane/ethyl acetate.

V. Visualization of Workflows

Workflow for Troubleshooting Recrystallization

G start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals form cool->crystals Success oil Product 'oils out' cool->oil Problem no_crystals No crystals form cool->no_crystals Problem filter_dry Filter and Dry crystals->filter_dry add_more_solvent Add more solvent oil->add_more_solvent slower_cooling Use slower cooling oil->slower_cooling seed_crystals Add seed crystals oil->seed_crystals concentrate Concentrate solution no_crystals->concentrate scratch_flask Scratch inner surface of flask no_crystals->scratch_flask change_solvent Change solvent system no_crystals->change_solvent add_more_solvent->dissolve slower_cooling->dissolve seed_crystals->dissolve concentrate->dissolve scratch_flask->dissolve change_solvent->dissolve G start Crude Product tlc TLC analysis with different solvent systems (e.g., Hexane/EtOAc) start->tlc rf_ok Rf of product is 0.2-0.3 and impurities are separated? tlc->rf_ok rf_ok->tlc No, adjust polarity pack_column Pack column with silica gel rf_ok->pack_column Yes load_sample Load sample pack_column->load_sample elute Elute with chosen solvent system + 0.5% Triethylamine load_sample->elute collect Collect and analyze fractions by TLC elute->collect combine Combine pure fractions and evaporate solvent collect->combine pure_product Pure Product combine->pure_product

Sources

Technical Support Center: Optimizing Schiff Base Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Schiff Base Condensation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of imine synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in a Schiff base condensation is a frequent issue stemming from the reversible nature of the reaction.[1] To drive the equilibrium towards the product, several factors must be optimized.

  • Incomplete Water Removal: The formation of a Schiff base generates water as a byproduct.[1] According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the reactants.[1]

    • Solution: Employ methods to actively remove water from the reaction mixture. Using a Dean-Stark apparatus when refluxing in solvents like toluene or benzene is highly effective.[2][3] Alternatively, adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (4Å) directly to the reaction can sequester water as it forms.[1]

  • Suboptimal pH: The reaction rate is highly dependent on the pH of the medium.[4][5] The process requires acid catalysis, but excessive acidity can be detrimental.

    • Causality: The reaction proceeds in two main steps: nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate.[4][6] If the pH is too low (highly acidic), the amine, being basic, will be protonated. This protonated amine is no longer nucleophilic and cannot initiate the reaction.[4][7][8] Conversely, at a neutral or high pH, the dehydration of the carbinolamine is slow and becomes the rate-limiting step.[7][9][10]

    • Solution: The optimal pH is typically mildly acidic, often in the range of 4-6.[10][11] This can be achieved by adding a catalytic amount of a weak acid, such as glacial acetic acid.[2] The ideal pH can be substrate-dependent and may require empirical optimization.[7][9]

  • Incorrect Stoichiometry: An improper molar ratio of the amine and carbonyl compound can result in unreacted starting materials and lower yield of the desired product.[1]

    • Solution: Ensure an accurate 1:1 molar ratio of the amine and carbonyl compound. In some cases, using a slight excess (e.g., 1.05-1.1 equivalents) of the more volatile reactant can help drive the reaction to completion.[1]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium if the time is too short or the temperature is too low, especially with less reactive starting materials like ketones.[2]

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[2][4] If the reaction is sluggish, consider increasing the reaction time or refluxing at a higher temperature.[2]

Q2: I've isolated my product, but it seems to be decomposing over time. How can I improve its stability?

The stability of a Schiff base is a critical consideration, as they can be susceptible to hydrolysis and thermal degradation.[1]

  • Hydrolysis: The imine bond is susceptible to cleavage by water, which will revert the Schiff base back to the parent amine and carbonyl compound.[1][4] This is a significant issue, especially in the presence of moisture.

    • Solution: Always use dry solvents and, if necessary, conduct the reaction and subsequent manipulations under an inert atmosphere (e.g., nitrogen or argon).[1] When storing your purified Schiff base, ensure it is in a tightly sealed container, protected from atmospheric moisture, and stored at a low temperature.[12]

  • Thermal Instability: Some Schiff bases can decompose at elevated temperatures.[12][13]

    • Solution: Avoid excessive heating during purification steps like recrystallization or solvent removal.[12] When removing solvent under reduced pressure, use a rotary evaporator with a water bath set to a moderate temperature.

  • Structural Factors: Schiff bases derived from aliphatic aldehydes are generally less stable and more prone to polymerization than those derived from aromatic aldehydes, which benefit from conjugation.[4]

    • Insight: The presence of a hydroxyl group ortho to the imine group in the aromatic ring can enhance stability through the formation of an intramolecular hydrogen bond.[14]

Q3: My purified product is contaminated with unreacted starting materials, particularly the aldehyde. How can I effectively remove it?

Residual starting materials can be challenging to remove due to similar polarities with the Schiff base product.[2]

  • Recrystallization: This is often the most effective method for purification.[1][2][12]

    • Protocol: Experiment with various solvents to find one in which your Schiff base is soluble when hot but sparingly soluble at room or colder temperatures. Common solvents include ethanol, methanol, or binary mixtures like ethyl acetate/hexane.[1]

  • Column Chromatography: If recrystallization is not effective, column chromatography can be employed.

    • Recommendation: It is often advisable to use neutral alumina instead of silica gel, as the acidic nature of silica can potentially hydrolyze the Schiff base.[12]

  • Chemical Wash: Unreacted aldehyde can sometimes be removed by washing with a solution of sodium bisulfite.

    • Protocol: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane). Wash the organic solution with a saturated aqueous solution of sodium bisulfite. The bisulfite will form an adduct with the aldehyde, which will be extracted into the aqueous layer. Subsequently, wash the organic layer with water, dry it with an anhydrous salt like Na₂SO₄, and remove the solvent.[15]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Schiff base formation?

The formation of a Schiff base is a two-step process involving a nucleophilic addition followed by an elimination (dehydration).[4][16]

  • Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a hemiaminal or carbinolamine.[6][16]

  • Dehydration: This carbinolamine intermediate is unstable and eliminates a molecule of water to form the stable imine (Schiff base). This step is typically the rate-determining step and is catalyzed by acid.[4]

SchiffBaseMechanism

Q2: How do I choose an appropriate solvent for my reaction?

The choice of solvent can significantly impact the reaction rate and yield.

  • Protic Solvents: Alcohols like ethanol and methanol are commonly used as they can solvate the polar intermediates.[16] In many cases, the reaction can be carried out by simply refluxing the reactants in ethanol.[3][17]

  • Aprotic Solvents: Solvents like toluene or benzene are often used in conjunction with a Dean-Stark apparatus to azeotropically remove water.[3][18]

  • Green Solvents: In line with the principles of green chemistry, water has been explored as a solvent.[3][19] For some reactions, using water can lead to high yields without the need for a catalyst, and the product often precipitates out, simplifying purification.[3][19] Solvent-free, or "neat," conditions, sometimes with microwave irradiation, have also proven effective and environmentally friendly.[18][20][21]

Solvent Type Examples Advantages Considerations
Protic Ethanol, MethanolGood solubility for reactants and intermediates.[16]May require longer reaction times if water is not removed.
Aprotic Toluene, Benzene, DMFAllows for azeotropic removal of water with a Dean-Stark trap.[3][18]Often requires higher temperatures; solvents can be toxic.
Green Water, EthanolEnvironmentally benign, can lead to high yields and easy product isolation.[3][19][22]Product must be insoluble in water for easy separation.
Solvent-Free Neat, GrindingReduces waste, can be very rapid, especially with microwave assistance.[18][20][21]Requires reactants to be liquids or solids that can be effectively mixed.
Q3: What is the role of a catalyst in Schiff base formation?

While some Schiff base reactions proceed without a catalyst, catalysis is often employed to increase the reaction rate.

  • Acid Catalysis: As previously mentioned, a catalytic amount of a weak acid like acetic acid is most common.[2] It facilitates the dehydration of the carbinolamine intermediate.[4]

  • Base Catalysis: While less common, bases like triethylamine can also be used.[18]

  • Metal-Based Catalysts: Transition metal complexes and other heterogeneous catalysts have also been developed to promote Schiff base formation, sometimes under very mild conditions.[23][24][25]

TroubleshootingWorkflow

Q4: How can I monitor the progress of my reaction?

Monitoring the reaction is crucial to determine its completion and to avoid the formation of side products from prolonged reaction times or harsh conditions.

  • Thin Layer Chromatography (TLC): This is the most common and convenient method.[2][4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot. The reaction is considered complete when the spot corresponding to the limiting reagent has disappeared.

  • Spectroscopic Methods: For in-situ monitoring, techniques like FT-IR or NMR spectroscopy can be used to track the disappearance of the carbonyl (C=O) stretch and the appearance of the imine (C=N) stretch.[26][27]

Experimental Protocols

General Protocol for Schiff Base Synthesis (Conventional Heating)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).[3][17]

  • Addition: Add the primary amine (1.0 eq) to the solution. If catalysis is required, add a few drops of glacial acetic acid.[11]

  • Reaction: Heat the mixture to reflux and stir for the required time (typically 2-6 hours). Monitor the reaction progress by TLC.[2][17]

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.[2]

  • Purification: If the product does not precipitate or requires further purification, remove the solvent under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent.[1][12]

Protocol for Water Removal using a Dean-Stark Apparatus
  • Setup: To a round-bottom flask, add the aldehyde (1.0 eq), amine (1.0 eq), and a non-polar solvent that forms an azeotrope with water (e.g., toluene or benzene).[2]

  • Apparatus: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with the same solvent.

  • Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. Upon cooling in the trap, the denser water will separate and collect at the bottom, while the solvent will overflow back into the reaction flask.

  • Completion: Continue refluxing until no more water collects in the trap.

  • Workup: Cool the reaction mixture and isolate the product as described in the general protocol.

References

  • How to purify Schiff base product? - ResearchGate.
  • Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach - STM Journals.
  • REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences.
  • Suitable solvent for Schiff base reaction? - ResearchGate.
  • Optimum pH range for formation of Schiff bases - Chemistry Stack Exchange.
  • What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? - ResearchGate.
  • Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC.
  • Is there an effective way of purifying schiff bases? - ResearchGate.
  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates.
  • (PDF) Optimizing synthesis: Schiff base derivatives produced via one-pot grinding method and their biological activity exploration - ResearchGate.
  • Mechanism of Schiff base (imine) Formation | Download Scientific Diagram - ResearchGate.
  • Ex situ and in situ monitoring of the syntheses of thermochromic Schiff bases - CrystEngComm (RSC Publishing).
  • Chemistry Schiff Bases - sathee jee.
  • Catalyzed Schiff Base synthesis over Bifunctinalized Cobalt/Zinc-Incorporated Mesoporous Silica Nanoparticles under UV irradiation - Journal of Nanostructures.
  • Comparative Study for Synthesis of Schiff Base Ligand.
  • What are solvents used in recrystallization of Schiff base ? | ResearchGate.
  • Schiff base - Wikipedia.
  • 12.6: Reactions of Aldehydes and Ketones with Amines - Chemistry LibreTexts.
  • Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS - NIH.
  • Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex - Prime Scholars.
  • Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry - Jetir.Org.
  • Effect of partially aqueous solutions of different pH's on the hydrolysis rate of some Schiff bases - ResearchGate.
  • (PDF) Optimization of Microwave Assisted synthesis of some Schiff's bases - ResearchGate.
  • Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations - JOCPR.
  • OPTIMIZATION OF MICROWAVE ASSISTED SOLVENT-FREE SYNTHESIS OF SOME SCHIFF BASES Original Article - ResearchGate.
  • Different Schiff Bases—Structure, Importance and Classification - PMC - NIH.
  • Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands - RSC Publishing.
  • SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE.
  • Observation and Kinetic Characterization of Transient Schiff Base Intermediates by CEST NMR Spectroscopy - PubMed.
  • (PDF) Schiff Base Complexes for Catalytic Application - ResearchGate.
  • Efficient Synthesis of a Schiff Base Copper(II) Complex Using a Microfluidic Device - MDPI.
  • (PDF) Real-Time Spectroscopic and Microscopic Investigations of Solid-State Reaction of Schiff Bases and Their Optical-Waveguiding Properties - ResearchGate.
  • 86 questions with answers in IMINES | Science topic - ResearchGate.
  • Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives.
  • 16.10.1: Addition of 1º Amines to form Imines - Chemistry LibreTexts.
  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC - NIH.
  • Formation of Imines and Enamines - Chemistry Steps.
  • Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC - NIH.
  • What are the conditions used for schiff base reaction? - ResearchGate.
  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing).
  • Schiff base reaction - ResearchGate.
  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry.

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Technical Support Center: Navigating Solubility Challenges with 2-Amino-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-5-methoxybenzaldehyde. This resource is designed to provide practical, in-depth solutions to one of the most common hurdles encountered with this versatile reagent: its poor solubility. By understanding the underlying chemical principles and exploring proven strategies, you can optimize your reaction conditions for greater success.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative data is not extensively published, based on its structure—a polar aromatic amine and an aldehyde on a benzene ring with a methoxy group—and data from analogous compounds like 4-aminobenzaldehyde, we can infer its solubility profile. This compound is generally expected to be soluble in polar organic solvents such as alcohols (methanol, ethanol), and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][2] Its solubility in non-polar solvents like hexane is expected to be low. Water solubility is also limited.[2][3]

Q2: I'm observing my this compound turning into a hard, insoluble mass. What is happening?

A2: This is a common issue with aminobenzaldehydes.[4][5] These compounds are prone to self-condensation or polymerization, especially when stored improperly or over extended periods.[4][5] The amino group of one molecule can react with the aldehyde group of another, leading to the formation of larger, insoluble polymeric materials. It is crucial to use a fresh, high-purity sample for best results.

Q3: Can I heat the mixture to dissolve the this compound?

A3: Heating can be an effective way to increase the solubility of many compounds, including this compound. However, caution is advised. As mentioned, this compound can undergo self-condensation, and heating can accelerate this process, potentially leading to a lower yield of your desired product and the formation of insoluble byproducts. Gentle heating is recommended, and the reaction should be monitored closely.

Q4: How does pH affect the solubility of this compound?

A4: The amino group in this compound is basic and can be protonated under acidic conditions to form an ammonium salt.[1] This salt form is generally more soluble in polar protic solvents, including water, than the neutral compound. This property can be leveraged in certain reactions, such as the Pictet-Spengler reaction, which is often carried out under acidic conditions.[6]

Troubleshooting Guide: Overcoming Poor Solubility in Reactions

Issue 1: Difficulty Dissolving this compound for a Schiff Base Condensation

Schiff base formation is a cornerstone reaction for this compound. If you're struggling to get your starting material into solution, consider the following systematic approach.

Step-by-Step Troubleshooting:

  • Solvent Selection:

    • Initial Choice: Start with a polar protic solvent like absolute ethanol or methanol.[7] These are commonly used for Schiff base synthesis and can often dissolve the reactants with gentle warming.

    • Alternative Solvents: If solubility remains an issue, consider more powerful polar aprotic solvents like DMF. In some cases, a mixture of solvents can be effective. For instance, you can dissolve the amine in a minimum amount of DMF and then dilute it with ethanol or methanol.[8] Glacial acetic acid can also serve as both a solvent and a catalyst for this reaction.[9]

  • The Use of Co-solvents:

    • A small amount of a co-solvent can significantly enhance solubility. For reactions in less polar solvents like toluene (which can be used with a Dean-Stark trap to remove water), adding a small amount of a more polar solvent can be beneficial.

  • Temperature Optimization:

    • Gentle heating to reflux is a standard procedure for many Schiff base syntheses.[7] However, be mindful of the potential for self-condensation. Monitor your reaction by TLC to ensure the formation of the desired product and not just decomposition or polymerization of the starting material.

  • Catalysis:

    • A few drops of a catalytic acid, such as glacial acetic acid, can increase the rate of reaction.[7][9] This can be particularly helpful if the reaction is sluggish at a lower temperature where solubility is a challenge.

Workflow for Solvent Selection in Schiff Base Synthesis:

start Start: Poor Solubility of This compound solvent_choice Select Solvent System start->solvent_choice ethanol_methanol Ethanol or Methanol (with gentle heating) solvent_choice->ethanol_methanol Initial Attempt dmf_mix DMF/Ethanol Mixture solvent_choice->dmf_mix If still insoluble acetic_acid Glacial Acetic Acid (Solvent & Catalyst) solvent_choice->acetic_acid Alternative success Reaction Proceeds ethanol_methanol->success dmf_mix->success acetic_acid->success

Caption: Solvent selection workflow for Schiff base synthesis.

Issue 2: Poor Yields in a Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and related heterocyclic structures.[6][10] Success in this reaction is highly dependent on achieving a homogeneous solution.

Step-by-Step Troubleshooting:

  • Acid Catalyst and Solvent Compatibility:

    • The Pictet-Spengler reaction is typically acid-catalyzed.[6] The choice of acid and solvent are intertwined.

    • Protic Solvents with Acid: Using a protic solvent like methanol with an acid catalyst (e.g., hydrochloric acid) is a traditional approach.[6] The acidic conditions will protonate the amine, which can improve solubility.

    • Aprotic Solvents with Acid: Aprotic solvents such as dichloromethane (DCM) or toluene with an acid like trifluoroacetic acid (TFA) can sometimes provide superior yields.[6][11]

  • Temperature Control:

    • Some Pictet-Spengler reactions proceed well at room temperature, while others require heating.[11] If the reaction is slow, gentle heating can be beneficial. Conversely, if you observe decomposition, running the reaction at a lower temperature (e.g., 0 °C) may be necessary.[11]

  • Anhydrous Conditions:

    • Unless your aldehyde reactant is in an aqueous solution, it is generally advisable to run the reaction under anhydrous conditions, as water can interfere with the formation of the key iminium ion intermediate.[11]

Decision Matrix for Pictet-Spengler Reaction Conditions:

start Start: Low Yield in Pictet-Spengler Reaction conditions Evaluate Reaction Conditions start->conditions solvent_acid Solvent/Acid Combination conditions->solvent_acid temp Temperature conditions->temp protic Protic (Methanol) + HCl solvent_acid->protic aprotic Aprotic (DCM) + TFA solvent_acid->aprotic rt Room Temperature temp->rt heat Gentle Heating (40-60°C) temp->heat If reaction is slow cool Cooling (0°C) temp->cool If decomposition occurs outcome Optimized Yield protic->outcome aprotic->outcome rt->outcome heat->outcome cool->outcome

Sources

Preventing self-condensation of 2-Amino-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Self-Condensation

Welcome to the technical support center for 2-Amino-5-methoxybenzaldehyde. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges associated with the use of this versatile reagent, particularly the prevention of its self-condensation. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure the success of your experiments.

I. Understanding the Challenge: The Self-Condensation of this compound

Question: What is the self-condensation of this compound and why does it occur?

Answer: The self-condensation of this compound is a reaction where two or more molecules of the compound react with each other. This typically occurs through an acid-catalyzed process where the amino group of one molecule acts as a nucleophile, attacking the aldehyde group of another. This can lead to the formation of dimeric, trimeric, or even polymeric byproducts, which are often highly colored and can be difficult to remove from the desired product. The presence of both a nucleophilic amino group and an electrophilic aldehyde group in the same molecule makes it susceptible to this unwanted side reaction.

II. Troubleshooting Guide: Proactive and Reactive Strategies

This section provides detailed answers to common issues encountered during reactions involving this compound.

A. Reaction Condition Optimization

Question: My reaction is turning dark and I'm observing a significant amount of an insoluble byproduct. How can I adjust my reaction conditions to prevent this?

Answer: The formation of dark, insoluble byproducts is a classic sign of self-condensation. To mitigate this, careful control of your reaction conditions is paramount. Here are key parameters to consider:

  • pH Control: The self-condensation of aminobenzaldehydes is often acid-catalyzed. Maintaining a neutral or slightly basic pH can significantly reduce the rate of this side reaction. If your desired reaction requires acidic conditions, consider using the mildest possible acid catalyst and the lowest effective concentration. A pH range of 7-8 is often a good starting point for reactions where the aldehyde is intended to react with another nucleophile.

  • Temperature Management: Higher temperatures can accelerate the rate of self-condensation. Whenever possible, run your reactions at lower temperatures. Room temperature or even 0 °C can be effective in minimizing byproduct formation. If heating is necessary for your desired transformation, aim for the lowest possible temperature that allows the primary reaction to proceed at a reasonable rate.

  • Solvent Selection: The choice of solvent can influence the stability of this compound. Aprotic solvents are generally preferred over protic solvents like alcohols, as the latter can participate in acid-base equilibria that may promote self-condensation.

ParameterRecommended ConditionRationale
pH Neutral to slightly basic (pH 7-8)Minimizes acid-catalyzed self-condensation.
Temperature Low to ambient (0 °C to RT)Reduces the rate of the unwanted side reaction.
Solvent Aprotic (e.g., THF, Dichloromethane)Avoids protic solvent participation in proton transfer.
B. Protecting Group Strategies

Question: I need to perform a reaction that is incompatible with a free amino or aldehyde group. What protecting group strategies can I employ for this compound?

Answer: Protecting either the amino or the aldehyde group is a highly effective strategy to prevent self-condensation and allow for selective reactions at other sites.

1. Protecting the Amino Group:

The nucleophilicity of the amino group is a key driver of self-condensation. By temporarily converting it to a less reactive functional group, you can prevent it from attacking the aldehyde. Carbamates are an excellent choice for amine protection due to their stability and the variety of conditions available for their removal.[1][2]

  • tert-Butoxycarbonyl (Boc) Group:

    • Protection: React this compound with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or sodium bicarbonate.

    • Stability: The Boc group is stable to a wide range of non-acidic reagents.

    • Deprotection: Removed with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).[2]

  • Carboxybenzyl (Cbz) Group:

    • Protection: React with benzyl chloroformate in the presence of a base.

    • Stability: Stable to acidic and some basic conditions.

    • Deprotection: Removed by catalytic hydrogenolysis (H₂/Pd-C), which is a mild method that often does not affect other functional groups.[2]

Workflow for Amine Protection:

G A This compound B Add (Boc)₂O / Base or Benzyl Chloroformate / Base A->B C N-Protected Aldehyde B->C D Perform Desired Reaction (e.g., Grignard, Wittig) C->D E Protected Product D->E F Deprotection (TFA for Boc; H₂/Pd-C for Cbz) E->F G Final Product with Free Amino Group F->G

Caption: Workflow for Amine Protection Strategy.

2. Protecting the Aldehyde Group:

If the intended reaction involves the amino group, protecting the aldehyde is necessary. Acetals are the most common protecting groups for aldehydes and are stable under basic and nucleophilic conditions.[3][4]

  • Acetal Formation:

    • Protection: React this compound with a diol, such as ethylene glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with removal of water.

    • Stability: Acetals are stable to strong bases, organometallics, and hydrides.[5]

    • Deprotection: Hydrolyzed back to the aldehyde using aqueous acid.[3]

Workflow for Aldehyde Protection:

G A This compound B Add Ethylene Glycol / Acid Catalyst (with water removal) A->B C Acetal-Protected Amine B->C D Perform Desired Reaction (e.g., N-alkylation, acylation) C->D E Protected Product D->E F Deprotection (Aqueous Acid) E->F G Final Product with Free Aldehyde F->G

Caption: Workflow for Aldehyde Protection Strategy.

C. Analytical Monitoring and Purification

Question: How can I monitor my reaction to detect the formation of self-condensation byproducts, and how can I remove them if they form?

Answer: Vigilant reaction monitoring and appropriate purification techniques are crucial for obtaining a pure product.

1. Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective way to monitor the progress of your reaction.[6]

    • Procedure: Spot the starting material, your reaction mixture, and a co-spot on a silica gel plate.

    • Visualization: The self-condensation products are often more polar and may appear as new spots with lower Rf values than the starting material or the desired product. They are also frequently colored, which can aid in their detection.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the ratio of desired product to byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aldehyde proton of the starting material and the appearance of new signals corresponding to the product and any byproducts.[7][8] The self-condensation products will have complex aromatic and aliphatic signals that can be distinguished from the desired product.

2. Purification:

If self-condensation byproducts do form, several purification methods can be employed:

  • Recrystallization: This is often the most effective method for removing impurities if your desired product is a crystalline solid.[9][10] Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from the more polar self-condensation byproducts.[10] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Acid-Base Extraction: A purification process involving acidification to solubilize the aminobenzaldehyde, followed by filtration of insoluble impurities, and then neutralization to precipitate the purified product can be effective.[11]

TechniqueApplicationKey Considerations
TLC Rapid, qualitative monitoringChoose an appropriate solvent system to achieve good separation.
HPLC Quantitative analysisMethod development may be required for optimal separation.
NMR Structural confirmation and reaction progressUseful for identifying characteristic peaks of reactants and products.
Recrystallization Purification of solid productsSolvent selection is critical for good recovery and purity.
Column Chromatography Separation of product from byproductsCan be time-consuming but offers high purity.
Acid-Base Extraction Purification based on solubilityEffective for removing non-basic impurities.[11]

III. Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a reaction with a strong base like an organolithium reagent?

A1: It is not recommended to use unprotected this compound with strong bases. The amino group is acidic enough to be deprotonated by strong bases, which would quench the reagent. Additionally, the aldehyde group is susceptible to nucleophilic attack. It is highly advisable to protect the amino group, for example as a Boc-carbamate, before introducing a strong organometallic nucleophile.

Q2: I am trying to form a Schiff base (imine) with this compound. What conditions should I use to favor this reaction over self-condensation?

A2: To favor Schiff base formation, you can use a dehydrating agent or a Dean-Stark trap to remove the water formed during the reaction, which will drive the equilibrium towards the imine product.[12][13] Running the reaction at a neutral pH and at a moderate temperature will also help to minimize self-condensation. The addition of a catalytic amount of a mild acid, such as acetic acid, can promote imine formation without significantly accelerating self-condensation.[12]

Q3: Is this compound stable during storage?

A3: this compound can be sensitive to light, air, and acidic conditions over time, which can lead to discoloration and the formation of self-condensation products. It should be stored in a tightly sealed container, protected from light, and in a cool, dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

IV. References

  • Purification of N-substituted aminobenzaldehydes. (n.d.). Google Patents. Retrieved January 7, 2026, from

  • Carbamate Protective Groups. (2014, March 23). Chem-Station Int. Ed. Retrieved January 7, 2026, from [Link]

  • Protecting Groups For Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved January 7, 2026, from [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2020, May 18). YouTube. Retrieved January 7, 2026, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. (n.d.). Retrieved January 7, 2026, from [Link]

  • Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. (2022, July 22). Pearson. Retrieved January 7, 2026, from [Link]

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (n.d.). Retrieved January 7, 2026, from [Link]

  • Acetals as Protecting Groups. (2021, December 27). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025, July 16). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved January 7, 2026, from [Link]

  • nucleophilic addition - carbonyl compounds and hydrogen cyanide. (n.d.). Chemguide. Retrieved January 7, 2026, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]

  • Protecting Groups List. (n.d.). SynArchive. Retrieved January 7, 2026, from [Link]

  • Monitoring Reactions by NMR. (n.d.). Retrieved January 7, 2026, from [Link]

  • NMR in Lab- Monitoring Reaction Progress. (2022, October 4). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]

  • Acetals as Protecting Groups. (2020, May 10). YouTube. Retrieved January 7, 2026, from [Link]

  • Purification: How To. (n.d.). Department of Chemistry : University of Rochester. Retrieved January 7, 2026, from [Link]

  • Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. (n.d.). Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved January 7, 2026, from [Link]

  • Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

  • Introduction to Nucleophilic Addition of Ketones and Aldehydes. (2021, March 31). Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Nucleophilic Addition To Carbonyls. (2022, September 9). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Synthesis and Characterization of new schiffbases derived from 2-hydroxybenzaldehye and amino acids and their vanadyl Complexes. (2025, August 5). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Degradation of NSC-281612 (4-[bis[2-[(Methylsulfonyl)Oxy]ethyl]amino]-2-methyl-benzaldehyde), an Experimental Antineoplastic Agent: Effects of PH, Solvent Composition, (SBE)7m-β-CD, and HP-β-CD on Stability. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Nucleophilic Additions to Ketones and Aldehydes. (2024, March 2). YouTube. Retrieved January 7, 2026, from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved January 7, 2026, from [Link]

  • Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. (n.d.). Retrieved January 7, 2026, from [Link]

  • Convenient and Clean Synthesis of Imines from Primary Benzylamines. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Comparison of the HPLC and the TLC Techniques for the Determination of Biogenic Amines Spiked to Sausage and Smoked Herring Samples. (2018, March 19). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. (2020, May 7). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, August 8). ResearchGate. Retrieved January 7, 2026, from [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding catalyst selection for chemical reactions involving 2-Amino-5-methoxybenzaldehyde. Our focus is on providing practical, field-proven insights to overcome common experimental challenges.

Introduction

This compound is a versatile building block in organic synthesis, frequently employed in the construction of heterocyclic scaffolds, notably quinolines, which are of significant interest in medicinal chemistry. The success of these syntheses is critically dependent on the appropriate selection of a catalyst. This guide is designed to assist you in navigating the complexities of catalyst choice and troubleshooting common issues encountered during your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for two primary transformations of this compound: Friedländer Annulation for quinoline synthesis and Reductive Amination.

FAQ 1: Quinoline Synthesis via Friedländer Annulation

Q1.1: What are the most common types of catalysts for the Friedländer synthesis using this compound, and how do I choose the right one?

A: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde with a compound containing an α-methylene group. The choice between acid and base catalysis is a critical first step.

  • Acid Catalysts: These are frequently used and include both Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), H₂SO₄) and Lewis acids (e.g., ZnCl₂, In(OTf)₃).[1][2] Lewis acids, in particular, can offer high selectivity. For instance, In(OTf)₃ has been shown to be highly effective for the selective formation of the Friedländer product.[2]

  • Base Catalysts: Bases like KOH and NaOH can also effectively catalyze the reaction.[1]

  • "Green" Catalysts: There is a growing interest in more environmentally friendly options. Nanocatalysts, such as those based on copper, zinc oxide, and iron oxides, offer advantages like high surface area, reactivity, and potential for recycling.[3] For example, ZnO/carbon catalysts have been successfully used in solvent-free Friedländer condensations.[3]

The choice of catalyst depends on several factors:

  • Substrate Scope: The nature of the α-methylene carbonyl compound can influence the optimal catalyst.

  • Reaction Conditions: Some catalysts require harsher conditions (higher temperatures), while others can function under milder, ambient temperatures.[4]

  • Desired Selectivity: In cases where side reactions are possible, a highly selective catalyst like In(OTf)₃ may be preferable.[2]

Q1.2: I am observing low yields in my Friedländer synthesis. What are the likely causes and how can I troubleshoot this?

A: Low yields in Friedländer synthesis can stem from several issues. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

start Low Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions purity Verify Reagent Purity start->purity catalyst_sol Inactive catalyst? - Use fresh catalyst. - Ensure anhydrous conditions for Lewis acids. catalyst->catalyst_sol conditions_sol Suboptimal conditions? - Screen different solvents. - Optimize temperature and reaction time. conditions->conditions_sol purity_sol Impure reagents? - Purify starting materials. - Check for contaminants that could poison the catalyst. purity->purity_sol

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

  • Catalyst Inactivity: Lewis acid catalysts, in particular, can be sensitive to moisture. Ensure your catalyst is fresh and handled under anhydrous conditions.[5]

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly. Systematically screen a range of temperatures (e.g., from room temperature to reflux).[6]

    • Solvent: The choice of solvent can impact catalyst activity and solubility of reactants. Consider screening various solvents.[6]

    • Catalyst Loading: Insufficient catalyst loading can lead to low conversion. Conversely, excessive loading might promote side reactions. An optimization of the catalyst loading is often necessary.[6][7]

  • Reagent Purity: Impurities in either this compound or the α-methylene carbonyl compound can lead to side reactions or catalyst poisoning.[8]

Q1.3: How do I choose between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?

A: The decision between a homogeneous and heterogeneous catalyst depends on your experimental priorities.

Catalyst TypeAdvantagesDisadvantagesBest For
Homogeneous - High selectivity- Milder reaction conditions- Difficult to separate from the product- Catalyst recycling is challenging- Small-scale synthesis- Reactions requiring high selectivity
Heterogeneous - Easy separation from the reaction mixture- Catalyst is often recyclable- Can have lower activity than homogeneous counterparts- Potential for mass transfer limitations- Large-scale synthesis- Environmentally friendly ("green") processes

Table 1: Comparison of Homogeneous and Heterogeneous Catalysts.[1]

FAQ 2: Reductive Amination

Q2.1: I want to perform a reductive amination with this compound. What are my catalyst options?

A: Reductive amination involves the formation of a Schiff base followed by its reduction. The choice of catalyst and reducing agent is crucial.[9]

  • Heterogeneous Catalysis with H₂: Noble metal catalysts like Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are highly effective in the presence of hydrogen gas.[9] These are often preferred for their ease of removal (filtration).

  • Stoichiometric Hydride Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is widely used for reductive aminations.[9][10] It is particularly useful for acid-sensitive substrates.

  • Transfer Hydrogenation: Iridium-based catalysts can be used with a hydrogen source like ammonium formate.[11][12] This method avoids the need for high-pressure hydrogenation equipment.

Catalyst Selection Logic for Reductive Amination

start Select Catalyst for Reductive Amination pressure High-Pressure H₂ Available? start->pressure acid_sensitive Acid-Sensitive Substrate? pressure->acid_sensitive No pt_c Use Pt/C or Pd/C with H₂ pressure->pt_c Yes nabh_oac3 Use NaBH(OAc)₃ acid_sensitive->nabh_oac3 Yes ir_catalyst Consider Ir-Catalyst with Formate acid_sensitive->ir_catalyst No

Caption: Logic for selecting a reductive amination catalyst.

Q2.2: My reductive amination is producing the corresponding alcohol as a byproduct. How can I minimize this?

A: The formation of the alcohol byproduct (from the reduction of the aldehyde) is a common issue, especially with highly reactive reducing agents.

  • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally more selective for the imine reduction over the aldehyde reduction compared to stronger reducing agents like sodium borohydride (NaBH₄).[10]

  • Control the Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired reductive amination pathway.

  • Pre-formation of the Imine: In some cases, allowing the aldehyde and amine to stir together for a period before adding the reducing agent can increase the concentration of the imine intermediate, leading to a higher yield of the desired amine.

Part 2: Troubleshooting Guide for Catalyst Deactivation

Catalyst deactivation is a significant challenge that can lead to decreased reaction rates, lower yields, and inconsistent results.[13]

Issue: My reaction starts well but then slows down or stops completely.

This is a classic sign of catalyst deactivation. The primary suspect when working with molecules like this compound, which contains an amino group, is catalyst poisoning.

Q: Why is catalyst poisoning a concern with this compound?

A: The amino group (-NH₂) contains a lone pair of electrons on the nitrogen atom. This lone pair can strongly coordinate to the active sites of transition metal catalysts (e.g., Palladium, Platinum, Rhodium), effectively "poisoning" them and rendering them inactive.[14][15] This is a form of chemical deactivation.[14]

Troubleshooting Catalyst Deactivation

Potential CauseDiagnostic StepsRecommended Solutions
Catalyst Poisoning - Analyze starting materials for impurities (e.g., sulfur compounds).- Perform surface analysis of the recovered catalyst (e.g., XPS).[13]- Purify starting materials and solvents rigorously.- Consider using a scavenger resin to remove potential poisons.- Increase catalyst loading as a temporary measure.[13]
Thermal Deactivation (Sintering) - Characterize the recovered catalyst using TEM to observe particle size.[13]- Optimize the reaction to run at the lowest possible temperature.- Choose a catalyst with higher thermal stability or a different support.
Fouling - Visually inspect the catalyst for changes in appearance.- Wash the recovered catalyst and test its activity.- Improve stirring to enhance mass transfer.- If possible, wash the catalyst with a suitable solvent to remove deposited material.[14]

Table 2: Troubleshooting Guide for Catalyst Deactivation.

Catalyst Regeneration

In some cases, a deactivated catalyst can be regenerated. For fouling, washing with an appropriate solvent may restore activity.[14] For poisoning, regeneration is more complex. If the poison is reversibly bound, extensive washing or treatment with a displacing agent might be effective. For severe poisoning or sintering, catalyst replacement is often the only viable option.

Part 3: Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrates and equipment.

Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.[1]

Materials:

  • This compound (1.0 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, the α-methylene carbonyl compound, and toluene.

  • Add the p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination using 5% Pt/C

This protocol provides a method for reductive amination using a heterogeneous catalyst and hydrogen gas.[9]

Materials:

  • This compound (10 mmol)

  • Primary or secondary amine (10 mmol)

  • 5% Platinum on carbon (Pt/C) (20 wt%)

  • Ethyl acetate (50 mL)

  • Hydrogen gas (H₂)

Procedure:

  • In a round-bottom flask, dissolve this compound and the amine in ethyl acetate.

  • Carefully add the 5% Pt/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen balloon at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with additional ethyl acetate.

  • Combine the filtrates and remove the solvent in vacuo.

  • Purify the resulting crude product by column chromatography.

References

  • A Comparative Guide to Catalysts for the Reductive Amination of 2-Aminobenzaldehydes. Benchchem.
  • Screening of solvents, reaction temperature and catalyst loading a. ResearchGate.
  • Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis. Benchchem.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.
  • Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. PMC - NIH.
  • Technical Support Center: Catalyst Deactivation in Reactions with 2-Amino-4-cyclopropylbenzonitrile. Benchchem.
  • 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • optimization of temperature and catalyst for 2-Benzoylbenzaldehyde synthesis. Benchchem.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
  • Catalysts for Reductive Amination. Kanto Chemical Co., Inc.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing).
  • The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. ResearchGate.
  • Optimizing the Local Chemical Environment on a Bifunctional Helical Peptide Scaffold Enables Enhanced Enantioselectivity and Cooperative Catalysis. PMC - NIH.
  • Accelerated Chemical Reaction Optimization using Multi-Task Learning. ChemRxiv.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC - NIH.
  • How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal.
  • This compound. PubChem.
  • Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate.
  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. NIH.
  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH.
  • Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde. Benchchem.
  • High-efficiency activation of C-H bond to synthesize the p-methoxy benzaldehyde over MnO2/CNTs/Gr catalyst. ResearchGate.
  • Technical Support Center: Catalyst Poisoning by Sulfur-Containing Amino Acids in Synthesis. Benchchem.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Amino-5-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-Amino-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield. What are the most common initial factors to investigate?

A1: Low conversion rates in reactions with this compound often stem from a few primary areas. Systematically investigating these can typically pinpoint the issue:

  • Reagent Purity and Stability: this compound can be susceptible to oxidation and degradation, especially if not stored correctly.[1] The presence of impurities in either the aldehyde or the coupling partner can inhibit the reaction or lead to unwanted side products.

  • Reaction Conditions: Factors such as temperature, reaction time, solvent, and catalyst choice are critical and highly dependent on the specific reaction being performed.[2]

  • Atmospheric Control: The amino group in this compound makes it sensitive to air, particularly oxygen.[1] Running reactions under an inert atmosphere (e.g., nitrogen or argon) can be crucial.

Q2: I'm observing the formation of multiple side products in my reaction mixture. What are the likely culprits and how can I minimize them?

A2: The formation of side products is a common challenge. With this compound, the primary side reactions often involve:

  • Oxidation: The aminobenzaldehyde can oxidize, leading to colored impurities and reducing the concentration of the starting material.[3] To mitigate this, ensure your starting material is pure, degas your solvent, and maintain an inert atmosphere throughout the reaction.

  • Self-Condensation or Polymerization: Under certain conditions, especially with prolonged heating or in the presence of strong acids or bases, aminobenzaldehydes can undergo self-condensation reactions.

  • Incomplete Intermediate Reactions: In multi-step, one-pot syntheses, intermediates may not fully convert to the desired product. For example, in Schiff base formations, the initial hemiaminal may not fully dehydrate to the imine.[4]

Troubleshooting Guide: Specific Reaction Types

This section provides detailed troubleshooting for common reactions involving this compound.

Issue 1: Low Yield in Schiff Base (Imine) Formation

The condensation of this compound with a primary amine to form a Schiff base is a fundamental reaction. Low yields are often traced back to the reaction equilibrium.

Potential Cause: The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct.[5][6] If water is not effectively removed, the equilibrium will not favor the product, leading to low conversion.

Solutions:

  • Azeotropic Removal of Water: Employ a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[7] This continuously removes water from the reaction mixture, driving the equilibrium towards the product.

  • Use of Dehydrating Agents: Incorporate molecular sieves (3Å or 4Å) directly into the reaction mixture to sequester water as it is formed.[7]

  • Catalyst Optimization: While many Schiff base formations proceed without a catalyst, a catalytic amount of a mild acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TsOH), can accelerate the reaction.[8] However, be cautious as strong acidic conditions can sometimes promote side reactions.[7]

Parameter Recommendation Rationale
Solvent Toluene, Benzene, ChloroformForms an azeotrope with water for effective removal.
Catalyst Glacial Acetic Acid, p-TsOH (catalytic)Protonates the carbonyl oxygen, making the carbon more electrophilic.
Temperature RefluxProvides the necessary activation energy and facilitates azeotropic water removal.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the 2-aminobenzaldehyde.

Experimental Protocol: Optimized Schiff Base Formation

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent) and the primary amine (1-1.1 equivalents) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Continue refluxing until the starting materials are consumed.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude Schiff base, which can then be purified by recrystallization or column chromatography.

Troubleshooting Workflow for Schiff Base Formation

start Low Schiff Base Yield check_water Is water being actively removed? start->check_water add_dehydrating Add molecular sieves or use a Dean-Stark trap. check_water->add_dehydrating No check_catalyst Is an acid catalyst being used? check_water->check_catalyst Yes add_dehydrating->check_catalyst add_catalyst Add catalytic p-TsOH or acetic acid. check_catalyst->add_catalyst No check_atmosphere Is the reaction under inert atmosphere? check_catalyst->check_atmosphere Yes add_catalyst->check_atmosphere use_inert Purge with N2 or Ar and maintain positive pressure. check_atmosphere->use_inert No check_purity Are starting materials pure? check_atmosphere->check_purity Yes use_inert->check_purity purify_reagents Purify starting materials before reaction. check_purity->purify_reagents No end Improved Yield check_purity->end Yes purify_reagents->end

Caption: Troubleshooting workflow for low Schiff base yield.

Issue 2: Low Conversion in Quinazoline Synthesis

The synthesis of quinazolines from this compound is a common and important transformation. Low conversion rates can arise from several factors related to the reaction mechanism and conditions.

Potential Cause: Quinazoline synthesis often involves a cyclocondensation reaction. The success of this reaction is highly dependent on the choice of the nitrogen source, the catalyst, and the reaction conditions to favor the ring-closing step.

Solutions:

  • Nitrogen Source: The choice of the second nitrogen source is critical. Common reagents include ammonium salts, urea, or primary amines.[9][10] The reactivity of these can vary significantly.

  • Catalyst and Oxidant: Many modern quinazoline syntheses utilize a catalyst, often a transition metal like copper or iron, and an oxidant to facilitate the cyclization and aromatization steps.[10] Molecular iodine in the presence of an oxidant like oxygen can also be effective.[9]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for quinazoline formation by providing rapid and uniform heating.[11]

Parameter Recommendation Rationale
Nitrogen Source Ammonium chloride, Urea, BenzylaminesProvides the second nitrogen atom for the quinazoline ring.
Catalyst/Promoter CuCl, Ce(NO₃)₂·6H₂O, I₂Catalyzes the condensation and/or oxidation steps.[10]
Solvent DMSO, DMF, TolueneHigh-boiling polar aprotic solvents are often effective.
Temperature 80-120 °C or MicrowaveHigher temperatures are often required to drive the cyclization.

Experimental Protocol: Copper-Catalyzed Quinazoline Synthesis

  • In a reaction vessel, combine this compound (1 equivalent), an appropriate amine or ammonium salt (1.5-2 equivalents), a copper catalyst (e.g., CuCl, 5-10 mol%), and a suitable ligand if required (e.g., 2,2'-bipyridine).

  • Add a high-boiling solvent such as DMSO or DMF.

  • Heat the reaction mixture to 100-120 °C and monitor by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

  • Collect the solid by filtration and purify by column chromatography or recrystallization.

Logical Flow for Quinazoline Synthesis Optimization

start Start with this compound reagents Select Nitrogen Source Ammonium Salt Urea Primary Amine start->reagents conditions Choose Reaction Conditions Catalyst (e.g., Cu, I₂) Solvent (e.g., DMSO) Temperature (Heat or MW) reagents->conditions reaction Perform Cyclocondensation conditions->reaction workup Workup & Purification Precipitation Filtration Chromatography reaction->workup product Quinazoline Product workup->product

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and scale-up of 2-Amino-5-methoxybenzaldehyde and its derivatives. These compounds are valuable intermediates in the pharmaceutical and fine chemical industries. This document addresses common challenges through a troubleshooting guide and frequently asked questions, emphasizing the underlying chemical principles to empower users to resolve issues effectively.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis. The typical synthetic route involves the formylation of an electron-rich precursor, such as 3-methoxyaniline. The Vilsmeier-Haack reaction is a common and powerful method for this transformation.[1][2][3]

Issue 1: Low or No Product Yield

One of the most frequent challenges is a lower-than-expected yield of the desired aminobenzaldehyde.

Potential Causes & Recommended Solutions

Potential Cause Analysis & Explanation Recommended Action & Scientific Rationale
Degraded or Impure Reagents The Vilsmeier-Haack reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is highly sensitive to moisture.[1] DMF can also degrade over time to form dimethylamine, which can interfere with the reaction.[4]Action: Use freshly distilled or new bottles of POCl₃ and anhydrous DMF.[4] Rationale: Ensuring the absence of water and other impurities is critical as they can quench the highly reactive Vilsmeier reagent, a chloroiminium ion, preventing the electrophilic aromatic substitution from occurring.[1][3]
Insufficient Substrate Reactivity The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, which requires an electron-rich aromatic ring for the reaction to proceed efficiently.[2][3] The Vilsmeier reagent is a relatively weak electrophile.[3][5]Action: Confirm that the starting aniline or phenol derivative has sufficient electron-donating groups. If the substrate is only moderately activated, consider increasing the reaction temperature.[4] Rationale: Increasing thermal energy can help overcome the activation barrier for the electrophilic attack on less reactive aromatic systems.
Inadequate Reaction Temperature For less reactive substrates, the reaction rate at room temperature or 0°C may be too slow to be practical.[4]Action: Gradually increase the reaction temperature, for example, to 40-60°C, while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] Rationale: Reaction kinetics are temperature-dependent. A modest increase in temperature can significantly accelerate the rate of formylation.
Incomplete Hydrolysis of Iminium Intermediate The reaction initially forms an iminium ion intermediate which must be hydrolyzed during the workup to yield the final aldehyde.[2][6] Incomplete hydrolysis is a common cause of low yield.Action: Ensure thorough quenching of the reaction mixture in ice water, often with a base like sodium acetate or sodium hydroxide, followed by vigorous stirring to facilitate complete hydrolysis.[2][5] Rationale: The iminium intermediate is stable under anhydrous acidic conditions. Aqueous workup provides the necessary water molecules to hydrolyze the C=N bond to the C=O bond of the aldehyde.
Issue 2: Formation of Side Products & Impurities

The appearance of unexpected spots on a TLC plate indicates the formation of side products, complicating purification and reducing the yield of the target molecule.

Potential Causes & Recommended Solutions

Potential Cause Analysis & Explanation Recommended Action & Scientific Rationale
Di-formylation If the aromatic substrate has multiple activated positions, di-formylation can occur, especially with an excess of the formylating agent.[1][7]Action: Carefully control the stoichiometry. Start with a 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate.[2][4] Monitor the reaction closely and stop it once the formation of the desired mono-formylated product is maximized. Rationale: By limiting the amount of the electrophile (Vilsmeier reagent), the statistical probability of a second formylation event on the same molecule is significantly reduced.
Polymerization/Resin Formation Phenolic and anilinic substrates can be prone to polymerization or resinification, particularly under harsh acidic conditions or at elevated temperatures.[7]Action: Maintain the lowest effective reaction temperature. Ensure slow, controlled addition of reagents to manage exothermic events. Quench the reaction as soon as the starting material is consumed to minimize exposure to acidic conditions.[7] Rationale: Polymerization is often a competing side reaction with a higher activation energy. Keeping the temperature low and reaction time short favors the desired formylation pathway.
N-Formylation or O-Formylation If the substrate contains other nucleophilic sites, such as hydroxyl or secondary amine groups, formylation can occur at these positions.[1]Action: The Vilsmeier-Haack reaction is generally selective for C-formylation of the aromatic ring. However, if N- or O-formylation is observed, consider using protecting groups for these functionalities before the formylation step. Rationale: Protecting sensitive functional groups ensures that the electrophilic attack occurs only at the desired position on the aromatic ring.
Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating the pure this compound derivative can be challenging.

Potential Causes & Recommended Solutions

Potential Cause Analysis & Explanation Recommended Action & Scientific Rationale
Product Instability Aminobenzaldehydes can be unstable and may undergo self-condensation or polymerization upon standing, especially if impure.[8]Action: Use the product immediately after purification if possible.[8] For storage, ensure the product is dry and stored under an inert atmosphere at a low temperature.[9] Rationale: Reducing exposure to air, moisture, and light minimizes degradation pathways.
Formation of Emulsions During Workup The presence of both basic (amino) and acidic (if any) functionalities, along with organic solvents and aqueous layers, can lead to persistent emulsions during extraction.[4]Action: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. If an emulsion persists, filtration through a pad of Celite® can help break it. Rationale: Increasing the polarity of the aqueous phase makes the separation from the organic layer more distinct, disrupting the emulsion.
Ineffective Crystallization The crude product may be an oil or may fail to crystallize from standard solvent systems due to residual impurities.[10]Action: A multi-step purification process may be necessary. Consider an acid-base extraction: dissolve the crude product in an acidic aqueous solution to protonate the amine, wash with an organic solvent to remove non-basic impurities, then neutralize the aqueous layer to precipitate the purified product.[11] This can be followed by recrystallization from a suitable solvent system (e.g., ethanol/water).[11][12] Rationale: This purification technique leverages the basicity of the amino group to selectively separate the desired product from neutral or acidic byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which formylation method is best for 3-methoxyaniline?

The Vilsmeier-Haack reaction is highly effective for electron-rich anilines and is generally the method of choice.[1][3] It offers good yields and relatively mild conditions. Other methods like the Duff[13][14] or Reimer-Tiemann reactions[15] are typically used for phenols. The Duff reaction requires strongly electron-donating groups and often results in ortho-formylation.[13] The Reimer-Tiemann reaction uses chloroform and a strong base and can be less selective.[15]

Q2: How can I monitor the progress of the Vilsmeier-Haack reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any potential side products. The consumption of the starting material and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, LC-MS can be employed.[16]

Q3: My Vilsmeier reagent preparation resulted in a solid precipitate. What should I do?

Precipitation of the Vilsmeier reagent can occur if the concentration is too high.[4] This can be resolved by adding a co-solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) before or during the addition of POCl₃ to keep the reagent in solution.[4] Ensuring vigorous stirring and slow, dropwise addition of POCl₃ to a well-chilled DMF solution is also crucial to dissipate the heat from this exothermic reaction.[4]

Q4: What are the key safety precautions for a Vilsmeier-Haack reaction?

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. The quenching step is also highly exothermic and should be done slowly with adequate cooling.

Q5: Are there any challenges when scaling up this synthesis?

Yes, scaling up the Vilsmeier-Haack reaction presents challenges, primarily related to thermal management. The formation of the Vilsmeier reagent is exothermic, as is the final hydrolysis step.[17] On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of side products. Using a jacketed reactor with controlled cooling and ensuring slow, subsurface addition of reagents is recommended for large-scale preparations.[17] Continuous flow chemistry is also an excellent strategy to safely manage the exothermicity and improve control over reaction parameters.[17][18]

Section 3: Key Experimental Protocols & Visualizations

Protocol: Vilsmeier-Haack Formylation of 3-Methoxyaniline

This protocol provides a general procedure. Molar equivalents and reaction times may need to be optimized.

  • Vilsmeier Reagent Formation: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10°C. Stir the mixture at 0°C for an additional 30-60 minutes. A precipitate may form.[1][2]

  • Substrate Addition: Dissolve 3-methoxyaniline (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Workup and Hydrolysis: Cool the reaction mixture back to 0°C. Carefully and slowly pour the mixture into a beaker containing crushed ice and a solution of sodium acetate (approx. 5 eq.) in water, with vigorous stirring. Continue stirring for 1-2 hours until the hydrolysis of the iminium salt is complete.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5][19]

Visual Workflow for Vilsmeier-Haack Synthesis

Vilsmeier_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Formylation Reaction cluster_workup Phase 3: Workup & Isolation reagents Dry Glassware Inert Atmosphere (N2) dmf Add Anhydrous DMF reagents->dmf cool_dmf Cool to 0°C dmf->cool_dmf add_pocl3 Dropwise POCl₃ (Keep T < 10°C) cool_dmf->add_pocl3 form_reagent Stir at 0°C for 1h (Vilsmeier Reagent Forms) add_pocl3->form_reagent add_substrate Add Substrate Solution (e.g., 3-Methoxyaniline in DMF) form_reagent->add_substrate Proceed to Reaction warm_heat Warm to RT, then Heat (e.g., 50-60°C) add_substrate->warm_heat monitor Monitor by TLC warm_heat->monitor quench Quench on Ice/Water (+ Base, e.g., NaOAc) monitor->quench Upon Completion hydrolysis Stir 1-2h for Hydrolysis quench->hydrolysis extract Extract with Organic Solvent hydrolysis->extract purify Dry, Concentrate & Purify (Chromatography/Recrystallization) extract->purify

Caption: General workflow for the Vilsmeier-Haack formylation.

Simplified Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Mechanism DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier [1] Arene Electron-Rich Arene (e.g., 3-Methoxyaniline) Iminium Iminium Intermediate Arene->Iminium [2] Iminium2 Iminium Intermediate Aldehyde Aryl Aldehyde (Final Product) Iminium2->Aldehyde [3] H₂O Workup

Caption: Key stages of the Vilsmeier-Haack reaction mechanism.

References

  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • PrepChem.com. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol.
  • MDPI. (n.d.). Formylation of Amines.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Aromatic Formylation Reactions.
  • Wikipedia. (n.d.). Duff reaction.
  • Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE.
  • Organic Syntheses. (n.d.). o-AMINOBENZALDEHYDE.
  • ACS Publications. (n.d.). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction.
  • ChemicalBook. (2024, December 11). What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Failed Reaction: FAQ.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • ChemScene. (n.d.). 5-Amino-2-methoxybenzaldehyde.
  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • Chem-Station Int. Ed. (2016, September 22). Duff Reaction.

Sources

Technical Support Center: Purification of 2-Amino-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by an analysis of potential causes and a step-by-step protocol for its resolution.

Issue 1: My final product is a brownish or discolored powder/oil instead of the expected yellow solid.

Q1: After my reaction and initial work-up, the crude this compound is dark brown. What causes this discoloration, and how can I prevent it?

A1: Discoloration, typically brown to dark-red, is a common issue and is almost always indicative of oxidation. The 2-amino group is susceptible to oxidation, which can lead to the formation of highly colored polymeric impurities. The aldehyde functional group can also be oxidized to the corresponding carboxylic acid, 2-amino-5-methoxybenzoic acid, though this is usually less colored.

Causality:

  • Air Oxidation: The electron-donating amino group makes the aromatic ring electron-rich and thus more susceptible to oxidation by atmospheric oxygen. This process can be accelerated by heat and light.

  • Presence of Metal Impurities: Trace metals from reagents or reaction vessels can catalyze oxidation.

  • Harsh Reaction/Work-up Conditions: High temperatures or extreme pH during the reaction or extraction can promote degradation and side reactions.

Mitigation and Purification Protocol:

  • Inert Atmosphere: Whenever possible, conduct the reaction and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]

  • Activated Carbon Treatment: A common method to remove colored impurities is treatment with activated carbon.

    • Step 1: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) at room temperature.

    • Step 2: Add a small amount of activated carbon (typically 1-5% by weight of the crude product).

    • Step 3: Stir the suspension for 15-30 minutes at room temperature.

    • Step 4: Filter the mixture through a pad of Celite® or diatomaceous earth to remove the activated carbon. The filtrate should be significantly lighter in color.

    • Step 5: Concentrate the filtrate under reduced pressure to recover the product.

  • Sodium Dithionite Wash: If oxidation is suspected during an aqueous work-up, a wash with a mild reducing agent can be effective.

    • During the extraction process, wash the organic layer with a freshly prepared 5% aqueous solution of sodium dithionite (Na₂S₂O₄).[2] This can help reduce some of the oxidized species back to the desired amine.

Issue 2: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography.

Q2: I've run a silica gel column, but I still see a persistent impurity in my ¹H NMR and HPLC analysis. How can I improve the separation?

A2: Co-elution is a frequent challenge in chromatography, arising when an impurity has a similar polarity to the target compound. For this compound, common impurities could include unreacted starting materials or isomers formed during synthesis. For instance, if prepared via a Reimer-Tiemann type reaction from 4-methoxyphenol, the isomeric 2-hydroxy-5-methoxybenzaldehyde could be a byproduct.[3][4]

Troubleshooting Workflow for Chromatographic Purification:

chromatographic_troubleshooting cluster_alternatives Alternative Strategies start Crude Product with Impurity tlc Analyze by TLC in multiple solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc decision Good Separation on TLC? tlc->decision optimize_solvent Optimize Solvent System: - Change solvent ratios - Introduce a third solvent (e.g., DCM in Hex/EtOAc) - Add a modifier (0.1% triethylamine for basic compounds) decision->optimize_solvent No change_stationary_phase Change Stationary Phase: - Use a different adsorbent (e.g., alumina) - Switch to reverse-phase chromatography (C18) decision->change_stationary_phase No, even after optimization column Run Column Chromatography with optimized system decision->column Yes recrystallization Attempt Recrystallization decision->recrystallization No, even after optimization optimize_solvent->tlc analysis Analyze Fractions by TLC/HPLC column->analysis pure_product Pure Product analysis->pure_product

Caption: Workflow for troubleshooting co-eluting impurities.

Detailed Protocol: Optimizing Column Chromatography

  • Systematic Solvent Screening (TLC):

    • Objective: Find a solvent system that provides a clear separation (ΔRf > 0.2) between your product and the impurity.

    • Procedure: Spot your crude material on at least three different TLC plates and develop them in solvent systems of varying polarity.

      • System 1 (Low Polarity): Hexane:Ethyl Acetate (e.g., start at 4:1, then 2:1)

      • System 2 (Medium Polarity): Dichloromethane:Ethyl Acetate (e.g., 9:1)

      • System 3 (Higher Polarity): Dichloromethane:Methanol (e.g., 98:2)

  • Employing a Modifier:

    • The amino group in your compound is basic and can interact strongly with the acidic silica gel, leading to tailing and poor separation.

    • Solution: Add a small amount of triethylamine (Et₃N) or ammonia solution to your eluent (e.g., 0.1-1%). This deactivates the acidic sites on the silica, resulting in sharper peaks and potentially better separation.[1]

  • Gradient Elution:

    • If a single isocratic system doesn't resolve the impurity, a gradient elution is recommended.

    • Step 1: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Step 2: Gradually increase the polarity of the mobile phase during the column run (e.g., to 80:20 Hexane:EtOAc). This will elute your product while hopefully leaving more polar impurities behind or separating them more effectively.

ParameterRecommended Starting Conditions for Column Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (start with 4:1 v/v)
Modifier (if tailing occurs) 0.5% Triethylamine in the mobile phase
Loading Technique Dry loading on silica gel
Issue 3: My yield is very low after recrystallization.

Q3: I tried to purify my this compound by recrystallization, but I either get very little product back or it "oils out." What am I doing wrong?

A3: Low recovery or "oiling out" during recrystallization are common problems that stem from improper solvent selection or technique. "Oiling out" occurs when a compound is insoluble in the solvent at room temperature but melts at a temperature below the solvent's boiling point.

Protocol for Successful Recrystallization:

  • Solvent Selection is Key: The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.

    • Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexane mixture) in a test tube.

    • Binary Solvent System: If a single solvent is not effective, a binary system is often a good solution. For example, dissolve the compound in a minimal amount of a "good" solvent (like ethanol) at an elevated temperature, and then add a "poor" solvent (like water or hexane) dropwise until the solution becomes turbid. Add a few more drops of the "good" solvent to clarify and then allow it to cool slowly.

Solvent/SystemSuitability for this compoundRationale
Ethanol/Water Good starting pointThe compound has moderate polarity, making it soluble in hot ethanol but less so in cold aqueous ethanol.
Isopropanol Potential candidateSimilar properties to ethanol but less volatile.
Toluene Possible for less polar impuritiesGood for dissolving the aromatic compound, but may require a co-solvent to induce crystallization.
Ethyl Acetate/Hexane Effective for many organic compoundsDissolve in hot ethyl acetate, add hexane as the anti-solvent.
  • Technique to Prevent Oiling Out:

    • Use more solvent: Oiling out can be caused by using too concentrated a solution. Add more hot solvent to fully dissolve the oil.

    • Slow Cooling: Rapid cooling encourages the formation of an amorphous solid or oil. Allow the flask to cool slowly to room temperature before placing it in an ice bath.

    • Seeding: If you have a pure crystal of the compound, add a tiny amount to the cooled, saturated solution to induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[1]

Logical Flow for Recrystallization:

recrystallization_flow cluster_troubleshooting Troubleshooting start Crude Product solvent_screen Screen Solvents (e.g., Ethanol/Water, Toluene) start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly oiling_out Oils Out? dissolve->oiling_out ice_bath Cool in Ice Bath cool_slowly->ice_bath collect Collect Crystals by Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash low_yield Low Yield? collect->low_yield dry Dry Pure Crystals wash->dry oiling_out->dissolve Add more solvent low_yield->dissolve Use less solvent initially

Caption: A logical flow for developing a recrystallization protocol.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in a this compound reaction? A: The impurity profile depends heavily on the synthetic route.

  • From Reduction of 5-methoxy-2-nitrobenzaldehyde: The most common impurity would be the starting material, 5-methoxy-2-nitrobenzaldehyde, if the reduction is incomplete.

  • From Oxidation of (2-amino-5-methoxyphenyl)methanol: Unreacted starting alcohol is a likely impurity. Over-oxidation could lead to the formation of 2-amino-5-methoxybenzoic acid.

  • General: As discussed, colored oxidation/polymerization byproducts are very common due to the presence of the amino group.

Q: Which analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water with a modifier like formic acid is a good starting point.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying any residual solvents or proton-containing impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitatively assessing the number of components in your sample. A single spot in multiple solvent systems is a good indicator of purity.[1]

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity.

Q: What are the best practices for storing purified this compound? A: To maintain its purity and prevent degradation, this compound should be stored under the following conditions:

  • Temperature: 2-8°C.[6]

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: In a dark or amber-colored vial to protect it from light-induced degradation.

References

  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36. ([Link])
  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 2-amino- on Newcrom R1 HPLC column.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (2016). CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
  • The Royal Society of Chemistry. (n.d.). Supporting Information 2 (S2).
  • ResearchGate. (n.d.). Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H2O.
  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information.
  • Google Patents. (2003). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Organic Syntheses. (1949). m-METHOXYBENZALDEHYDE.
  • ChemSynthesis. (n.d.). This compound phenylhydrazone.
  • ResearchGate. (2025). Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts.
  • Wikipedia. (n.d.). Tolcapone.
  • Google Patents. (n.d.). US12065408B2 - Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease.
  • WIPO Patentscope. (2021). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE.

Sources

Technical Support Center: Stability of 2-Amino-5-methoxybenzaldehyde Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 2-Amino-5-methoxybenzaldehyde in acidic environments. As Senior Application Scientists, we understand the nuances of working with this versatile yet sensitive reagent and aim to equip you with the knowledge to anticipate and resolve common experimental challenges.

I. Core Concepts: Understanding the Instability

This compound is a valuable building block in organic synthesis, notably in the construction of heterocyclic scaffolds like isoquinolines and β-carbolines. However, its stability under acidic conditions is a critical consideration. The molecule possesses two key functional groups that dictate its reactivity in an acidic medium: the nucleophilic amino group and the electrophilic aldehyde.

Under acidic conditions, the lone pair of electrons on the amino group is readily protonated, forming an ammonium salt. While this protonation can be desirable to modulate reactivity in certain reactions, it can also lead to a cascade of undesirable side reactions, including self-condensation, polymerization, and degradation, particularly if not carefully controlled. The aldehyde group can also be protonated, increasing its electrophilicity.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield or No Desired Product Formation in Acid-Catalyzed Reactions

Question: I am attempting a Pictet-Spengler or Pomeranz-Fritsch reaction with this compound, but I'm observing very low yields of my target isoquinoline/β-carboline. What could be the issue?

Answer: Low yields in these acid-catalyzed cyclization reactions often stem from a delicate balance of reactivity that can be disrupted by several factors.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting & Optimization
Incorrect Acid Strength or Concentration The acid catalyst is crucial for activating the aldehyde and promoting the formation of the key iminium ion intermediate.[1][2] However, excessively strong acidic conditions can lead to the protonation of the amine, deactivating it as a nucleophile and hindering the initial condensation step.[3][4]Optimize Acid Choice: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, TFA, p-TsOH) and Lewis acids. The Pomeranz-Fritsch reaction, for instance, has been successfully carried out with various acids, from fuming sulfuric acid to trifluoroacetic anhydride.[5][6] Titrate Acid Concentration: Start with catalytic amounts and incrementally increase the concentration. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between activation and deactivation.
Substrate Degradation This compound can be susceptible to degradation under harsh acidic conditions, leading to the formation of colored impurities and reducing the concentration of the starting material available for the desired reaction.Control Reaction Temperature: Perform the reaction at the lowest effective temperature. While some cyclizations require heat, excessive temperatures can accelerate degradation. Slow Addition of Acid: Add the acid catalyst slowly to a cooled solution of the reactants to manage any exothermic processes and prevent localized high acid concentrations.
Formation of Stable Intermediates or Byproducts In some cases, stable, non-reactive intermediates can form, halting the reaction progress. For example, the initial Schiff base (imine) formed from the condensation of the amine and another aldehyde might be slow to cyclize under the chosen conditions.Consider a Two-Step Procedure: First, form the imine under milder, neutral, or slightly acidic conditions. Isolate and purify the imine before proceeding with the acid-catalyzed cyclization. This can improve the overall yield by ensuring the cyclization precursor is clean.
Atmospheric Sensitivity The amino group can be susceptible to oxidation, which can be exacerbated by acidic conditions.[7]Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Issue 2: Observation of Darkening or Polymerization of the Reaction Mixture

Question: My reaction mixture containing this compound turns dark brown or black upon addition of acid, and I'm isolating a tar-like substance instead of my product. What is happening?

Answer: The formation of dark, polymeric material is a classic sign of uncontrolled side reactions, likely driven by the high reactivity of the starting material under the applied acidic conditions.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting & Optimization
Acid-Catalyzed Self-Condensation/Polymerization The protonated aldehyde is highly electrophilic and can react with the nucleophilic amino group of another molecule of this compound. This can initiate a chain of condensation reactions leading to insoluble polymers.Use Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular reactions like polymerization and favor the desired intramolecular cyclization. Protecting Group Strategy: Consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) before performing reactions that require harsh acidic conditions. The protecting group can be removed in a subsequent step.
Oxidative Degradation The electron-rich aromatic ring, activated by the amino and methoxy groups, is susceptible to oxidation, which can be catalyzed by acid and trace metals, leading to colored degradation products.Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity to avoid contaminants that could catalyze degradation.
Reaction with Solvent Certain solvents can react under acidic conditions. For example, acetone can undergo acid-catalyzed self-condensation (aldol condensation).[8][9]Choose an Inert Solvent: Select a solvent that is stable under the reaction conditions, such as dioxane, toluene, or dichloromethane.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its stability?

To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[10] Storage under an inert atmosphere (nitrogen or argon) is also recommended to prevent oxidation.[10]

Q2: How does the methoxy group influence the stability of this compound under acidic conditions?

The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This makes the amino group more nucleophilic and the aromatic ring more susceptible to electrophilic attack. While this enhanced reactivity can be beneficial in some reactions, it can also contribute to instability and a higher propensity for side reactions under acidic conditions.

Q3: Can I use this compound in aqueous acidic solutions?

While some reactions can be performed in aqueous acidic media, it is generally advisable to exercise caution. The presence of water can introduce competing hydrolysis pathways for intermediates like imines.[3] If water is necessary, careful pH control is essential. It is often preferable to use protic or aprotic organic solvents for reactions involving this compound under acidic conditions.

Q4: Are there any specific analytical techniques recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for monitoring the stability of this compound and detecting the formation of degradation products. Thin-Layer Chromatography (TLC) can also be a quick and effective way to qualitatively assess the progress of a reaction and check for the appearance of impurities. For structural elucidation of any byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

IV. Experimental Protocols & Visualizations

Protocol 1: General Procedure for an Acid-Catalyzed Cyclization (e.g., Pictet-Spengler Reaction)
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1 equivalent) and the desired β-arylethylamine (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., toluene, dichloromethane).

  • Initial Condensation (Optional but Recommended): Stir the mixture at room temperature for 1-2 hours to allow for the initial formation of the Schiff base. Monitor the reaction by TLC.

  • Acid Addition: Cool the reaction mixture in an ice bath. Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1-2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to the desired temperature (this may range from room temperature to reflux, depending on the specific substrates) and stir until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by carefully adding it to a cooled saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Workflow for Troubleshooting Low Yields in Acid-Catalyzed Reactions

Caption: Troubleshooting workflow for low-yielding reactions.

Plausible Degradation Pathway: Acid-Catalyzed Self-Condensation

Degradation_Pathway cluster_reactants Reactant Molecules A This compound (Molecule A) Protonation Protonation of Aldehyde (Molecule A) (H+) A->Protonation B This compound (Molecule B) Nucleophilic_Attack Nucleophilic Attack by Amino Group (Molecule B) B->Nucleophilic_Attack Protonation->Nucleophilic_Attack Dimer Dimer Formation Nucleophilic_Attack->Dimer Polymer Further Condensation (Polymerization) Dimer->Polymer

Sources

Technical Support Center: A Guide to Alternative Solvents for 2-Amino-5-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding solvent selection for reactions involving 2-Amino-5-methoxybenzaldehyde. Our goal is to move beyond conventional protocols and explore effective, efficient, and greener alternative solvent systems, grounded in robust scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries our team receives, providing quick and actionable insights for your experimental design.

Q1: What are the most common solvents for reactions with this compound and why are they chosen?

Traditionally, polar protic solvents like ethanol and methanol are the workhorses for reactions involving this compound, particularly for Schiff base formation.[1][2] The primary reasons for their widespread use are:

  • Good Solubility: They effectively dissolve the aldehyde and many amine reactants.

  • Hydrogen Bonding: They can participate in the reaction mechanism, for example, by stabilizing intermediates in hemiaminal formation.[3]

  • Ease of Removal: Their relatively low boiling points simplify product isolation via evaporation.

For reactions requiring higher temperatures or stronger solvating power, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often employed.[4][5] However, due to growing safety and environmental concerns, many labs are seeking alternatives to these substances.[6][7][8]

Q2: I'm struggling to dissolve this compound for my reaction. What are my options?

Difficulty dissolving this compound is a frequent challenge.[5] Here is a systematic approach to troubleshooting:

  • Verify Solvent Choice: Based on the principle of "like dissolves like," polar aprotic solvents are excellent starting points. High-polarity solvents like DMSO and DMF are known for their ability to dissolve a wide range of organic compounds and are likely to be effective.[5]

  • Apply Gentle Heat: Warming the mixture to 40-50°C can significantly increase the rate of dissolution. Be cautious, as excessive heat can degrade the aldehyde.[5]

  • Use Sonication: An ultrasonic bath is a powerful tool for breaking up compound aggregates and enhancing solvation, often succeeding where simple stirring does not.[5]

  • Consider Greener Alternatives: Solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Cyrene are gaining traction as bio-based, greener alternatives to DMF and DMSO and may offer suitable solubility profiles.

Q3: My Schiff base condensation in ethanol is giving low yields. What is the underlying cause?

This is a classic equilibrium problem. Schiff base formation is a condensation reaction that produces water as a byproduct.[9] In a solvent like ethanol, the reaction is reversible. The presence of the water byproduct can push the equilibrium back towards the starting materials (the aldehyde and amine), thus limiting your yield.

To overcome this, you need to remove water from the reaction mixture. This can be achieved by:

  • Using a Dean-Stark apparatus with a higher-boiling azeotroping solvent like toluene.

  • Adding a dehydrating agent to the reaction mixture.

  • Switching to an aprotic solvent, which does not participate in the equilibrium in the same way.[4]

Q4: What are "green" or "alternative" solvents I should be considering for my work?

The field of green chemistry offers several exciting alternatives to conventional hazardous solvents.[6][10] For reactions with aromatic aldehydes, you should consider:

  • Deep Eutectic Solvents (DESs): These are mixtures of compounds (like choline chloride and urea) that form a liquid with a low melting point.[11][12] They are often biodegradable, non-toxic, and can sometimes act as both the solvent and a catalyst.[13][14]

  • Bio-derived Solvents: Solvents like 2-Methyltetrahydrofuran (2-MeTHF), γ-Valerolactone (GVL), and N-butyl-2-pyrrolidone (NBP) are derived from renewable feedstocks and are excellent replacements for petrochemically-derived polar aprotic solvents.[6][8]

  • Ionic Liquids (ILs): These are salts with low melting points that can be tailored for specific applications.[15][16][17] They have negligible vapor pressure, making them non-flammable and containing emissions.

Q5: Is it feasible to use water as a solvent for reactions with this compound?

While seemingly counterintuitive for a condensation reaction, using water as a solvent is a key goal of green chemistry.[18][19] For certain reactions, like the Knoevenagel condensation, water can be an excellent medium, often accelerated by microwave irradiation or the use of specific catalysts. The hydrophobic effect can help bring reactants together, and the workup can be significantly simplified. However, for Schiff base formation, the equilibrium issue mentioned in Q3 becomes even more pronounced, and this approach is generally not recommended without specialized techniques to drive the reaction forward.[3]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic workflow for diagnosing and solving common experimental problems related to solvent choice.

Issue 1: Low Yield or Incomplete Reaction

A stalled reaction is often a solvent-related issue. The following decision tree can guide your troubleshooting process.

G start Low Yield / Incomplete Reaction solubility Is the starting material fully dissolved at reaction temperature? start->solubility aprotic Switch to a polar aprotic solvent (e.g., 2-MeTHF, DMF, DMSO). solubility->aprotic No temp Is the reaction temperature high enough to overcome the activation energy? solubility->temp Yes aprotic->temp equilibrium Is the reaction reversible (e.g., produces H2O)? temp->equilibrium Yes catalyst Is the catalyst (if any) soluble and active in the chosen solvent? temp->catalyst No high_boil Consider a higher-boiling solvent (e.g., Toluene, xylene with Dean-Stark) to drive off byproducts. high_boil->catalyst equilibrium->high_boil Yes dehydrate Add a dehydrating agent or use a technique to remove water. equilibrium->dehydrate Yes dehydrate->catalyst catalyst_sol Screen for a new solvent/catalyst combination. catalyst->catalyst_sol No end Reaction Optimized catalyst->end Yes catalyst_sol->end

Caption: Workflow for troubleshooting low reaction yields.

Issue 2: Product Purification Challenges

The right solvent not only ensures a good reaction but also simplifies purification.

  • Problem: The solvent has a high boiling point (e.g., DMSO, DMF) and is difficult to remove under vacuum.

    • Solution: Perform a liquid-liquid extraction. Dilute the reaction mixture with a large volume of water and extract your product with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Your product should move to the organic layer, leaving the high-boiling solvent in the aqueous phase.

  • Problem: The product crashes out of solution during the reaction, but it is impure.

    • Solution: This suggests the product is less soluble than the starting materials. Try a solvent system where the product remains soluble at the reaction temperature but crystallizes upon cooling. This allows for purification by recrystallization directly from the reaction mixture. A binary solvent system (e.g., ethanol/water) can be very effective here.

Part 3: Protocols and Data
Protocol 1: General Procedure for Schiff Base Synthesis in an Alternative Solvent (2-MeTHF)

This protocol outlines a typical condensation reaction using a greener solvent.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in 2-Methyltetrahydrofuran (2-MeTHF) to a concentration of 0.2 M.

  • Reactant Addition: Add the primary amine (1.05 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).[1]

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by ~50% using a rotary evaporator.

  • Isolation: Add an anti-solvent (e.g., heptane) to precipitate the Schiff base product. Collect the solid by vacuum filtration, wash with a small amount of cold heptane, and dry in a vacuum oven.

Table 1: Comparison of Conventional and Alternative Solvents
SolventBoiling Point (°C)PolarityKey AdvantagesKey DisadvantagesGreen Chemistry Perspective
Methanol 65Polar ProticGood solubility, inexpensive, easy to removeToxic, flammablePetrochemical source
Ethanol 78Polar ProticGood solubility, less toxic than methanolCan be difficult to remove water byproductOften bio-derived, good option
DMF 153Polar AproticExcellent solvating power, high boiling pointToxic for reproduction, difficult to removeHazardous , avoid if possible[7][8]
DMSO 189Polar AproticSuperior solvating powerVery high boiling point, can be difficult to removePetrochemical source, moderate concern
2-MeTHF 80EtherealGreener alternative to THF/DCM, good for extractionsCan form peroxidesRecommended , bio-derived[6]
Water 100Polar ProticUltimate green solvent, non-toxic, inexpensiveCan inhibit condensation reactionsHighly Recommended (if compatible)[18][19]
DES (e.g., ChCl:Urea) N/A (Stable >150°C)PolarBiodegradable, low cost, tunable properties[12]Can be viscous, product isolation may need new methodsHighly Recommended , excellent green profile[10][13]
Part 4: Deep Dive into Deep Eutectic Solvents (DESs)

A promising frontier in green chemistry is the use of Deep Eutectic Solvents.[10] DESs are formed by mixing two or more components, which then have a melting point significantly lower than any of the individual components.[11]

Why use DESs for this compound Reactions?

  • Sustainability: Many DES components, like choline chloride (a vitamin supplement) and urea, are cheap, biodegradable, and have low toxicity.[12]

  • Enhanced Reactivity: The unique hydrogen-bonding network in DESs can stabilize transition states and act as a catalyst, accelerating reaction rates compared to conventional solvents.[14]

  • Simplified Workup: Often, organic products are immiscible with the DES. After the reaction, the product can be extracted simply by adding water and an organic solvent, and the DES can potentially be recovered and reused.[13]

Conceptual Reaction Pathway in DES

The diagram below illustrates the role of a DES in a generic condensation reaction.

G cluster_0 Deep Eutectic Solvent Environment Reactants Aldehyde + Amine (Solvated by DES) TS Transition State (Stabilized by H-Bonding with DES) Reactants->TS Activation Product Product + H2O (H2O absorbed by DES) TS->Product Condensation Extraction Product Extraction (e.g., with Ethyl Acetate) Product->Extraction

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-5-methoxybenzaldehyde and 2-Aminobenzaldehyde in the Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The Friedländer synthesis, a classic and versatile method for constructing quinoline rings, is a foundational reaction in medicinal chemistry and materials science.[1][2] The choice of substrates, particularly the 2-aminoaryl aldehyde or ketone, is critical in determining the reaction's efficiency and outcome. This guide provides a detailed comparative analysis of two common substrates: 2-aminobenzaldehyde and its substituted analog, 2-amino-5-methoxybenzaldehyde. We will explore the underlying electronic factors that govern their reactivity, supported by mechanistic insights and experimental considerations, to empower researchers in making informed decisions for their synthetic strategies.

The Friedländer Synthesis: A Mechanistic Overview

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[3][4] The reaction, which can be catalyzed by acids or bases, proceeds through a sequence of steps to yield the quinoline product.[1][4] Two primary mechanistic pathways are generally considered:

  • Aldol Condensation Pathway: The reaction initiates with an intermolecular aldol condensation between the two carbonyl-containing reactants.[5] This is often the rate-limiting step. The resulting aldol adduct then undergoes rapid cyclization and dehydration to form the aromatic quinoline ring.

  • Schiff Base Formation Pathway: An alternative mechanism involves the initial formation of a Schiff base between the amino group of the 2-aminoaryl aldehyde and the carbonyl of the methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration.[1]

Friedlander_Mechanism cluster_path1 Aldol Condensation Pathway cluster_path2 Schiff Base Pathway 2-Aminobenzaldehyde 2-Aminobenzaldehyde Aldol Adduct Aldol Adduct 2-Aminobenzaldehyde->Aldol Adduct + Methylene Ketone (Slow) Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate (Fast) Quinoline Quinoline Cyclized Intermediate->Quinoline - H2O 2-Aminobenzaldehyde_2 2-Aminobenzaldehyde Schiff Base Schiff Base 2-Aminobenzaldehyde_2->Schiff Base + Methylene Ketone Cyclized Intermediate_2 Cyclized Intermediate_2 Schiff Base->Cyclized Intermediate_2 Intramolecular Aldol Quinoline_2 Quinoline_2 Cyclized Intermediate_2->Quinoline_2 - H2O

Figure 1. Competing mechanistic pathways in the Friedländer synthesis.

Reactant Analysis: Unsubstituted vs. Methoxy-Substituted Benzaldehyde

2-Aminobenzaldehyde: The Benchmark Substrate

2-Aminobenzaldehyde is a foundational reactant in the Friedländer synthesis.[6] Its reactivity is a balance between the nucleophilicity of the amino group and the electrophilicity of the aldehyde's carbonyl carbon. This inherent functionality allows for efficient quinoline formation under various conditions.[7]

This compound: The Electronically-Perturbed Analog

The introduction of a methoxy (-OCH₃) group at the 5-position, para to the aldehyde, significantly alters the electronic landscape of the molecule.[8] The methoxy group is a strong electron-donating group due to its +R (resonance) effect, which has profound implications for the reactivity of both the amino and aldehyde functional groups.

A Head-to-Head Comparison of Reactivity

The key to understanding the differential reactivity lies in the electronic influence of the methoxy substituent.

Electronic Effects and Their Consequences

The electron-donating methoxy group in this compound exerts two opposing effects on the molecule's reactivity in the Friedländer synthesis:

  • Increased Nucleophilicity of the Amino Group: The +R effect of the methoxy group increases the electron density on the aromatic ring, which in turn enhances the nucleophilicity of the amino group. This would theoretically accelerate reactions where the amino group's nucleophilicity is crucial in the rate-determining step.

  • Decreased Electrophilicity of the Aldehyde: Conversely, and more significantly, the electron-donating nature of the methoxy group reduces the electrophilicity of the carbonyl carbon in the aldehyde.[9][10] This deactivation makes the aldehyde less susceptible to nucleophilic attack, which is a critical step in the reaction.

In the context of the Friedländer synthesis, where the initial aldol condensation is often rate-limiting, the deactivation of the aldehyde by the methoxy group is the dominant factor.[5] This leads to a slower overall reaction rate for this compound compared to its unsubstituted counterpart.

Supporting Experimental Observations
ReactantKey Electronic FeatureEffect on Aldehyde ElectrophilicityPredicted Reactivity in Friedländer Synthesis
2-AminobenzaldehydeUnsubstituted Aromatic RingBaselineHigher
This compoundElectron-Donating Methoxy Group (+R effect)DecreasedLower

Table 1. Predicted relative reactivity based on electronic effects.

Reactivity_Logic cluster_aminobenzaldehyde 2-Aminobenzaldehyde cluster_methoxy This compound node_A No Strong Electronic Perturbation node_B Baseline Aldehyde Electrophilicity node_A->node_B node_C Faster Reaction Rate node_B->node_C node_D Electron-Donating -OCH3 Group node_E Decreased Aldehyde Electrophilicity node_D->node_E node_F Slower Reaction Rate node_E->node_F

Figure 2. Logical flow demonstrating the impact of the methoxy group on reactivity.

Practical Implications and Experimental Design

The lower reactivity of this compound necessitates adjustments to the experimental protocol to achieve satisfactory results.

General Experimental Protocol

The following is a generalized procedure for the Friedländer synthesis that can be adapted for either substrate.

Materials:

  • 2-Aminoaryl aldehyde (1.0 equivalent)

  • Active methylene compound (e.g., ethyl acetoacetate, 1.1 equivalents)

  • Catalyst (e.g., piperidine, p-toluenesulfonic acid, or iodine)

  • Solvent (e.g., ethanol, toluene, or water)[7]

Procedure:

  • Dissolve the 2-aminoaryl aldehyde and the active methylene compound in the chosen solvent.

  • Add the catalyst to the reaction mixture.

  • Heat the mixture to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and isolate the crude product by filtration or concentration.

  • Purify the product by recrystallization or column chromatography.

Experimental_Workflow start Start mix Combine Reactants and Catalyst in Solvent start->mix reflux Heat to Reflux mix->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Isolate Crude Product monitor->workup Complete purify Purify Product workup->purify end End purify->end

Figure 3. A generalized experimental workflow for the Friedländer synthesis.

Protocol Modifications for this compound

Due to its reduced reactivity, reactions involving this compound may require:

  • Longer Reaction Times: To allow the slower reaction to proceed to completion.

  • Higher Temperatures: To provide the necessary activation energy.

  • Stronger Catalysts: A more potent acid or base catalyst may be needed to facilitate the initial condensation.

Conclusion

In the Friedländer synthesis, 2-aminobenzaldehyde is the more reactive substrate compared to this compound. The electron-donating methoxy group in the latter deactivates the aldehyde towards nucleophilic attack, which is a critical step in the reaction mechanism. This leads to slower reaction rates and may necessitate more stringent reaction conditions to achieve comparable yields. A thorough understanding of these electronic effects is paramount for the rational design of synthetic routes and the successful synthesis of highly functionalized quinoline derivatives for applications in drug discovery and materials science.

References

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Sources

A Spectroscopic Compass: Navigating the Structural Nuances of 2-Amino-5-methoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the benzaldehyde scaffold is a cornerstone for the synthesis of a myriad of functional molecules. Among these, 2-Amino-5-methoxybenzaldehyde stands out as a versatile precursor, valued for its reactive amino and aldehyde functionalities, which are strategically positioned on a moderately activated aromatic ring. The subtle interplay of its electron-donating amino and methoxy groups governs its chemical behavior and, crucially, its spectroscopic signature. Understanding this signature is paramount for researchers who rely on precise analytical characterization to validate synthesis, assess purity, and probe molecular interactions.

This guide provides an in-depth spectroscopic comparison of this compound with a curated set of its derivatives. By examining compounds with varying electronic properties—the parent molecule, a derivative with an added electron-withdrawing nitro group (2-Amino-3-nitro-5-methoxybenzaldehyde), and analogues where the amino group is replaced by a methoxy or a nitro group (2,5-Dimethoxybenzaldehyde and 2-Nitro-5-methoxybenzaldehyde, respectively)—we will dissect how structural modifications are reflected in their UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret complex spectral data and to make informed decisions in their synthetic and analytical workflows.

Section 1: Ultraviolet-Visible (UV-Vis) Spectroscopy – Probing Electronic Transitions

UV-Vis spectroscopy is a powerful technique for examining the electronic structure of conjugated systems.[1] The absorption of UV-Vis light promotes electrons from a lower energy molecular orbital to a higher energy one, with the wavelength of maximum absorption (λmax) being indicative of the energy gap between these orbitals. For aromatic aldehydes, the key electronic transitions are the π → π* and the weaker n → π* transitions of the carbonyl group and the benzene ring.[2] The position of λmax is highly sensitive to the nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) like amino (-NH2) and methoxy (-OCH3) groups tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups (EWGs) like the nitro (-NO2) group can also induce a red shift, often with a more pronounced effect on the absorption intensity.[3]

Comparative UV-Vis Data
CompoundKey SubstituentsExpected λmax (nm)Rationale for Spectral Shift
This compound -NH2 (EDG), -OCH3 (EDG)~350-370Both strong EDGs extend the conjugation and lower the HOMO-LUMO gap, resulting in a significant red shift.
2-Amino-3-nitro-5-methoxybenzaldehyde -NH2 (EDG), -OCH3 (EDG), -NO2 (EWG)~380-410The powerful EWG (-NO2) in conjugation with the EDGs creates a strong push-pull system, dramatically lowering the transition energy and causing a large bathochromic shift.
2,5-Dimethoxybenzaldehyde -OCH3 (EDG), -OCH3 (EDG)~320-340Two EDGs cause a red shift compared to benzaldehyde, but the effect is less pronounced than the -NH2 group, leading to a blue shift relative to the parent compound.
2-Nitro-5-methoxybenzaldehyde -NO2 (EWG), -OCH3 (EDG)~330-350The interplay between the EWG and EDG results in a red-shifted λmax compared to benzaldehyde.

Note: The λmax values are illustrative and can vary with the solvent used.

Experimental Protocol: UV-Vis Spectrophotometry
  • Sample Preparation: Prepare stock solutions of each compound in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. From the stock solutions, prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.5 and 1.5. A typical final concentration is in the range of 1-10 µg/mL.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample dilutions. Place the cuvette in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 200-600 nm). This corrects for any absorbance from the solvent and the cuvette itself.[2]

  • Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette back into the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each sample.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Weigh Compound P2 Dissolve in UV-Transparent Solvent (e.g., Ethanol) P1->P2 P3 Prepare Dilutions P2->P3 A3 Measure Sample Absorbance P3->A3 A1 Instrument Warm-up A2 Record Baseline (Blank) A1->A2 A2->A3 D1 Identify λmax A3->D1 D2 Compare Spectra D1->D2

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Section 2: Fourier-Transform Infrared (FTIR) Spectroscopy – Mapping Functional Groups

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). Each type of bond vibrates at a characteristic frequency, providing a molecular "fingerprint". For the compounds in this guide, we are particularly interested in the vibrational modes of the N-H (amino), C=O (aldehyde), C-O (methoxy), and C-NO2 (nitro) bonds, as well as the substitutions on the aromatic ring.

Comparative FTIR Data (Key Frequencies in cm⁻¹)
Vibrational ModeThis compound2-Amino-3-nitro-5-methoxybenzaldehyde2,5-Dimethoxybenzaldehyde2-Nitro-5-methoxybenzaldehyde
N-H Stretch (Amine) ~3400-3300 (two bands)~3400-3300 (two bands)N/AN/A
Aldehyde C-H Stretch ~2850, ~2750~2860, ~2760~2840, ~2740~2870, ~2770
C=O Stretch (Aldehyde) ~1660-1680~1680-1700~1680-1690~1700-1715
NO2 Asymmetric Stretch N/A~1520-1540N/A~1520-1540
NO2 Symmetric Stretch N/A~1340-1360N/A~1340-1360
Aromatic C=C Stretch ~1600, ~1500~1610, ~1510~1600, ~1500~1590, ~1490
C-O-C Asymmetric Stretch ~1250~1260~1270~1280

The position of the C=O stretching frequency is a sensitive indicator of the electronic environment. In this compound, the electron-donating amino and methoxy groups decrease the double bond character of the carbonyl group through resonance, thus lowering its stretching frequency.[4] Conversely, the introduction of a nitro group, a strong electron-withdrawing group, increases the C=O bond order, shifting the absorption to a higher wavenumber.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO2 and water vapor.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the FTIR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

FTIR_Workflow cluster_acq Data Acquisition cluster_analysis Data Analysis A1 Collect Background Spectrum A2 Apply Sample to ATR Crystal A1->A2 A3 Acquire Sample Spectrum A2->A3 D1 Identify Key Functional Group Frequencies A3->D1 D2 Compare with Reference Spectra D1->D2

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. Chemical shifts (δ) are highly dependent on the electron density around the nucleus, making NMR an excellent technique for observing the electronic effects of substituents.

Comparative ¹H NMR Data (Illustrative Chemical Shifts in δ, ppm)
ProtonThis compound2-Amino-3-nitro-5-methoxybenzaldehyde2,5-Dimethoxybenzaldehyde2-Nitro-5-methoxybenzaldehyde
-CHO ~9.7~10.1~10.4~10.5
-NH2 ~5.0 (broad)~6.5 (broad)N/AN/A
-OCH3 ~3.8~3.9~3.8, ~3.9~4.0
Aromatic H ~6.5-7.2~7.0-8.0~7.0-7.5~7.5-8.2
Comparative ¹³C NMR Data (Illustrative Chemical Shifts in δ, ppm)
CarbonThis compound2-Amino-3-nitro-5-methoxybenzaldehyde2,5-Dimethoxybenzaldehyde2-Nitro-5-methoxybenzaldehyde
-CHO ~190~188~191~189
C-NH2 ~150~148N/AN/A
C-OCH3 ~155, ~110~153, ~112~158, ~154~160, ~115
Aromatic C ~110-125~115-145~112-125~118-150

The chemical shifts in both ¹H and ¹³C NMR are governed by the shielding and deshielding effects of the substituents. Electron-donating groups like -NH2 and -OCH3 increase electron density, particularly at the ortho and para positions, causing upfield (lower δ) shifts for the attached protons and carbons. Conversely, electron-withdrawing groups like -NO2 decrease electron density, leading to downfield (higher δ) shifts.[5] The aldehyde proton and carbon are significantly deshielded and appear at very high chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity should be optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, the number of scans, and the relaxation delay.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis P1 Dissolve Sample in Deuterated Solvent P2 Transfer to NMR Tube P1->P2 A1 Tuning and Shimming P2->A1 A2 Acquire ¹H Spectrum A1->A2 A3 Acquire ¹³C Spectrum A2->A3 D1 Fourier Transform & Phasing A3->D1 D2 Reference Spectrum D1->D2 D3 Assign Peaks D2->D3

Caption: Workflow for ¹H and ¹³C NMR Spectroscopic Analysis.

Section 4: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.

Comparative Mass Spectrometry Data
CompoundMolecular Weight ( g/mol )Key Fragments (m/z)Interpretation of Fragmentation
This compound 151.16151 [M]⁺, 150 [M-H]⁺, 122 [M-CHO]⁺, 108Loss of a hydrogen atom, loss of the aldehyde group, and subsequent fragmentations of the aromatic ring.[7]
2-Amino-3-nitro-5-methoxybenzaldehyde 196.15196 [M]⁺, 179 [M-OH]⁺, 150 [M-NO2]⁺Loss of a hydroxyl group (from the nitro group), loss of the nitro group.
2,5-Dimethoxybenzaldehyde 166.17166 [M]⁺, 165 [M-H]⁺, 137 [M-CHO]⁺, 122 [M-CHO, -CH3]⁺Loss of a hydrogen, loss of the aldehyde group, followed by loss of a methyl group from a methoxy substituent.[8]
2-Nitro-5-methoxybenzaldehyde 181.15181 [M]⁺, 180 [M-H]⁺, 151 [M-NO]⁺, 135 [M-NO2]⁺Loss of hydrogen, loss of nitric oxide, loss of the entire nitro group.

The fragmentation patterns are highly characteristic of the molecular structure. The molecular ion peak [M]⁺ confirms the molecular weight. The loss of the aldehyde group (-CHO, 29 amu) is a common fragmentation pathway for benzaldehydes. The presence of other functional groups introduces unique fragmentation routes, such as the loss of -NO2 (46 amu) or a methyl radical (-CH3, 15 amu) from a methoxy group.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion and various fragment ions.[9]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[6]

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

MS_Workflow cluster_acq Data Acquisition cluster_analysis Data Analysis A1 Sample Introduction A2 Electron Ionization A1->A2 A3 Mass Analysis (m/z Separation) A2->A3 A4 Ion Detection A3->A4 D1 Identify Molecular Ion Peak A4->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Correlate with Structure D2->D3

Caption: Workflow for EI-Mass Spectrometry Analysis.

Synthesis and Conclusion

The spectroscopic techniques discussed in this guide, when used in concert, provide a comprehensive picture of the molecular structure and electronic properties of this compound and its derivatives. The following diagram summarizes the key relationships between the chemical structure and the observed spectroscopic data.

Summary_Diagram cluster_spectroscopy Spectroscopic Output Structure Molecular Structure (Substituent Effects) UV UV-Vis (λmax) Structure->UV Electronic Transitions (HOMO-LUMO Gap) IR FTIR (ν) Structure->IR Vibrational Frequencies (Bond Strength) NMR NMR (δ) Structure->NMR Chemical Environment (Electron Density) MS MS (m/z) Structure->MS Molecular Weight & Fragmentation

Caption: Structure-Spectroscopy Correlation.

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  • Semantic Scholar. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). [Link]
  • University of Colorado Boulder Department of Chemistry and Biochemistry. IR Absorption Table. [Link]
  • ResearchGate. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. [Link]
  • PCCP. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]
  • PhytoBank. 13C NMR Spectrum (PHY0032058). [Link]
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  • PubChem. 2-Methoxybenzaldehyde.

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A Comparative Guide to the Purity Analysis of 2-Amino-5-methoxybenzaldehyde: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and process efficiency. 2-Amino-5-methoxybenzaldehyde, a key building block, is no exception. Its purity directly influences the yield and impurity profile of subsequent products. Therefore, selecting the appropriate analytical technique for its quality control is a decision of critical importance.

This guide provides an in-depth comparison of two instrumental chromatography powerhouses—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. We will move beyond a simple list of pros and cons, delving into the physicochemical rationale behind method selection, providing field-tested experimental protocols, and offering data-driven insights to guide researchers, scientists, and drug development professionals in making an informed choice.

Understanding the Analyte: this compound

Before comparing analytical techniques, we must first understand the molecule . Its structure dictates its behavior and, consequently, the optimal analytical approach.

PropertyValueSignificance for Analysis
Molecular Formula C₈H₉NO₂-
Molecular Weight 151.16 g/mol [1]Low enough to be potentially amenable to GC.
Structure Aromatic ring with aldehyde, primary amine (-NH₂), and methoxy (-OCH₃) groups.The aromatic system and aldehyde group act as a strong chromophore, ideal for UV detection in HPLC.
Polarity The primary amine group imparts significant polarity.High polarity can cause poor peak shape (tailing) in GC without derivatization. Favors interaction with polar stationary phases in Normal-Phase HPLC or requires strong organic modifiers in Reversed-Phase HPLC.
Thermal Stability Primary aromatic amines can be susceptible to degradation at elevated temperatures.This is a critical concern for GC, which requires volatilization at high temperatures (typically >200°C). Thermal degradation can lead to inaccurate purity assessment.
Volatility Moderate. It is a solid at room temperature.Requires heating to be analyzed by GC. HPLC, being a liquid-phase technique, does not require volatilization.

The key takeaway is the presence of the polar, thermally sensitive primary amine group. This single feature presents the most significant challenge for GC analysis and is the primary reason HPLC is often the preferred platform for such compounds.

High-Performance Liquid Chromatography (HPLC): The Robust Workhorse

HPLC is exceptionally well-suited for non-volatile and thermally sensitive compounds, making it an immediate and logical choice for analyzing this compound.[2][3] The separation occurs in the liquid phase at or near ambient temperatures, circumventing the risk of thermal degradation.

Causality in HPLC Method Design

Our choice of a reversed-phase HPLC (RP-HPLC) method is deliberate. RP-HPLC separates molecules based on their hydrophobicity.[4] Using a nonpolar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile mixture), we can effectively retain and separate the main analyte from both more polar and less polar impurities. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is a common practice to protonate the basic amine group, which suppresses unwanted interactions with residual silanols on the stationary phase, thereby ensuring sharp, symmetrical peaks.[5]

Experimental Protocol: HPLC-UV

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeial standards like the USP <621>.[6][7]

1. Instrumentation and Conditions:

ParameterCondition
HPLC System Quaternary pump, autosampler, column oven, UV-Vis or PDA detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

2. Reagent and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

3. System Suitability Testing (SST):

  • Before sample analysis, inject the Standard Solution five times.

  • The system is deemed suitable for use if it meets the following criteria, based on ICH and USP guidelines.[6][8]

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.8
Precision (%RSD of Peak Area) ≤ 2.0%
Theoretical Plates (N) ≥ 2000

4. Data Analysis:

  • Purity is calculated using the area percent method:

    • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting A Prepare Mobile Phase (Water/ACN + 0.1% FA) C System Suitability Test (5x Standard Injections) A->C B Prepare Sample Solution (1 mg/mL in Diluent) D Inject Sample B->D C->D If SST Passes E Acquire Chromatogram (Gradient Elution) D->E F Integrate Peaks E->F G Calculate Purity (Area % Method) F->G H Generate Report G->H

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography (GC): The Volatility Challenge

GC is a powerful technique renowned for its high resolution and sensitivity, particularly for volatile compounds.[9] However, its applicability to this compound is conditional due to the analyte's polarity and thermal stability.[10] Direct injection is often problematic, leading to broad, tailing peaks and potential on-column degradation.

The Derivatization Imperative

To overcome these challenges, a crucial pre-analytical step—derivatization—is required. The goal is to mask the polar amine group by replacing its active hydrogens with nonpolar moieties. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy.[11] This reaction converts the polar -NH₂ group into a nonpolar, more volatile, and thermally stable -N(Si(CH₃)₃)₂ derivative, making the compound suitable for GC analysis. While effective, this adds complexity, time, and potential sources of error to the workflow.

Experimental Protocol: GC-MS (with Derivatization)

This protocol utilizes GC coupled with Mass Spectrometry (GC-MS), which provides the dual benefit of quantification (via the Flame Ionization Detector, if a splitter is used, or total ion chromatogram) and definitive identification of impurities based on their mass spectra.[5]

1. Instrumentation and Conditions:

ParameterCondition
GC-MS System Gas Chromatograph with a Mass Spectrometer detector
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial 100°C, hold 2 min; Ramp at 15°C/min to 280°C, hold 10 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Full Scan (m/z 50-450)

2. Reagent and Sample Preparation:

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a vial. Add 1 mL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst). Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.[12]

  • Standard Preparation: Prepare a reference standard in the same manner.

3. System Suitability Testing (SST):

  • Inject a derivatized standard or a known control sample.

  • Monitor the peak shape of the derivatized analyte and the signal-to-noise ratio to ensure proper derivatization and instrument performance.

4. Data Analysis:

  • Purity is calculated using the area percent of the derivatized main peak.

  • The mass spectrometer is used to identify unknown impurity peaks by comparing their fragmentation patterns to spectral libraries (e.g., NIST).

GC_Workflow cluster_prep Preparation cluster_derivatization Derivatization (Critical Step) cluster_analysis Analysis cluster_reporting Reporting A Prepare Sample Solution (Dissolve in Solvent) B Add Silylating Reagent (e.g., BSTFA) A->B C Heat Reaction Mixture (70°C for 30 min) B->C D Inject Derivatized Sample C->D E Acquire Chromatogram & Mass Spectra D->E F Integrate Peaks E->F G Calculate Purity & Identify Impurities via MS F->G H Generate Report G->H

Caption: Workflow for GC-MS Purity Analysis including Derivatization.

Head-to-Head Comparison: HPLC vs. GC

FeatureHPLCGCSenior Scientist's Verdict
Applicability Excellent. Ideal for non-volatile, polar, and thermally labile compounds.[3]Conditional. Requires derivatization to handle polarity and potential thermal instability.[11]HPLC is the more direct and robust technique for this specific analyte.
Sample Prep Simple dissolution and filtration.Complex, involves a chemical derivatization step which adds time and potential for error.HPLC offers a significantly simpler and faster workflow.
Analysis Time Typically 15-30 minutes per run.Run times can be faster (10-20 min), but this is offset by the lengthy sample preparation.Total analysis time from sample to result is generally faster with HPLC.
Robustness High. Methods are generally rugged and transferable between labs.Moderate. Derivatization efficiency can be variable and is sensitive to moisture.HPLC provides superior method robustness for routine QC environments.
Impurity ID Requires HPLC-MS for definitive identification. UV detection only provides quantitative data and retention time.Excellent. GC-MS is a gold standard for identifying volatile/semi-volatile unknown impurities by providing structural information.GC-MS is the superior tool for impurity identification, provided the impurities are amenable to the technique.
Cost Higher operational cost due to solvent consumption.Lower solvent cost, but derivatization reagents add expense.Operational costs can be comparable, but HPLC's simplicity often leads to lower overall cost-per-sample in a high-throughput setting.

Conclusion and Recommendation

For the routine purity analysis and quality control of this compound, HPLC is the unequivocally superior technique . Its ability to analyze the compound in its native state without the risk of thermal degradation, coupled with a simpler, more robust workflow, makes it the ideal choice for generating reliable and reproducible purity data. The methodology aligns well with the stringent requirements of the pharmaceutical industry for method validation and transfer as outlined in ICH and USP guidelines.[7][13]

However, GC-MS holds significant value as a complementary, investigational tool . When the goal is to identify unknown volatile or semi-volatile process impurities or degradation products , the structural information provided by mass spectrometry is invaluable. In a research or process development setting, running a derivatized sample by GC-MS can provide crucial insights that are not available from HPLC-UV alone.

Final Recommendation:

  • For QC and Release Testing: Employ the validated RP-HPLC method as the primary analytical procedure.

  • For Impurity Profiling and Investigations: Use the derivatization GC-MS method to identify the structure of unknown volatile impurities.

By understanding the fundamental properties of the analyte and the distinct strengths of each chromatographic technique, we can deploy them strategically to ensure the comprehensive quality assessment of this compound.

References

  • General Chapters: <621> CHROM
  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]
  • This compound | C8H9NO2. PubChem. [Link]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]
  • Validation of Analytical Procedures Q2(R2).
  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Magazine. [Link]
  • Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

A Comparative Guide to the Mechanistic Pathways of the Friedländer Annulation with Substituted 2-Aminobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Friedländer annulation, a venerable and powerful reaction for the synthesis of quinoline scaffolds, remains a cornerstone of heterocyclic chemistry.[1] Its utility in constructing the core of numerous pharmacologically active agents makes a deep understanding of its mechanism paramount for rational drug design and process optimization. This guide provides an in-depth analysis of the mechanistic studies of the Friedländer reaction, with a specific focus on the role of substituted 2-aminobenzaldehydes. We will compare the competing mechanistic pathways, present the experimental evidence favoring one over the other, and explore how substituents on the amino-aromatic precursor are poised to influence reaction kinetics and outcomes.

The Mechanistic Dichotomy: Aldol-First vs. Schiff Base-First Pathways

The classical Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or ketone with a carbonyl compound possessing an α-methylene group, typically under acid or base catalysis, to form a quinoline.[1][2] For decades, two primary mechanistic routes have been proposed, differing in the initial bond-forming event.

  • Pathway A: The Aldol-First Mechanism: This pathway commences with an intermolecular aldol condensation between the enolate of the active methylene compound and the carbonyl of the 2-aminobenzaldehyde. This is followed by a rapid intramolecular cyclization (imine formation) and subsequent dehydration to yield the aromatic quinoline ring.[2]

  • Pathway B: The Schiff Base-First Mechanism: This alternative begins with the formation of a Schiff base (imine) between the amino group of the 2-aminobenzaldehyde and the carbonyl of the methylene partner. A subsequent intramolecular aldol-type reaction, followed by dehydration, leads to the final product.[2]

The distinction is critical, as the rate-determining step (RDS) and the nature of the key intermediates differ significantly, which has profound implications for catalyst design and the prediction of substituent effects.

Mechanistic_Dichotomy cluster_Aldol Pathway A: Aldol-First cluster_Schiff Pathway B: Schiff Base-First A1 Reactants: 2-Aminobenzaldehyde + Ketone A2 Aldol Adduct (Intermediate) A1->A2 Slow Aldol Condensation (RDS) A3 Cyclized Intermediate (Hydroxy-imine) A2->A3 Fast Intramolecular Cyclization A4 Quinoline Product A3->A4 Dehydration B1 Reactants: 2-Aminobenzaldehyde + Ketone B2 Schiff Base (Intermediate) B1->B2 Imine Formation B3 Cyclized Intermediate (Aldol-type Adduct) B2->B3 Intramolecular Aldol Reaction B4 Quinoline Product B3->B4 Dehydration

Caption: Competing mechanistic pathways in the Friedländer reaction.

Experimental Validation: The Case for the Aldol-First Pathway

While both pathways are plausible on paper, detailed mechanistic experiments are required to distinguish them. A seminal study by Muchowski and Maddox provides compelling evidence that under typical acidic or basic conditions, the Friedländer reaction proceeds via the Aldol-First pathway .[3]

Their key findings were:

  • The Rate-Determining Step: The initial intermolecular aldol condensation was identified as the slow, rate-limiting step of the overall reaction.[3]

  • Transient Intermediates: The aldol adduct and its subsequent cyclized intermediate are extremely short-lived and do not accumulate to detectable concentrations, suggesting the steps following the initial aldol addition are very rapid.[3]

  • Reactivity of Intermediates: Independently synthesized potential intermediates, such as the enone (the dehydrated aldol product) and the Schiff base, were subjected to the reaction conditions. The enone rapidly converted to the quinoline product. In contrast, the Schiff base, formed under specific non-standard conditions, showed different reactivity patterns and did not lead to the quinoline products typically observed in Friedländer condensations.[3]

This body of evidence strongly supports a kinetic landscape where the initial C-C bond formation via aldol addition is the kinetic bottleneck, and the subsequent C-N bond formation and dehydration steps are comparatively fast.

Aldol_First_Workflow Reactants Reactants 2-Aminobenzaldehyde (R-C₆H₄-CHO-NH₂) + Methylene Ketone (R'-CO-CH₂-R'') TS1 TS_Aldol Reactants->TS1 Slow, RDS (Base or Acid Cat.) Intermediate1 Aldol Adduct Highly Transient TS1->Intermediate1 Intermediate2 Cyclized Adduct Hydroxy-tetrahydoquinoline (Rapidly formed) Intermediate1->Intermediate2 Fast Intramolecular Cyclization Product {Product|Substituted Quinoline} Intermediate2->Product Fast Dehydration

Caption: Kinetically favored Aldol-First mechanistic workflow.

The Impact of Substituents: A Comparative Analysis

While comprehensive kinetic studies (e.g., Hammett plots) correlating the electronic nature of substituents on the 2-aminobenzaldehyde ring with reaction rates are not extensively available in the literature, we can infer their likely effects based on the established Aldol-First mechanism. The rate-determining step is the nucleophilic attack of the ketone enolate on the aldehyde's carbonyl carbon. Therefore, the electronic properties of the substituent 'R' on the 2-aminobenzaldehyde will have a twofold effect.

Substituent Type on 2-AminobenzaldehydeExpected Effect on Aldehyde Carbonyl (Electrophilicity)Expected Effect on Amino Group (Nucleophilicity)Predicted Impact on Rate-Determining Aldol StepPredicted Impact on Subsequent Cyclization
Electron-Withdrawing (e.g., -NO₂, -CN, -Cl) Increases electrophilicity (δ+)Decreases nucleophilicityAccelerates the initial aldol condensation.Slows the intramolecular cyclization step.
Electron-Donating (e.g., -OCH₃, -CH₃, -N(CH₃)₂) Decreases electrophilicity (δ+)Increases nucleophilicitySlows the initial aldol condensation.Accelerates the intramolecular cyclization step.

Analysis and Causality:

  • Electron-Withdrawing Groups (EWGs): An EWG makes the aldehyde's carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by the ketone enolate. This would accelerate the rate-determining aldol step, leading to a faster overall reaction rate. Although the subsequent cyclization relies on the nucleophilicity of the amino group (which is diminished by the EWG), this step is already fast and not rate-limiting. Therefore, the dominant effect is the acceleration of the initial C-C bond formation. This is consistent with qualitative observations that electron-withdrawing groups on the aromatic ketone partner can lead to higher yields.[3]

  • Electron-Donating Groups (EDGs): An EDG enriches the aromatic ring with electron density, making the aldehyde carbonyl less electrophilic and slowing down the rate-determining aldol attack. While the increased nucleophilicity of the amino group would favor the fast cyclization step, this cannot compensate for the slowdown of the initial, rate-limiting step.

Based on this analysis, a clear trend is predicted: the overall rate of the Friedländer reaction should be accelerated by electron-withdrawing substituents and decelerated by electron-donating substituents on the 2-aminobenzaldehyde ring.

A Guide to Mechanistic Investigation: Protocol for a Comparative Kinetic Study

To rigorously validate the predicted substituent effects, a comparative kinetic study is necessary. The following protocol outlines a robust, self-validating system for determining the relative reaction rates for a series of substituted 2-aminobenzaldehydes.

Objective: To determine the reaction rate constants for the Friedländer reaction of various substituted 2-aminobenzaldehydes with a common ketone partner (e.g., cyclohexanone) and to construct a Hammett plot to quantify electronic effects.

Methodology: In Situ Reaction Monitoring by Spectroscopy

This protocol utilizes UV-Vis or NMR spectroscopy to monitor the disappearance of the reactant or the appearance of the quinoline product in real-time.

Experimental_Workflow cluster_prep 1. Preparation cluster_run 2. Kinetic Run cluster_analysis 3. Data Analysis A1 Synthesize/Procure Substituted 2-Aminobenzaldehydes (e.g., R = H, OMe, Cl, NO₂) A2 Prepare Stock Solutions (Reactants, Catalyst, Solvent) A1->A2 B1 Equilibrate Solvent & Catalyst in Spectrometer Cell at T_const B2 Inject Ketone Solution B1->B2 B3 Inject Substituted 2-Aminobenzaldehyde Solution (Initiate Reaction, t=0) B2->B3 B4 Acquire Spectra (UV-Vis or ¹H NMR) at Timed Intervals B3->B4 C1 Extract Concentration Data [Product] vs. Time C2 Determine Initial Rate or Pseudo-First-Order Rate Constant (k_obs) C1->C2 C3 Repeat for Each Substituent C2->C3 C4 Construct Hammett Plot (log(k_R/k_H) vs. σ) C3->C4

Caption: Experimental workflow for a comparative kinetic study.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of each substituted 2-aminobenzaldehyde (e.g., 0.1 M in a suitable solvent like ethanol).

    • Prepare a stock solution of the ketone partner (e.g., cyclohexanone, 1.0 M) and the catalyst (e.g., L-proline or KOH, 0.2 M). The ketone should be in large excess to ensure pseudo-first-order kinetics with respect to the aminobenzaldehyde.

  • Instrumentation Setup:

    • Set up a UV-Vis spectrophotometer with a thermostatted cell holder at a constant temperature (e.g., 50 °C).

    • Determine the λ_max of the quinoline product and confirm that the starting materials have minimal absorbance at this wavelength.

  • Kinetic Run:

    • To the cuvette, add the solvent and the catalyst solution and allow it to equilibrate to the set temperature.

    • Inject the ketone stock solution and acquire a blank spectrum (this is your baseline at t < 0).

    • Inject the substituted 2-aminobenzaldehyde stock solution to initiate the reaction (t=0).

    • Immediately begin acquiring absorbance data at the determined λ_max at regular time intervals (e.g., every 30 seconds) for at least 3 half-lives.

  • Data Processing:

    • Convert the absorbance data to product concentration using a previously determined Beer-Lambert law calibration curve.

    • Plot ln([A]₀ - [P]t) versus time, where [A]₀ is the initial concentration of the aminobenzaldehyde and [P]t is the concentration of the product at time t.

    • The slope of the resulting straight line will be -k_obs, the pseudo-first-order rate constant.

  • Hammett Analysis:

    • Repeat the experiment for each substituted 2-aminobenzaldehyde (R = H, p-OCH₃, p-Cl, p-NO₂, etc.).

    • Calculate the relative rate constant for each substituent (k_R / k_H).

    • Plot log(k_R / k_H) against the appropriate Hammett substituent constant (σ or σ⁻). The slope of this plot is the reaction constant (ρ), which quantifies the sensitivity of the reaction to electronic effects.

Expected Outcome: Based on our mechanistic analysis, we predict a positive ρ value, indicating that the reaction is accelerated by electron-withdrawing groups which stabilize a build-up of negative charge in the transition state of the rate-determining aldol addition.

Conclusion and Outlook

The Friedländer annulation, while a classic reaction, presents a nuanced mechanistic picture. Strong experimental evidence points towards a kinetically controlled process initiated by a rate-limiting aldol condensation. This insight is crucial for predicting the influence of reactants and catalysts. By understanding that the electrophilicity of the 2-aminobenzaldehyde carbonyl is a key driver of the reaction rate, researchers can make more informed choices in substrate selection and catalyst design. Electron-withdrawing groups on the aminobenzaldehyde are predicted to accelerate the reaction by enhancing the electrophilicity of the carbonyl carbon in the rate-determining step. While direct, comprehensive kinetic data for this specific relationship is an area ripe for further investigation, the principles outlined in this guide provide a robust framework for predicting reaction behavior and designing experiments to further elucidate the subtle electronic interplay at the heart of this powerful synthetic tool.

References

  • Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 82(4), 461-467.
  • Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal.
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • McKillop, A., & Sridar, V. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Chemistry, 4(2), 523-543.
  • Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671.

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A Comparative Guide to the Biological Activity of Schiff Bases Derived from 2-Amino-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of Schiff bases synthesized from 2-Amino-5-methoxybenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and evaluation of these compounds, offering a clear perspective on their potential in medicinal chemistry. We will explore their antimicrobial, anticancer, and antioxidant properties, benchmarked against established standards and alternative compounds, supported by experimental data and detailed protocols.

Introduction: The Versatility of Schiff Bases

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone in the development of novel therapeutic agents.[1][2][3] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][3] The electrophilic carbon and nucleophilic nitrogen of the imine bond create a versatile scaffold for interacting with biological molecules, making them prime candidates for drug design.[1][3] Their wide spectrum of biological activities—including antimicrobial, anti-inflammatory, antiviral, and antioxidant effects—has cemented their importance in medicinal and pharmaceutical chemistry.[2][4]

The precursor, this compound, provides a unique structural foundation. The presence of both an amino group and a methoxy group on the benzene ring can significantly influence the electronic and steric properties of the resulting Schiff bases, potentially enhancing their biological efficacy and chelation capabilities with metal ions.

Synthesis of Schiff Bases: A Foundational Protocol

The synthesis of Schiff bases from this compound is a straightforward condensation reaction. The protocol's simplicity and efficiency are key advantages for generating a library of derivatives for biological screening.

General Synthesis Protocol

A reliable method for synthesizing these Schiff bases involves the following steps:

  • Reactant Preparation: Dissolve equimolar amounts of this compound and the desired primary amine separately in a suitable solvent, typically ethanol. The use of ethanol is favored due to its ability to dissolve a wide range of organic reactants and its relatively high boiling point, which is suitable for reflux.

  • Reaction Mixture: Combine the two solutions in a round-bottom flask.

  • Reflux: Heat the mixture to reflux (approximately 70-80°C for ethanol) with constant stirring for 2-4 hours.[5] Refluxing provides the necessary activation energy to drive the condensation reaction and ensures the removal of the water byproduct, shifting the equilibrium towards product formation.

  • Product Isolation: After the reaction is complete (monitored by Thin Layer Chromatography), cool the mixture to room temperature. The crystalline Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash it with cold ethanol to remove any unreacted starting materials, and then dry it in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like hot ethanol.[5]

General Reaction Scheme

G General Synthesis of Schiff Bases A This compound P1 A->P1 B Primary Amine (R-NH2) B->P1 C Schiff Base D Water (H2O) P1->C +

Caption: Condensation of this compound and a primary amine.

Part 1: Antimicrobial Activity

Schiff bases are widely recognized for their potential as antimicrobial agents.[2] Their mechanism often involves disrupting the microbial cell wall or inhibiting essential enzymes, leading to cell death.[2] A significant finding in the field is that the biological activity of Schiff base ligands is often substantially enhanced upon chelation with transition metal ions.[6][7] This enhancement is attributed to the chelation theory, which posits that coordination with a metal ion reduces the polarity of the metal and increases the lipophilic nature of the complex, facilitating its penetration through the lipid layer of the microorganism's cell membrane.

Comparative Analysis: Ligand vs. Metal Complexes

The following table presents a comparative view of the antimicrobial activity of a Schiff base derived from a structurally similar compound, 2-aminopyridine and 2-methoxybenzaldehyde, and its Cobalt(II) and Nickel(II) complexes against pathogenic bacteria. The data is presented as the zone of inhibition (in mm).

CompoundConcentrationStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Schiff Base Ligand VariousNo ActivityActivity Observed
Co(II) Complex VariousActivity ObservedActivity Observed
Ni(II) Complex VariousActivity ObservedActivity Observed
Ciprofloxacin (Control) 500mgHigh ActivityHigh Activity
Data adapted from studies on analogous Schiff bases.[5]

Key Insights:

  • The free Schiff base ligand showed selective activity, being effective only against the Gram-negative E. coli.[5]

  • Upon complexation with Co(II) and Ni(II), the resulting complexes demonstrated a broader spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[5]

  • The Ni(II) complex was found to be more active than the Co(II) complex, although both were less potent than the standard antibiotic, Ciprofloxacin.[5] This demonstrates the critical role of the central metal ion in modulating biological activity.

Experimental Protocol: Agar Well Diffusion Method

This method is a standard and reliable technique for evaluating the antimicrobial activity of chemical compounds.

  • Media Preparation: Prepare Mueller-Hinton agar, sterilize it by autoclaving, and pour it into sterile Petri plates. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) and uniformly spread it over the surface of the agar plates.

  • Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the agar.

  • Compound Loading: Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells. A solvent control (DMSO alone) and a positive control (a standard antibiotic like Ciprofloxacin) must be included.[5]

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Workflow for Antimicrobial Screening

Caption: Standard workflow for assessing antimicrobial activity.

Part 2: Anticancer Activity

The search for novel anticancer agents is a major focus of drug discovery. Schiff bases have emerged as a promising class of compounds with potential antiproliferative properties.[8][9] Their mechanisms can be diverse, including the induction of apoptosis (programmed cell death), interaction with DNA, and modulation of key signaling pathways involved in cancer cell proliferation.[9][10]

Comparative Analysis: In Vitro Cytotoxicity

The effectiveness of an anticancer agent is typically quantified by its IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table compares the cytotoxic activity of a Schiff base derived from a substituted 2-aminobenzothiazole (a related heterocyclic amine) against the HeLa human cervical cancer cell line.

CompoundTarget Cell LineIC50 (µg/mL)
Schiff Base (SP16) HeLa2.517
Cisplatin (Standard Drug) HeLa17.2
Data adapted from a study on novel Schiff bases of 2-amino benzothiazole.[8]

Key Insights:

  • The tested Schiff base (SP16), which notably contains a methoxy group, exhibited significantly more potent anticancer activity than the standard chemotherapeutic drug, Cisplatin.[8]

  • The IC50 value of 2.517 µg/mL indicates high efficacy at a low concentration, highlighting its potential as a lead compound for further development.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff bases for a specified period (e.g., 24-48 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: After incubation, remove the medium and add a solubilizing agent (like DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Plot cell viability against compound concentration to calculate the IC50 value.[8]

Apoptotic Pathway Modulation

G Proposed Anticancer Mechanism cluster_pathway MAPK Signaling Pathway SB Schiff Base (8S3) MAPK MAPK Pathway Genes (Upregulation/Downregulation) SB->MAPK Mito Mitochondrial Membrane Disruption SB->Mito Apoptosis Apoptosis MAPK->Apoptosis Caspase Caspase Activation Mito->Caspase Caspase->Apoptosis

Caption: Schiff bases can induce apoptosis via MAPK signaling and mitochondria.[9]

Part 3: Antioxidant Activity

Oxidative stress, resulting from an imbalance of free radicals and antioxidants in the body, is implicated in various diseases. Schiff bases and their metal complexes are recognized for their ability to act as antioxidants by scavenging free radicals.[11][12] The mechanism often involves hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize reactive oxygen species.[12] The presence of electron-donating groups, such as the methoxy group, in the aromatic ring structure can enhance this activity.[12]

Comparative Analysis: Free Radical Scavenging

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely used to evaluate the antioxidant potential of compounds. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.

CompoundAntioxidant Activity (IC50 in µg/mL)
Schiff Base Metal Complexes 3.24 - 6.44
Ascorbic Acid (Standard) 1.22
Gallic Acid (Standard) 2.02
Data derived from a study on Schiff base metal complexes.[13]

Key Insights:

  • The synthesized Schiff base metal complexes demonstrated significant radical scavenging activities.[13]

  • While they showed lower antioxidant potential (higher IC50 values) than the potent standard antioxidants ascorbic acid and gallic acid, their activity is still pronounced and indicates a promising capacity to combat oxidative stress.[13]

  • The antioxidant capacity of Schiff bases is often improved upon complexation with metal ions.[11]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to measure the free radical scavenging ability of the synthesized compounds.

  • Solution Preparation: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the test compounds (Schiff bases and their complexes) in a suitable solvent (e.g., DMF or methanol).[13]

  • Reaction: Mix a specific volume of the DPPH solution with different concentrations of the test compound. A control sample containing only DPPH and the solvent is also prepared.

  • Incubation: Allow the mixtures to react in the dark at room temperature for about 30 minutes.[13] The scavenging of DPPH radicals by the antioxidant results in a color change from purple to yellow.

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and subsequently determine the IC50 value.

Conclusion and Future Directions

The evidence synthesized in this guide strongly suggests that Schiff bases derived from this compound are a promising platform for the development of new therapeutic agents.

  • Antimicrobial Potential: These compounds, particularly when complexed with transition metals like Ni(II) and Co(II), exhibit a broad spectrum of antibacterial activity. Future work should focus on synthesizing a wider range of metal complexes to optimize this activity and reduce the potency gap with commercial antibiotics.

  • Anticancer Efficacy: Certain derivatives have shown exceptional cytotoxic activity against cancer cell lines, surpassing even standard chemotherapeutic drugs like Cisplatin in vitro.[8] The next logical step is to explore their mechanisms of action in greater detail and evaluate their efficacy and safety in preclinical in vivo models.

  • Antioxidant Properties: The inherent radical scavenging ability of these Schiff bases makes them interesting candidates for addressing diseases linked to oxidative stress.

The methoxy group, an electron-donating substituent, likely plays a crucial role in enhancing the biological profiles of these molecules. Further structure-activity relationship (SAR) studies, involving the modification of both the amine and aldehyde precursors, will be essential to fine-tune their properties and develop lead compounds with superior efficacy and selectivity.

References

  • Sani, U., & Iliyasu, S. M. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. Journal of Pure and Applied Sciences, 11(1), 214-219. [Link]
  • Manjula, S., et al. (2020). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research, 54(2), 434-445. [Link]
  • Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24(9), 3561–3577. [Link]
  • Tadele, K. T. (2017). Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review. Journal of Pharmaceutical and Medicinal Research, 3(1), 73-77. [Link]
  • Hossain, M. S., et al. (2024). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances, 14(1), 1-21. [Link]
  • Ejidike, I. P., & Ajibade, P. A. (2021). Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Journal of Applied Pharmaceutical Science, 11(5), 108-116. [Link]
  • Anjum, R., et al. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry, 10(4), 5859-5874. [Link]
  • Al-Amiery, A. A., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 133-142. [Link]
  • Chauhan, V., et al. (2023). A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. International Journal of Scientific Research in Engineering and Management, 7(5). [Link]
  • Gowri, S., & Adhithya, S. (2023). Evaluation of Antioxidant and Anticancer Activity of Amino Acid Derived Schiff Bases and their Metal Complexes – A Review. Indian Journal of Biochemistry and Biophysics, 60(6), 437-447. [Link]
  • Usharani, M. (2012). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni (II), and Cu (II) Complexes. International Journal of Modern Research and Science and Technology, 1(1), 1-5. [Link]
  • Sharma, A., et al. (2023). Overview of Biological Activities and Synthesis of Schiff Base. International Journal for Multidisciplinary Research, 5(4). [Link]
  • Sedeh, F. M., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. *Arabian Journal of Chemistry, 10, S1146-S1151. [Link]
  • Popp, F. D. (1968). Potential anticancer agents. II. Schiff bases from benzaldehyde nitrogen mustards. Journal of Medicinal Chemistry, 11(5), 1014-1019. [Link]
  • Aygün, M., et al. (2019). Preparation and Anticancer Activities of Some Amino Acid Methyl Ester Schiff Bases. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 365-376. [Link]
  • Ghiuru, R., et al. (2018). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules, 23(10), 2549. [Link]
  • Zeytinoğlu, H., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Cell Biochemistry and Biophysics. [Link]
  • Singh, R. K. (2018). Synthesis, Characterization and biological activity of Schiff bases derived from aldehyde and their metal complexes of cobalt (II). International Research Journal of Natural and Applied Sciences, 5(11), 166-172. [Link]
  • Alpaslan, G., et al. (2020). Synthesis, characterization, biological activity and theoretical studies of a 2-amino-6-methoxybenzothiazole-based fluorescent Schiff base. Journal of Molecular Structure, 1202, 127269. [Link]
  • Gumaa, F. M., et al. (2023).
  • Khan, I., et al. (2025). Schiff Bases Derived from 2‐Amino‐6‐methylbenzothiazole, 2‐Amino‐5‐chloropyridine and 4‐Chlorobenzaldehyde: Structure, Computational Studies and Evaluation of Biological Activity. ChemistrySelect, 10(40). [Link]
  • Gawas, D., et al. (2025). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. Food Chemistry, 480, 139987. [Link]

Sources

Comparative study of conventional heating vs microwave irradiation for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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In the dynamic landscape of chemical synthesis, the pursuit of efficiency, precision, and sustainability is paramount. The method chosen to deliver energy to a reaction is a critical variable that profoundly influences outcomes. For decades, conventional heating via conduction and convection using oil baths or heating mantles has been the standard. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a revolutionary alternative, offering dramatic accelerations and improved process control.

This guide provides a comprehensive comparison between conventional heating and microwave irradiation, offering the technical insights and experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions for their synthetic challenges.

The Fundamental Difference: A Tale of Two Heating Mechanisms

The core distinction between the two methods lies in how thermal energy is delivered to the reaction mixture.

Conventional Heating is an indirect process. An external source (e.g., a hot plate) heats a vessel (e.g., a flask in an oil bath), and this heat is then transferred to the reaction medium through the vessel walls via conduction .[1][2] This process is inherently slow and inefficient, creating a significant temperature gradient where the vessel walls are hotter than the bulk of the reaction mixture.[2]

Microwave-Assisted Synthesis , conversely, employs a mechanism known as dielectric heating .[3][4] Microwaves, a form of electromagnetic radiation, pass through the vessel walls (typically glass or Teflon) and directly couple with polar molecules within the reaction mixture.[1][2][5] This interaction forces the polar molecules to rapidly oscillate and rotate as they attempt to align with the rapidly changing electric field.[4][5] The intense intermolecular friction generated by this motion results in a rapid and uniform increase in temperature throughout the bulk of the solution.[6][7] If free ions are present, a secondary mechanism called ionic conduction further contributes to the heating effect.[2][5]

This fundamental difference in energy transfer leads to distinct performance characteristics across key synthetic parameters.

Diagram 1: Comparison of Heating Mechanisms

G cluster_0 Conventional Heating cluster_1 Microwave Irradiation CH_Source Energy Source (Hot Plate) CH_Vessel Reaction Vessel (Flask) CH_Source->CH_Vessel Conduction/ Convection CH_Mixture Reaction Mixture CH_Vessel->CH_Mixture Slow Conduction (Through Walls) CH_Result Result: - Slow Heating - Temperature Gradient (Outside > Inside) CH_Mixture->CH_Result MW_Source Energy Source (Magnetron) MW_Mixture Reaction Mixture (Polar Molecules) MW_Source->MW_Mixture Direct Irradiation (Dielectric Heating) MW_Vessel Reaction Vessel (MW Transparent) MW_Result Result: - Rapid, Volumetric Heating - Uniform Temperature - Superheating Possible MW_Mixture->MW_Result

Caption: Flowchart illustrating the contrasting energy transfer pathways.

Performance Metrics: A Head-to-Head Comparison

The choice of heating technology has profound implications for reaction speed, efficiency, and product quality. Microwave irradiation often demonstrates significant advantages over conventional methods.[8][9]

Reaction Time and Rate Enhancement

Perhaps the most celebrated advantage of MAOS is the dramatic reduction in reaction times. Reactions that take hours or even days to complete using conventional heating can often be finished in a matter of minutes under microwave irradiation.[1][10] For instance, the hydrolysis of benzamide, which typically requires an hour of reflux, can be completed in just 7 minutes with a 99% yield in a microwave reactor.[1][10] Similarly, fluorescein synthesis drops from 10 hours to just 35 minutes.[10]

This acceleration is primarily attributed to the rapid, high-efficiency energy transfer that allows the reaction mixture to reach and exceed the boiling point of the solvent under sealed-vessel conditions.[11] This phenomenon, known as superheating , allows reactions to be conducted at temperatures far beyond their normal reflux temperature, leading to exponential increases in reaction rate according to the Arrhenius equation.[2][12][13]

Yield and Purity

Microwave synthesis frequently leads to higher isolated yields and improved product purity.[6][8][10] The rapid heating minimizes the time reactants spend at elevated temperatures, which can significantly reduce the formation of unwanted side products and thermal degradation of sensitive molecules.[8] For example, in the synthesis of aspirin, microwave irradiation can increase the yield from 85% to 97%.[8][10] This cleaner reaction profile simplifies subsequent purification steps, saving time and resources.[6][8]

Energy Efficiency

By heating only the reaction mixture and not the vessel or a large surrounding bath, microwave synthesis is a more energy-efficient process.[6][10][14] Studies comparing the energy consumption of microwave reactors to conventionally heated jacketed vessels have shown that microwave heating can be more energy-efficient, particularly for shorter reactions and at larger scales in multimode reactors.[15] One study noted that for a quinoline synthesis scaled up to 17g, the energy consumption ratio (E_oil bath / E_MW) was 7.6, highlighting the superior efficiency of the microwave-assisted reaction.[16]

Case Study: Suzuki-Miyaura Cross-Coupling

To provide a practical comparison, let's examine the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in pharmaceutical and materials science.[17]

ParameterMicrowave-Assisted HeatingConventional Heating (Oil Bath)
Reaction Time 5 - 30 minutes[17][18]1 - 24 hours[17][18]
Typical Yield Good to Excellent (>90%)[17]Variable, often lower than MW[17]
Purity Generally high, reduced byproducts[17]Variable, may require more purification
Temperature 100 - 150 °C[17]Room Temperature to 150 °C[17]
Catalyst Loading Can often be reducedStandard loading required
Table 1: Comparative data for a typical Suzuki-Miyaura cross-coupling reaction.

The data clearly shows that for this critical transformation, microwave irradiation offers a significant enhancement in speed and efficiency.[19]

Experimental Protocols

The following generalized protocols for a Suzuki-Miyaura coupling illustrate the practical differences in workflow.

Diagram 2: Comparative Experimental Workflow

G cluster_MW Microwave Protocol cluster_CH Conventional Protocol Start 1. Prepare Reagents (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) MW_Setup 2a. Combine in Microwave Process Vial Start->MW_Setup CH_Setup 2b. Combine in Round-Bottom Flask Start->CH_Setup MW_Seal 3a. Seal Vial MW_Setup->MW_Seal MW_React 4a. Irradiate in Reactor (e.g., 120°C, 15 min) MW_Seal->MW_React Workup 5. Cool & Perform Aqueous Workup MW_React->Workup CH_Condense 3b. Attach Condenser CH_Setup->CH_Condense CH_React 4b. Heat in Oil Bath (e.g., 100°C, 8 hours) CH_Condense->CH_React CH_React->Workup Purify 6. Purify Product (Column Chromatography) Workup->Purify

Caption: Workflow comparison for Suzuki-Miyaura coupling.

Protocol A: Microwave-Assisted Suzuki Coupling[18]
  • Setup: In a dedicated microwave process vial, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent or solvent mixture (e.g., Toluene/Ethanol/Water).

  • Sealing: Securely cap the vial.

  • Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 10-30 minutes).

  • Workup: After the reactor cools the vessel, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol B: Conventional Heating Suzuki Coupling[18]
  • Setup: To a round-bottom flask equipped with a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst, and base.

  • Solvent Addition: Add the solvent.

  • Heating: Heat the mixture to reflux (e.g., 100°C) in an oil bath with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC over several hours (e.g., 8-24 hours).

  • Workup: Upon completion, cool the mixture to room temperature and perform an aqueous workup as described in the microwave protocol.

  • Purification: Purify the product via column chromatography.

Considerations and Limitations

While powerful, MAOS is not a universal solution. Key considerations include:

FeatureConventional HeatingMicrowave Irradiation
Speed SlowVery Fast[10]
Energy Use Higher, less efficient[16]Lower, more efficient[14][15]
Scalability Well-established for large scaleHistorically a challenge, but modern multimode and flow reactors enable kilogram-scale synthesis[20][21][22]
Equipment Cost LowHigh initial investment[23]
Temp. Control Less precise, surface heatingPrecise internal monitoring[21]
Safety Open-vessel standard, low pressureRequires specialized sealed vessels for high-pressure reactions; risk of explosion with volatile compounds if not handled properly[10]
Solvent Choice Broad applicabilityMost effective with polar solvents that absorb microwave energy[11]
Table 2: Summary of advantages and disadvantages.

One of the historical limitations of microwave chemistry has been scalability.[22] However, significant advances in reactor technology, including the development of large-volume multimode batch reactors and continuous-flow systems, have demonstrated the feasibility of scaling reactions from millimoles to hundreds of millimoles and even kilograms without re-optimization.[20][21][24]

Conclusion: Choosing the Right Tool for the Job

Microwave-assisted synthesis offers a compelling alternative to conventional heating, providing unparalleled speed, higher yields, and greater energy efficiency for a wide range of chemical transformations.[8][25] Its ability to rapidly heat reactions allows for the exploration of new chemical spaces and dramatically accelerates research and development timelines, particularly in drug discovery.[10]

Conventional heating remains a viable and cost-effective method, especially for well-established, large-scale industrial processes where the initial capital investment for microwave technology may be a barrier.

Ultimately, the choice of heating method is a strategic one. For rapid reaction screening, optimization, and discovery chemistry, the advantages of microwave irradiation are clear and profound. For established, large-volume production, conventional methods may still hold sway. As a modern scientist, understanding the principles and practical performance of both techniques is essential for designing and executing the most efficient and effective synthetic strategies.

References

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023-06-06).
  • Kappe, C. O., et al. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development, 7(5), 707-716.
  • Razzaq, T., & Kappe, C. O. (2003). Scalability of microwave-assisted organic synthesis. From single-mode to multimode parallel batch reactors. Organic Process Research & Development, 7(5), 707-716.
  • Poechlauer, P., et al. (2002). Scale-up in microwave-accelerated organic synthesis. CHIMIA International Journal for Chemistry, 56(10), 501-505.
  • Verma, R. S. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Sciences, 133(1).
  • Patil, S. S., et al. (2012). A brief review: Microwave assisted organic reaction. Scholars Research Library, 4(1), 382-393.
  • Dhule, D. A. (2016). Merits and Demerits of Microwave Assisted Reactions. SlideShare.
  • Wikipedia contributors. (2023). Microwave chemistry. Wikipedia.
  • Bargues, K., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Glasnov, T. N., & Kappe, C. O. (2009). Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. Energy & Fuels, 23(11), 5777-5784.
  • Kappe, C. O., et al. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. ResearchGate.
  • Sharma, P., & Kumar, A. (2019). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology, 11(4), 283-288.
  • Leadbeater, N. E., & McGowan, C. (2011). Probing the energy efficiency of microwave heating and continuous-flow conventional heating as tools for organic chemistry. Semantic Scholar.
  • Gutmann, B., et al. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 53(7), 1364-1377.
  • ResearchGate. (n.d.). Pros (+) and cons (-) of the microwave-assisted synthesis.
  • GeeksforGeeks. (2024). Dielectric Heating.
  • University of Toronto. (n.d.). Comparison of heating efficiency by microwave and electrical hotplate. Green Chemistry in Teaching Labo.
  • Leadbeater, N. E., & McGowan, C. (2011). Probing the energy efficiency of microwave heating and continuous-flow conventional heating as tools for organic chemistry. ResearchGate.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • Sharma, S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • Zhang, X., & Han, K. (2021). Microwave Hotspots: Thermal Nonequilibrium Dynamics from the Perspective of Quantum States. The Journal of Physical Chemistry A, 125(12), 2535-2544.
  • ResearchGate. (n.d.). ChemInform Abstract: Microwave Dielectric Heating Effects in Chemical Synthesis.
  • Nadagouda, M. N., et al. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1339-1348.
  • chemeurope.com. (n.d.). Dielectric heating.
  • DTIC. (1970). A Laboratory Study of the Dielectric Heating of Molecular Sieve Material.
  • CEM Corporation. (n.d.). Microwave Heating - Mechanism and Theory.
  • Wikipedia contributors. (2023). Dielectric heating. Wikipedia.
  • Wikipedia contributors. (2023). Superheating. Wikipedia.
  • Zhang, X., & Hayward, D. O. (2001). MICROWAVE SUPERHEATING OF LIQUIDS. Molecular Diversity Preservation International (MDPI).
  • Leadbeater, N. E., & Arvela, R. K. (2003). Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. ResearchGate.
  • Lindsley, C. W., et al. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(13), 4906-4907.
  • Sharma, A., et al. (2012). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. ResearchGate.

Sources

A Comparative Guide to the Structural Validation of 2-Amino-5-methoxybenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in synthetic chemistry and drug development, 2-Amino-5-methoxybenzaldehyde is a valuable and versatile building block. Its unique substitution pattern—an aldehyde, a primary amine, and a methoxy group on an aromatic ring—allows for the synthesis of a diverse range of heterocyclic compounds, most notably Schiff bases and quinazolines, which are scaffolds of significant pharmacological interest.[1][2][3] However, the synthesis of novel compounds is only the first step; unambiguous structural validation is paramount to ensure the integrity of research and the safety and efficacy of potential drug candidates.

This guide provides an in-depth comparison of analytical techniques for validating the structures of products derived from this compound. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for each method, offering a self-validating framework for structural elucidation.

Common Reaction Pathways and the Need for Validation

This compound is primed for two primary reaction pathways that fundamentally alter its structure:

  • Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form an azomethine or imine (-C=N-) linkage. This is a foundational reaction in the synthesis of novel ligands and biologically active molecules.[4][5]

  • Quinazoline Synthesis: The ortho-amino benzaldehyde structure is an ideal precursor for cyclocondensation reactions to form quinazolines, a class of compounds with a broad spectrum of biological activities.[1][2][3][6]

Given these distinct transformative possibilities, a multi-faceted analytical approach is not just recommended but essential to confirm that the intended reaction has occurred and to fully characterize the resulting product.

A Comparative Analysis of Core Spectroscopic Techniques

The cornerstone of structural validation for small organic molecules lies in a trio of spectroscopic methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.[7]

Expertise & Experience: ¹H NMR reveals the chemical environment of each proton, its proximity to other protons (through spin-spin coupling), and the number of protons in a given environment (through integration). For our starting material, this compound, we expect to see distinct signals for the aldehyde proton (~9.8 ppm), the aromatic protons (in the 6.5-7.5 ppm range), the methoxy protons (~3.8 ppm), and the amine protons (a broad signal). Upon formation of a Schiff base, the most telling change is the complete disappearance of the aldehyde proton signal and the appearance of a new imine proton signal (typically 8.0-9.0 ppm).

¹³C NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment. The aldehyde carbonyl carbon of the starting material has a characteristic chemical shift around 190-195 ppm.[8][9] This signal will be absent in the product, replaced by signals corresponding to the new structure (e.g., an imine carbon at ~160 ppm).

Trustworthiness: The combination of ¹H and ¹³C NMR provides a self-validating dataset. The number of signals, their chemical shifts, coupling patterns, and integrations must all be consistent with the proposed structure. Any deviation signals an unexpected product, impurity, or structural isomer.

Comparative Spectroscopic Data: NMR

Compound/Feature¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Observations
This compound (Starting Material) ~9.8 (s, 1H, -CHO)~192 (-CHO)Presence of a downfield aldehyde proton and carbonyl carbon.
~7.2-6.5 (m, 3H, Ar-H)~155-110 (Ar-C)Aromatic region reflects the trisubstituted pattern.
~4.5 (br s, 2H, -NH₂)~150 (C-O), ~145 (C-N)Broad amine signal, characteristic aromatic carbon shifts.
~3.8 (s, 3H, -OCH₃)~55 (-OCH₃)Sharp singlet for the methoxy group.
Schiff Base Product (Example) ~8.5 (s, 1H, -CH=N-)~160 (-CH=N-)Disappearance of aldehyde signals. Appearance of imine signals.
~7.8-6.5 (m, Ar-H)~155-110 (Ar-C)Aromatic region becomes more complex depending on the amine used.
~4.6 (br s, 2H, -NH₂)~152 (C-O), ~148 (C-N)Amine and methoxy signals remain, possibly with slight shifts.
~3.8 (s, 3H, -OCH₃)~55 (-OCH₃)
Quinazoline Product (Example) ~8.1 (s, 1H, Quinazoline H)~150 (Quinazoline C)Disappearance of aldehyde and amine proton signals.
~7.9-7.0 (m, Ar-H)~160-115 (Ar-C)A new, distinct aromatic system is formed.
~3.9 (s, 3H, -OCH₃)~56 (-OCH₃)Methoxy signal is retained.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Weigh 5-10 mg of the purified reaction product. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[7]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard one-pulse experiment. A typical spectral width for ¹H NMR is 0-12 ppm.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum. The chemical shifts are referenced to TMS.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

MS is a destructive technique that provides the mass-to-charge ratio (m/z) of ionized molecules, giving direct evidence of the product's molecular weight.

Expertise & Experience: For structural validation, High-Resolution Mass Spectrometry (HRMS) is the gold standard. It measures m/z to several decimal places, allowing for the unambiguous determination of the elemental formula. This is a critical step in confirming that the product's atomic composition matches the expected structure. For example, the reaction of this compound (C₈H₉NO₂) with aniline (C₆H₇N) to form a Schiff base would result in the loss of one molecule of water (H₂O), yielding a product with the formula C₁₄H₁₄N₂O. HRMS can confirm this exact mass.

Trustworthiness: MS provides a direct and highly accurate measurement of molecular weight, which is orthogonal to the connectivity information provided by NMR. A matching high-resolution mass provides strong, independent validation of the proposed structure.

Comparative Data: Molecular Weight

CompoundMolecular FormulaExact Mass (Monoisotopic)
This compoundC₈H₉NO₂151.0633 g/mol
Schiff Base (with Aniline)C₁₄H₁₄N₂O226.1106 g/mol
Quinazoline (with Malononitrile)C₁₁H₉N₃O211.0746 g/mol

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS via ESI)

  • Sample Preparation: Prepare a dilute solution of the purified product (typically 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leaving the ionized analyte molecules.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or TOF), which measures their m/z values with high accuracy.

  • Data Analysis: The resulting spectrum is analyzed to find the molecular ion peak [M+H]⁺ or [M]⁺. This experimental mass is compared to the theoretical mass calculated for the expected molecular formula.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent, rapid technique for identifying the presence or absence of key functional groups.

Expertise & Experience: The power of IR in this context is its ability to quickly confirm the desired chemical transformation. The starting material has very strong, characteristic absorbances for the aldehyde C=O stretch (~1670 cm⁻¹) and the N-H stretches of the primary amine (~3300-3500 cm⁻¹). In a successful Schiff base synthesis, the C=O band will disappear, and a new C=N (imine) band will appear around 1620-1640 cm⁻¹.[10] For a quinazoline, both the aldehyde C=O and the primary amine N-H stretches will be absent.

Trustworthiness: While not definitive for overall structure like NMR, IR is a highly reliable and fast method to verify that the key functional groups have been transformed as expected. It serves as a crucial first-pass validation.

Comparative Spectroscopic Data: Key IR Absorptions

Functional GroupStarting Material (cm⁻¹)Schiff Base Product (cm⁻¹)Quinazoline Product (cm⁻¹)
N-H Stretch (Amine)3480, 33603480, 3360Absent
C-H Stretch (Aromatic)~3050~3050~3050
C=O Stretch (Aldehyde)~1670AbsentAbsent
C=N Stretch (Imine)Absent~1625Present (in-ring) ~1610
C=C Stretch (Aromatic)~1580~1580~1580
C-O Stretch (Methoxy)~1240~1240~1245

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Setup: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid product directly onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Integrated Workflow for Structural Validation

A robust validation strategy does not rely on a single technique but integrates them into a logical workflow. The results from each method should converge to support a single, unambiguous structure.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Final Confirmation Synthesis Chemical Reaction Workup Work-up & Isolation Synthesis->Workup TLC TLC Analysis Workup->TLC Check Purity/ Completion Purification Chromatography (Column/HPLC) TLC->Purification Impure Analysis_Start Pure, Isolated Product TLC->Analysis_Start Pure Purification->TLC Check Fractions IR FT-IR Spectroscopy Analysis_Start->IR Confirm Functional Group Transformation MS HRMS Analysis Analysis_Start->MS Confirm Molecular Formula NMR 1H & 13C NMR Analysis Analysis_Start->NMR Determine Connectivity & Full Structure Data_Integration Integrate All Data IR->Data_Integration MS->Data_Integration NMR->Data_Integration Xray X-ray Crystallography (If Crystalline) Data_Integration->Xray Ambiguous or Requires Absolute Proof Elemental Elemental Analysis (CHN) Data_Integration->Elemental Confirm Empirical Formula Final_Structure Final Validated Structure Data_Integration->Final_Structure Data Consistent Xray->Final_Structure Elemental->Final_Structure

Caption: Integrated workflow for rigorous structural validation.

This workflow begins with synthesis and purification, where techniques like TLC are vital for monitoring reaction progress and guiding purification.[4] Once a pure compound is obtained, a battery of spectroscopic techniques is employed. IR provides a quick check of the functional groups, HRMS confirms the elemental composition, and NMR elucidates the detailed molecular structure. All data must be integrated and self-consistent. For novel compounds intended for publication or regulatory submission, orthogonal confirmation via X-ray crystallography (for crystalline solids) or elemental analysis provides the highest level of confidence.

Conclusion

Validating the structure of reaction products from this compound is a systematic process that relies on the synergistic use of multiple analytical techniques. While NMR spectroscopy provides the most detailed structural map, its findings must be supported by the molecular formula confirmation from HRMS and the functional group analysis from IR spectroscopy. By following an integrated and self-validating workflow, researchers can ensure the accuracy and integrity of their work, which is the bedrock of scientific advancement in chemistry and drug discovery.

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A Comparative Guide to the Efficacy of Reducing Agents for 2-nitro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, 2-nitro-5-methoxybenzaldehyde serves as a critical intermediate. Its bifunctional nature, possessing both an electrophilic aldehyde and a reducible nitro group, presents a classic chemoselectivity challenge. The desired synthetic outcome—whether it is the formation of 2-amino-5-methoxybenzaldehyde, a precursor for heterocyclic compounds, or the corresponding alcohol—dictates the choice of reducing agent. An inappropriate selection can lead to undesired side products, such as the reduction of both functional groups or polymerization.

This guide provides an in-depth comparison of various reducing agents for the transformation of 2-nitro-5-methoxybenzaldehyde. We will move beyond a simple listing of reagents to explore the causality behind experimental choices, offering field-proven insights into achieving high-yield, selective reductions. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Comparative Analysis of Key Reducing Agents

The selective reduction of the nitro group in the presence of an aldehyde is a common yet challenging transformation. The choice of reductant is paramount and is governed by factors such as cost, safety, functional group tolerance, and scalability. Below is a summary of common methodologies and their performance.

Reducing SystemTarget FunctionalitySelectivityTypical YieldKey AdvantagesKey Disadvantages
Catalytic Hydrogenation (H₂ / Pd/C)Nitro GroupModerate to LowVariableHigh atom economy, clean reaction.[1]Risk of over-reduction to the amino alcohol; potential for catalyst poisoning; requires specialized pressure equipment.[1]
Tin(II) Chloride (SnCl₂·2H₂O)Nitro GroupExcellent>90%Highly chemoselective for nitro groups over carbonyls; mild conditions; cost-effective.[2][3]Generates stoichiometric tin waste, which can be difficult to remove and has environmental implications.[3]
Iron Powder (Fe / Acid)Nitro GroupExcellent>90%Inexpensive, environmentally benign metal; robust and highly selective for nitro groups.[4][5]Requires acidic conditions; reaction can be heterogeneous and sometimes sluggish; generates iron sludge.
Sodium Borohydride (NaBH₄)Aldehyde GroupExcellent>95%Excellent selectivity for aldehydes/ketones; mild, simple procedure.[6][7]Does not reduce isolated nitro groups under standard conditions.[7][8]
Sodium Borohydride with Catalyst (NaBH₄ / Ni(OAc)₂)Nitro & AldehydeLowVariablePowerful reducing system.Lacks selectivity for this substrate; typically reduces both functional groups.[8]
Transfer Hydrogenation (HCOONH₄ / Pd/C)Nitro GroupGood>85%Avoids the use of high-pressure hydrogen gas; generally good selectivity.[2]Can sometimes reduce aldehydes depending on conditions; requires careful optimization.

Reaction Pathway Visualization

The choice of reducing agent directly dictates the transformation of 2-nitro-5-methoxybenzaldehyde, leading to distinct products.

G cluster_start Starting Material cluster_products Potential Products A 2-Nitro-5-methoxybenzaldehyde B This compound (Target Amine) A->B Chemoselective Nitro Reduction (e.g., SnCl₂, Fe/HCl) C 2-Nitro-5-methoxybenzyl alcohol (Aldehyde Reduction) A->C Selective Aldehyde Reduction (e.g., NaBH₄) D 2-Amino-5-methoxybenzyl alcohol (Full Reduction) A->D Non-selective Full Reduction (e.g., Strong H₂/Pd-C, NaBH₄/Ni(OAc)₂) B->D Further Reduction G A 1. Dissolution Dissolve 2-nitro-5-methoxybenzaldehyde in Ethanol (10 volumes). B 2. Reagent Addition Add SnCl₂·2H₂O (5 eq.) portion-wise to the stirred solution. A->B C 3. Heating & Monitoring Heat mixture to reflux (approx. 78°C). Monitor reaction by TLC until starting material is consumed (2-4h). B->C D 4. Cooling & Quenching Cool to RT, then pour onto crushed ice. Adjust pH to >8 with 2M aq. NaOH to precipitate tin salts. C->D E 5. Extraction Extract the aqueous slurry with Ethyl Acetate (3x). D->E F 6. Purification Combine organic layers, wash with brine, dry over Na₂SO₄, concentrate in vacuo. Purify via column chromatography. E->F

Caption: Experimental workflow for SnCl₂ reduction.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitro-5-methoxybenzaldehyde (1.0 eq.) in absolute ethanol (10-15 mL per gram of substrate).

  • To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) portion-wise. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Slowly add a 2M aqueous sodium hydroxide solution with vigorous stirring until the pH of the solution is >8. A thick, white precipitate of tin(IV) hydroxide will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel to obtain pure this compound. [4]

Protocol 2: Synthesis of 2-Nitro-5-methoxybenzyl alcohol via NaBH₄ Reduction

This protocol details the selective reduction of the aldehyde group.

Step-by-Step Methodology:

  • Dissolve 2-nitro-5-methoxybenzaldehyde (1.0 eq.) in methanol (15-20 mL per gram of substrate) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.0-1.2 eq.) slowly in small portions over 15-20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding 1M hydrochloric acid (HCl) until gas evolution ceases and the pH is acidic (~2-3).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product, which can be further purified by recrystallization if necessary. [6]

Conclusion and Recommendations

The reduction of 2-nitro-5-methoxybenzaldehyde is a study in chemoselectivity. The choice of reducing agent is not merely a matter of preference but a critical decision dictated by the desired molecular target.

  • For the synthesis of this compound , classic metal-based reductions using Tin(II) Chloride (SnCl₂·2H₂O) or Iron (Fe) powder in acidic media are superior. [2][4]They offer excellent chemoselectivity, reliably reducing the nitro group while preserving the sensitive aldehyde. Between them, SnCl₂ often gives cleaner reactions but presents challenges in workup and waste disposal. [3]* For the synthesis of 2-nitro-5-methoxybenzyl alcohol , a selective hydride reduction using Sodium Borohydride (NaBH₄) is the unequivocal choice. [7]Its inability to reduce the nitro group under standard conditions makes it the ideal reagent for this specific transformation.

  • Catalytic hydrogenation should be approached with caution. While powerful, its tendency to cause over-reduction makes it a less desirable method for producing the target aminobenzaldehyde with high purity and yield.

Ultimately, the optimal methodology will align with the specific goals of the research program, considering factors of yield, purity, scalability, and environmental impact.

References

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Safety Operating Guide

Navigating the Disposal of 2-Amino-5-methoxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, substituted aromatic compounds like 2-Amino-5-methoxybenzaldehyde (CAS No. 26831-52-7) are common building blocks.[1][2] However, beyond their synthetic utility, responsible management and disposal of such reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.

Understanding the Hazard Profile: Why Proper Disposal is Critical

A review of safety data for structurally similar compounds reveals that skin and eye irritation are common hazards.[4][5] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Regulatory Framework: EPA Hazardous Waste Classification

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Wastes are classified as hazardous if they are specifically listed (F, K, P, and U lists) or if they exhibit one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][7]

This compound is not specifically listed as a hazardous waste.[8][9][10][11][12] Therefore, its classification as a hazardous waste would depend on its characteristics.

Hazardous Waste Characteristic Analysis for this compound Potential EPA Waste Code
Ignitability (D001) Based on data for similar benzaldehyde derivatives, this compound is not expected to have a low flashpoint and is unlikely to be considered ignitable.[13]Unlikely
Corrosivity (D002) The compound is not a strong acid or base and is not expected to be corrosive. Neutralization is generally only permitted for wastes that are hazardous solely due to the corrosivity characteristic.[14]Unlikely
Reactivity (D003) There is no indication that this compound is unstable, explosive, or reactive in a way that would meet the D003 criteria.[15]Unlikely
Toxicity (D004-D043) The primary concern for this compound is its potential toxicity. If, through the Toxicity Characteristic Leaching Procedure (TCLP), it is found to leach specific toxic constituents above regulatory limits, it would be classified as toxic hazardous waste.[6][16]To be determined by TCLP if required, but should be managed as toxic out of precaution.

Given the presence of the aromatic amine moiety, it is prudent to manage this compound waste as a toxic hazardous waste until or unless specific analytical data (TCLP) proves otherwise.

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of this compound, from initial handling to final removal by a licensed waste management provider.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal prep Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) segregate Step 2: Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) prep->segregate Ensure safety first container Step 3: Use Designated, Compatible Hazardous Waste Container segregate->container labeling Step 4: Label Container Clearly 'Hazardous Waste', Chemical Name, Hazard Class container->labeling Proper identification is crucial storage Step 5: Store in a Designated, Well-Ventilated Satellite Accumulation Area labeling->storage close_container Step 6: Keep Container Securely Closed storage->close_container pickup Step 7: Arrange for Pickup by Licensed Hazardous Waste Contractor close_container->pickup documentation Step 8: Complete Waste Manifest and Maintain Records pickup->documentation

Caption: Decision workflow for the disposal of this compound.

Experimental Protocol for Waste Handling and Disposal

Objective: To safely collect, store, and prepare this compound waste for disposal by a certified hazardous waste management company.

Materials:

  • This compound waste (solid, or in solution)

  • Appropriate hazardous waste container (e.g., polyethylene for liquids, wide-mouth glass or plastic for solids)

  • Hazardous waste labels

  • Personal Protective Equipment (nitrile gloves, safety goggles, lab coat)

  • Fume hood

Procedure:

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect un-used or contaminated solid this compound in a designated, compatible solid waste container.

    • Liquid Waste: If the compound is in a solvent, determine if the solvent is halogenated or non-halogenated and collect it in the appropriate liquid waste container. Do not mix incompatible waste streams.

  • Containerization:

    • Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.

    • Do not overfill the container; a good rule of thumb is to fill it to no more than 90% capacity.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound". If in a solution, list all components and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Toxic").

    • Include the date you first added waste to the container and your name/laboratory information.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and ideally within a ventilated cabinet or fume hood.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Final Disposal:

    • Once the container is full or you are ready for a pickup, contact your institution's Environmental Health and Safety (EHS) office to arrange for disposal.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

    • The EHS office will coordinate with a licensed hazardous waste contractor for proper transportation and disposal, which will likely involve incineration at a permitted facility.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protection: Don appropriate PPE, including a respirator if necessary, before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup: Carefully sweep or scoop up the absorbed material and any solid spill into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.

The Rationale for Professional Disposal

Attempting to neutralize or chemically treat this compound in the laboratory without a validated protocol is not recommended. The oxidation of benzaldehydes can produce benzoic acid derivatives, and the degradation of aromatic amines can be complex, potentially generating other hazardous compounds.[4][17][18][19][20] Treatment of amine-containing wastewater, for example, often requires specialized biological or advanced oxidative processes not typically available in a standard research lab.[3][5][21]

Therefore, the most reliable and safest method of disposal is to entrust the waste to a professional hazardous waste management company. These companies have the expertise and permitted facilities to handle and dispose of chemical waste in an environmentally sound manner, typically through high-temperature incineration, which ensures the complete destruction of the organic molecule.

By adhering to these procedures, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment.

References

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A Guide to Personal Protective Equipment for Handling 2-Amino-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document is structured to provide a comprehensive understanding of the necessary personal protective equipment (PPE), handling protocols, and emergency procedures. Given the limited availability of a complete, officially classified Safety Data Sheet (SDS) for 2-Amino-5-methoxybenzaldehyde, the recommendations herein are grounded in a conservative approach, drawing from data on closely related isomers and the well-documented hazards of aromatic amines and aldehydes.

Understanding the Risks: A Data-Informed Approach

For instance, the isomer 5-Amino-2-methoxybenzaldehyde is classified with Hazard Statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[4]. Another related compound, 2-amino-3-methoxybenzaldehyde, is noted to potentially cause respiratory irritation, with the acknowledgement that its toxicological properties have not been fully investigated[5]. Therefore, it is prudent to handle this compound as a substance that is, at a minimum, a skin and eye irritant and a potential respiratory irritant.

Key Hazard Considerations:
  • Skin and Eye Irritation: Direct contact can likely cause irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.

  • Unknown Long-Term Effects: Due to the lack of comprehensive toxicological data, chronic exposure effects are unknown. A conservative approach is warranted.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Minimum PPE Requirement
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloved recommended), safety glasses with side shields, lab coat, and a properly fitted N95 respirator.
Solution Preparation and Transfers Nitrile gloves (double-gloved recommended), chemical splash goggles, face shield, lab coat or chemical-resistant apron, and work in a certified chemical fume hood.
Reaction Work-up and Purification Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile), chemical splash goggles, face shield, lab coat or chemical-resistant apron, and all operations conducted within a chemical fume hood.
Handling of Waste and Decontamination Chemical-resistant gloves, chemical splash goggles, lab coat, and appropriate respiratory protection based on the potential for aerosol generation.
Rationale for PPE Selection:
  • Hand Protection: Nitrile gloves provide a good barrier against incidental splashes of many chemicals. Double-gloving is a best practice to protect against tears and to allow for safe removal of the outer glove if contamination occurs. For prolonged contact or when handling larger quantities, more robust gloves like neoprene or butyl rubber are recommended.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, when handling solutions that can splash, chemical splash goggles are essential as they form a seal around the eyes. A face shield should be worn over goggles during procedures with a higher risk of splashes to protect the entire face.

  • Respiratory Protection: An N95 respirator is recommended for weighing solids to prevent inhalation of fine particles. For all other operations, working in a certified chemical fume hood is crucial to control vapor and aerosol exposure.

  • Protective Clothing: A standard lab coat is suitable for minimal risk activities. For procedures with a higher splash potential, a chemical-resistant apron over the lab coat provides an additional layer of protection.

Procedural Integrity: Donning and Doffing of PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Workflow for the correct sequence of donning and doffing PPE.

Operational and Disposal Plans: Ensuring a Safe Environment

Handling and Storage:
  • Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Emergency Procedures:
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, follow your institution's emergency spill response procedures.

Disposal:
  • Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

  • Contaminated PPE should be disposed of as hazardous waste.

References

  • ACS Chemical Health & Safety.
  • ResearchGate.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
  • PubChem. This compound. [Link]
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

Sources

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